Fmoc-Dab(Fmoc)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZDIZDLDRWFAC-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673967 | |
| Record name | (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201473-83-8 | |
| Record name | (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating Peptide Synthesis: A Technical Guide to Orthogonally Protected Diaminobutyric Acid
For Immediate Release
For researchers, scientists, and professionals in drug development, the precise construction of peptides is paramount. This in-depth technical guide focuses on Nα-Fmoc-Nγ-protected-L-2,4-diaminobutyric acid (Fmoc-Dab-OH), a critical building block in solid-phase peptide synthesis (SPPS). While the specific derivative Fmoc-Dab(Fmoc)-OH is not a conventional reagent due to the lack of orthogonal protection, this guide will explore the widely used and functionally analogous compound, Fmoc-Dab(Boc)-OH , and other relevant derivatives.
The Principle of Orthogonal Protection in Peptide Synthesis
In SPPS, the selective removal of protecting groups is essential for the stepwise elongation of the peptide chain. The α-amino group of the incoming amino acid is temporarily protected, typically with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl). The functional groups on the amino acid side chains are also protected to prevent unwanted side reactions. These side-chain protecting groups must be stable to the conditions used for α-Fmoc removal but cleavable under different, specific conditions. This strategy is known as orthogonal protection.
A di-Fmoc derivative, such as the requested this compound, would have both the α-amino and the γ-amino groups protected by the same group. Consequently, both protecting groups would be removed simultaneously under basic conditions, preventing the selective deprotection required for controlled peptide synthesis. For this reason, Fmoc-Dab-OH derivatives with acid-labile side-chain protecting groups, such as Boc (tert-butyloxycarbonyl), are the standard in the field.
Core Compound Profile: Fmoc-Dab(Boc)-OH
Fmoc-Dab(Boc)-OH, with the IUPAC name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid, is a cornerstone for introducing a diaminobutyric acid residue into a peptide sequence. The Fmoc group on the α-amino position is readily cleaved by a base like piperidine, while the Boc group on the γ-amino side chain is stable to these conditions and is typically removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[1][2]
Chemical Structure of Fmoc-Dab(Boc)-OH
Caption: Chemical structure of Fmoc-Dab(Boc)-OH.
Quantitative Data of Fmoc-Dab(Side-Chain Protected)-OH Derivatives
The selection of a side-chain protecting group can influence the properties and applications of the Fmoc-Dab-OH building block. Below is a comparison of commonly used derivatives.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features & Applications |
| Fmoc-Dab(Boc)-OH | C24H28N2O6 | 440.49 | 125238-99-5 | Standard derivative for SPPS; Boc group removed with TFA.[2][3][4][5][6] |
| Fmoc-Dab(Mtt)-OH | C39H36N2O4 | 596.71 | 851392-68-2 | Mtt group is highly acid-labile and can be removed with dilute TFA, allowing for on-resin side-chain modification. Prone to lactamization.[7] |
| Fmoc-Dab(ivDde)-OH | C32H38N2O6 | 546.65 | 607366-21-2 | The ivDde group is stable to piperidine but can be removed with hydrazine, providing another level of orthogonality. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Dab(Boc)-OH
This protocol outlines the standard steps for incorporating Fmoc-Dab(Boc)-OH into a peptide chain on a solid support (e.g., Rink Amide resin).
1. Resin Swelling:
-
The resin is swollen in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes.
2. Fmoc Deprotection:
-
The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 5-20 minutes.
-
The resin is then washed thoroughly with DMF.
3. Amino Acid Coupling:
-
A solution of Fmoc-Dab(Boc)-OH (2-5 equivalents), a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is prepared.
-
This activation mixture is added to the deprotected resin and agitated for 1-2 hours.
-
The resin is washed with DMF.
4. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
5. Repeat Cycle:
-
Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the terminal Fmoc group is removed, the peptide is cleaved from the resin and the side-chain protecting groups (including the Boc group on Dab) are removed simultaneously.
-
This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
The crude peptide is precipitated from cold diethyl ether, collected by centrifugation, and lyophilized.
Experimental Workflow: Incorporation of Fmoc-Dab(Boc)-OH in SPPS
Caption: General workflow for SPPS incorporating Fmoc-Dab(Boc)-OH.
Applications in Drug Development
The incorporation of diaminobutyric acid into peptides can impart unique structural and functional properties. The additional amino group in the side chain can be used for:
-
Introducing branching: The γ-amino group can serve as an attachment point for other molecules or peptide chains.
-
Modifying charge and polarity: The primary amine can be protonated at physiological pH, increasing the overall positive charge and potentially enhancing cell permeability or target binding.
-
Cyclization: The side-chain amine can be used to form lactam bridges with a carboxylic acid group elsewhere in the peptide, leading to cyclic peptides with constrained conformations and improved stability.
These modifications are valuable in the design of novel therapeutics, including enzyme inhibitors, antimicrobial peptides, and receptor agonists/antagonists.
Conclusion
While the concept of a di-Fmoc protected diaminobutyric acid is not practical for standard peptide synthesis due to the principles of orthogonal protection, derivatives like Fmoc-Dab(Boc)-OH are indispensable tools for peptide chemists. A thorough understanding of their properties, coupled with optimized synthesis protocols, enables the creation of complex and functionally diverse peptides for a wide range of research and drug development applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 [sigmaaldrich.com]
- 4. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Fmoc-Dab-OH Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) derivatives, essential building blocks in solid-phase peptide synthesis (SPPS) for the development of novel peptides and therapeutics. This document details the physicochemical properties, synthesis, and applications of these reagents, with a focus on the commonly utilized orthogonally protected forms.
Introduction to Fmoc-Dab-OH Derivatives
L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that contains a side chain with a primary amine, providing a site for post-synthesis modification, cyclization, or branching of peptides. To selectively incorporate Dab into a peptide sequence using Fmoc-based SPPS, both the α-amino group and the γ-amino group of the side chain must be protected. The choice of the side-chain protecting group is critical as it must be stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and be selectively removable under different conditions, a concept known as orthogonal protection.
While the requested Fmoc-Dab(Fmoc)-OH is not a commonly available or utilized derivative, this guide will cover the more prevalent and commercially available derivatives, such as Fmoc-Dab(Boc)-OH . A theoretical molecular weight for the di-Fmoc derivative is provided for completeness.
Physicochemical Properties
The selection of an appropriate Fmoc-Dab-OH derivative is guided by its specific properties, which are summarized below.
| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Nα-Fmoc-Nγ-Fmoc-L-2,4-diaminobutyric acid | This compound | N/A | C34H30N2O6 | 562.61 (Theoretical) | N/A |
| Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid | Fmoc-Dab(Boc)-OH | 125238-99-5 | C24H28N2O6 | 440.49[1][2] | White powder[3] |
| Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid | Boc-Dab(Fmoc)-OH | 117106-21-5 | C24H28N2O6 | 440.49[4] | Not specified |
| Nα-Fmoc-Nγ-methyltrityl-L-diaminobutanoic acid | Fmoc-Dab(Mtt)-OH | 851392-68-2 | C39H36N2O4 | 596.71 | Powder |
| Nα-Fmoc-L-2,4-diaminobutyric acid | Fmoc-Dab-OH | 161420-87-7 | C19H20N2O4 | 340.37[5] | Not specified |
The Principle of Orthogonal Protection in SPPS
The utility of derivatives like Fmoc-Dab(Boc)-OH lies in the orthogonal nature of their protecting groups. In Fmoc-based SPPS, the Fmoc group is removed at each cycle with a mild base, while the acid-labile Boc group on the Dab side chain remains intact. This allows for the elongation of the peptide chain without unintended reactions at the side chain. The Boc group can then be removed during the final cleavage from the resin with a strong acid, such as trifluoroacetic acid (TFA).
Caption: Orthogonal protection scheme in Fmoc-SPPS using Fmoc-Dab(Boc)-OH.
Experimental Protocols
A two-step synthetic method for the large-scale production of Fmoc-Dab(Boc)-OH has been reported[6].
Step 1: Synthesis of Fmoc-Dab-OH from Fmoc-Gln-OH
-
A suspension of Fmoc-Gln-OH is prepared in a mixed solvent of acetonitrile, ethyl acetate, and water.
-
Di-tert-butyl dicarbonate (DiPa) is added to the suspension to initiate the reaction.
-
The reaction mixture is treated to yield Fmoc-Dab-OH.
Step 2: Synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Dab-OH
-
Fmoc-Dab-OH is dissolved in a mixture of acetone and water.
-
Di-tert-butyl dicarbonate ((Boc)2O) is added.
-
The pH of the solution is adjusted to 7.5-8 using NaOH.
-
Following the reaction, the mixture is treated to obtain the final product, Fmoc-Dab(Boc)-OH.
This method avoids the use of palladium on activated carbon, which is a benefit for environmental protection and cost-effectiveness for large-scale production[6].
Caption: Synthetic workflow for Fmoc-Dab(Boc)-OH.
The Mtt (4-methyltrityl) group offers an alternative orthogonal protection strategy, as it can be selectively removed with dilute TFA (e.g., 1% in DCM), leaving other acid-labile groups like Boc intact. However, researchers should be aware that Fmoc-Dab(Mtt)-OH has been reported to exhibit abnormally poor coupling efficiency during SPPS[7]. This may necessitate the use of more potent coupling reagents or longer reaction times to achieve complete incorporation[8].
General Coupling Protocol:
-
Swell the resin in DMF for at least 15 minutes.
-
Prepare a coupling mixture of Fmoc-Dab(Mtt)-OH, a coupling reagent (e.g., PyBOP), and a base (e.g., DIPEA) in DMF.
-
Pre-incubate the coupling mixture for a defined period.
-
Add the mixture to the resin-bound peptide and shake for 2 hours.
-
Wash the resin thoroughly with DMF.
-
Proceed with Fmoc deprotection.
Applications in Drug Development and Research
Fmoc-Dab-OH derivatives are instrumental in the synthesis of peptides with enhanced biological activity and stability. The side-chain amine can be used for:
-
Peptide Cyclization: Forming lactam bridges to create constrained cyclic peptides with improved receptor binding and resistance to enzymatic degradation.
-
Branched Peptides: Synthesizing peptides with multiple chains attached to a core scaffold.
-
Conjugation: Attaching labels, such as fluorescent dyes or biotin, or conjugating peptides to carrier molecules.
These applications are crucial in the development of peptide-based drugs and research tools for studying biological pathways[3].
Conclusion
The selection of an appropriate side-chain protecting group for Dab is a critical consideration in peptide synthesis. While the di-Fmoc derivative is not common, Fmoc-Dab(Boc)-OH and other orthogonally protected variants are widely used and enable the synthesis of complex and modified peptides. Understanding their properties and the nuances of their application, such as the potential for poor coupling efficiency with certain derivatives, is essential for successful peptide synthesis campaigns in research and drug development.
References
- 1. 125238-99-5|Fmoc-Dab(Boc)-OH|BLD Pharm [bldpharm.com]
- 2. Diaminobutyric Acid (Dab), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-Dab(Fmoc)-OH = 98.0 HPLC 117106-21-5 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
A Technical Guide to Fmoc-Dab(Boc)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(tert-butyloxycarbonyl)-L-2,4-diaminobutyric acid, commonly known as Fmoc-Dab(Boc)-OH. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), and explores the biological significance of peptides incorporating this versatile amino acid derivative.
Core Compound Data
Fmoc-Dab(Boc)-OH is a crucial building block in peptide chemistry, offering an orthogonal protection strategy that allows for selective deprotection and modification of the α-amino and γ-amino groups. This feature is particularly valuable in the synthesis of complex peptides, including branched and cyclic structures.
Table 1: Physicochemical Properties of Fmoc-Dab(Boc)-OH
| Property | Value | Reference |
| CAS Number | 125238-99-5 | |
| Molecular Formula | C₂₄H₂₈N₂O₆ | |
| Molecular Weight | 440.49 g/mol | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥97.0% | |
| Optical Activity | [α]20/D -14.5±1°, c = 1% in methanol | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis of Fmoc-Dab(Boc)-OH
A common synthetic route to Fmoc-Dab(Boc)-OH involves the protection of the γ-amino group of Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) with a tert-butoxycarbonyl (Boc) group.
Protocol:
-
Suspend Fmoc-L-2,4-diaminobutyric acid in a 1:1 (v/v) mixture of acetone and water at 0-10°C.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents).
-
Adjust the pH of the reaction mixture to 7.5-8.0 using a 0.5 N NaOH solution.
-
Allow the reaction to proceed for 4 hours at the same temperature.
-
Following the reaction, the product, Fmoc-Dab(Boc)-OH, is isolated through standard work-up procedures, which typically involve acidification to precipitate the product, followed by filtration, washing, and drying.
Incorporation of Fmoc-Dab(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the incorporation of Fmoc-Dab(Boc)-OH into a peptide chain using a manual Fmoc-SPPS strategy on a rink amide resin.
Materials:
-
Rink amide resin
-
Fmoc-Dab(Boc)-OH
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents (e.g., DMF, DCM, Isopropanol)
Workflow:
-
Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for an initial 5 minutes.
-
Drain the solution and repeat the treatment with fresh deprotection solution for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
-
-
Coupling of Fmoc-Dab(Boc)-OH:
-
In a separate vial, pre-activate Fmoc-Dab(Boc)-OH (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, 2.9-4.5 equivalents) and a hindered base like DIPEA (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Selective Deprotection of the Boc Group from the Dab Side Chain
The orthogonal nature of the Boc protecting group allows for its selective removal on-resin, enabling side-chain modification.
Protocol:
-
After assembling the peptide chain, wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM to remove the TFA.
-
Neutralize the resin with a solution of 5-10% DIPEA in DCM.
-
Wash the resin with DCM and DMF. The deprotected γ-amino group of the Dab residue is now available for further modification.
Applications and Signaling Pathways
The incorporation of 2,4-diaminobutyric acid (Dab) into peptides can confer unique biological activities. Fmoc-Dab(Boc)-OH is a key reagent in the synthesis of such peptides, notably antimicrobial peptides and somatostatin analogs.
Antimicrobial Peptides (AMPs)
Many AMPs are cationic and amphipathic, and the introduction of Dab residues contributes to their positive charge, which is crucial for their interaction with negatively charged bacterial membranes. The mechanism of action of these peptides often involves membrane disruption.
Caption: Mechanisms of action of Dab-containing antimicrobial peptides at the bacterial membrane.
Somatostatin Analogs
Somatostatin is a regulatory peptide that inhibits the secretion of various hormones by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. Analogs of somatostatin, some of which incorporate Dab, are used therapeutically, for example, in the treatment of neuroendocrine tumors. The binding of a somatostatin analog to its receptor triggers a signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.
Caption: Simplified signaling pathway of somatostatin analogs upon binding to their receptors.
Comparative Data
The choice of protecting group for the side chain of Dab is critical for the efficiency of peptide synthesis. While the Boc group is widely used due to its acid lability, which provides orthogonality to the base-labile Fmoc group, other protecting groups are also available.
Table 2: Comparison of Different Side-Chain Protecting Groups for Fmoc-Dab-OH in SPPS
| Protecting Group | Cleavage Condition | Advantages | Disadvantages |
| Boc | Acidic (e.g., TFA) | High orthogonality with Fmoc, well-established chemistry. | Can lead to side-chain acylation if not sufficiently protected. |
| Mtt | Mildly acidic (e.g., 1% TFA in DCM) | Allows for very mild and selective deprotection on-resin. | Can undergo lactamization, leading to poor coupling efficiency. |
| ivDde | Hydrazine-based | Orthogonal to both Fmoc and Boc/tBu strategies. | Hydrazine can be problematic for certain sequences. |
| Alloc | Pd(0) catalyzed | Orthogonal to both acid- and base-labile groups. | Requires a metal catalyst which must be thoroughly removed. |
The selection of the appropriate protected Fmoc-Dab-OH derivative depends on the specific requirements of the peptide synthesis, such as the need for on-resin side-chain modification and the overall synthetic strategy. For many standard applications, Fmoc-Dab(Boc)-OH offers a reliable and efficient option.
A Comprehensive Technical Guide to Fmoc-Dab(Fmoc)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the properties, applications, and experimental protocols related to Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(9-Fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid (Fmoc-Dab(Fmoc)-OH). This unique amino acid derivative, with its dual Fmoc protection, offers a specialized tool for the construction of complex peptide architectures, including branched and cyclic peptides, which are of significant interest in drug discovery and development.
Core Properties of this compound and Related Derivatives
This compound is a derivative of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid. The defining feature of this reagent is the presence of two base-labile Fmoc protecting groups, one on the α-amino group and another on the γ-amino group of the side chain. This dual protection allows for a unique orthogonal deprotection strategy within the framework of standard Fmoc-based solid-phase peptide synthesis (SPPS).
Quantitative data for this compound and its commonly used counterpart, Fmoc-Dab(Boc)-OH, are summarized below for comparative analysis.
| Property | Fmoc-D-Dab(Fmoc)-OH | Fmoc-L-Dab(Boc)-OH |
| CAS Number | 114360-56-4 | 125238-99-5 |
| Molecular Formula | C34H30N2O6 | C24H28N2O6 |
| Molecular Weight | 562.6 g/mol (approx.) | 440.49 g/mol |
| Appearance | White to off-white powder (predicted) | White to off-white powder |
| Melting Point | Not readily available | 111-113 °C |
| Solubility | Soluble in DMF, DMSO (predicted) | Soluble in DMF, DCM; limited in water |
| Purity (Typical) | ≥95% (HPLC) | ≥97.0% (HPLC) |
| Optical Rotation | Not readily available | [α]20/546 −14.5±1°, c = 1% in methanol |
| Storage Temperature | 2-8°C | 2-8°C |
The Power of Orthogonal Deprotection
The primary application of this compound lies in its utility for creating branched or cyclic peptides. The key is the differential lability of the two Fmoc groups under specific conditions, although they are chemically identical. The Nα-Fmoc group is typically removed during standard peptide chain elongation using a solution of piperidine in DMF. The Nγ-Fmoc group on the Dab side chain is also susceptible to piperidine. However, selective deprotection of the Nγ-Fmoc group can be achieved while the peptide is still attached to the resin, enabling side-chain modification or cyclization. This is often accomplished through careful control of reaction conditions or by leveraging the different steric environments of the two Fmoc groups.
For true orthogonality, alternative protecting groups are often employed for the side chain, such as the acid-labile Boc group in Fmoc-Dab(Boc)-OH or the palladium-labile Alloc group. However, the use of two Fmoc groups presents a unique synthetic strategy.
Orthogonal deprotection strategy of this compound.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and desired modifications.
Standard Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the basic steps for incorporating an amino acid during SPPS.
General workflow for solid-phase peptide synthesis.
Methodology:
-
Resin Swelling: The peptide-resin is swollen in N,N-dimethylformamide (DMF) for 30-60 minutes to ensure optimal reaction kinetics.
-
Nα-Fmoc Deprotection: The N-terminal Fmoc group is removed by treatment with a 20% solution of piperidine in DMF. This is typically a two-step process (e.g., 3 minutes followed by 10 minutes) to ensure complete deprotection.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (including this compound) is pre-activated with a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is washed again with DMF and DCM to remove excess reagents.
-
Final Cleavage: After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water).
Protocol for On-Resin Side-Chain Deprotection and Cyclization
This protocol describes the synthesis of a head-to-side-chain cyclic peptide using this compound.
Methodology:
-
Linear Peptide Synthesis: The linear peptide is synthesized on a suitable resin (e.g., Rink amide resin for a C-terminal amide) following the standard SPPS protocol described above, incorporating this compound at the desired position.
-
N-terminal Fmoc Deprotection: The N-terminal Fmoc group of the final amino acid is removed using 20% piperidine in DMF.
-
Selective Nγ-Fmoc Deprotection of Dab: This is a critical step requiring careful optimization. A common approach is to use a milder basic condition that favors the deprotection of the more accessible Nγ-Fmoc group over the Nα-Fmoc group of the same residue (if it were not the N-terminal residue). Alternatively, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can be employed. The reaction progress should be carefully monitored.
-
On-Resin Cyclization: The deprotected N-terminus is then coupled to the deprotected Dab side chain. This intramolecular reaction is typically promoted by standard coupling reagents (e.g., PyBOP, HATU) and a base (e.g., DIEA) in a dilute solution to favor cyclization over intermolecular reactions.
-
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin and any remaining side-chain protecting groups are removed using a TFA-based cleavage cocktail.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for head-to-side-chain peptide cyclization.
Applications in Drug Discovery and Development
The ability to synthesize conformationally constrained peptides, such as branched and cyclic structures, is of paramount importance in modern drug discovery. Linear peptides often suffer from poor metabolic stability and low bioavailability. By introducing structural constraints through cyclization or branching, researchers can:
-
Enhance Receptor Binding Affinity and Selectivity: A more rigid conformation can lead to a better fit with the target receptor.
-
Improve Metabolic Stability: Cyclic peptides are generally more resistant to degradation by proteases.
-
Increase Membrane Permeability: In some cases, cyclization can improve the ability of a peptide to cross cell membranes.
This compound, by facilitating the synthesis of such complex peptides, serves as a valuable tool for medicinal chemists and drug development professionals in the design and discovery of novel peptide-based therapeutics.
Conclusion
This compound is a specialized amino acid derivative that enables advanced strategies in peptide synthesis. Its unique dual-Fmoc protection scheme allows for the creation of branched and cyclic peptides through carefully controlled, selective deprotection protocols. While its application requires a nuanced understanding of Fmoc chemistry, the ability to generate structurally complex and biologically active peptides makes it an invaluable asset for researchers at the forefront of peptide science and therapeutic development.
Navigating the Solubility Landscape of Fmoc-Dab(Fmoc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), influencing reaction kinetics, purity, and overall yield. This technical guide provides an in-depth analysis of the solubility characteristics of Nα-Fmoc-Nγ-Fmoc-L-diaminobutyric acid (Fmoc-Dab(Fmoc)-OH). Due to the limited availability of specific quantitative solubility data for this particular derivative, this document leverages data from structurally similar Fmoc-Dab derivatives and established methodologies for determining peptide solubility to offer a comprehensive resource. This guide includes a summary of qualitative solubility in common organic solvents, a detailed experimental protocol for solubility determination, and a logical workflow for assessing solubility, all designed to aid researchers in optimizing their synthetic strategies.
Introduction to this compound and its Significance
This compound is a derivative of L-2,4-diaminobutyric acid where both the alpha-amino and gamma-amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This double protection renders the side chain inert during standard Fmoc-based solid-phase peptide synthesis. The solubility of this and other protected amino acids is paramount for efficient peptide synthesis. Poor solubility can lead to incomplete coupling reactions, aggregation, and difficulties in purification, ultimately impacting the quality and yield of the final peptide. Understanding and optimizing the solubility of this compound in various solvents is therefore a crucial step in the successful synthesis of peptides containing this residue.
Solubility of Fmoc-Dab Derivatives: A Comparative Overview
| Compound Name | Solvent | Observed Solubility |
| Fmoc-Dab(ivDde)-OH | N,N-Dimethylformamide (DMF) | Clearly Soluble |
| Fmoc-Dab(Mtt)-OH | N,N-Dimethylformamide (DMF) | Clearly Soluble |
| Fmoc-Dab(Boc)-OH | Dimethyl sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble | |
| Water | Slightly Soluble |
This table summarizes qualitative solubility data for related Fmoc-Dab derivatives as found in publicly available information. It is intended to serve as a guide for solvent selection for this compound.
Based on this information, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as DMF and N-Methyl-2-pyrrolidone (NMP), which are excellent solvents for Fmoc-protected amino acids.[1] Solvents like Dichloromethane (DCM) may also be effective, particularly in mixtures.[2]
Experimental Protocol: Determination of Solubility
The following protocol provides a standardized method for determining the solubility of a protected amino acid like this compound. This method is adapted from general procedures for assessing peptide solubility.[3]
Objective: To determine the approximate solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Methanol
-
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettors and tips
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound into a series of microcentrifuge tubes.
-
Solvent Addition: To each tube, add 100 µL of a different test solvent.
-
Dissolution Attempt: Vigorously vortex each tube for 2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect each tube for the presence of undissolved solid material.
-
Incremental Addition (for soluble samples): If the compound completely dissolves, add another 1 mg of this compound to the same tube and repeat steps 3 and 4. Continue this process until a saturated solution is achieved (i.e., undissolved solid remains).
-
Quantification (for saturated solutions): a. For tubes containing undissolved solid, centrifuge at 10,000 x g for 5 minutes to pellet the excess solid. b. Carefully transfer the supernatant to a new, pre-weighed tube. c. Evaporate the solvent under vacuum. d. Weigh the tube containing the dried solute to determine the mass of the dissolved compound. e. Calculate the solubility in mg/mL.
-
Data Recording: Record the solubility for each solvent.
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic approach to evaluating and optimizing the solubility of this compound for use in peptide synthesis.
Caption: A workflow for assessing and improving the solubility of this compound.
Factors Influencing Solubility
The solubility of Fmoc-protected amino acids like this compound is governed by several factors:
-
Amino Acid Side Chain: The two bulky, hydrophobic Fmoc groups on the Dab side chain significantly influence its solubility profile, favoring non-polar or polar aprotic solvents.
-
Solvent Polarity: As a general rule, protected amino acids and peptides are more soluble in polar aprotic solvents like DMF and DMSO.[4]
-
Temperature: In some cases, gentle heating can increase the solubility of a compound. However, this should be done with caution to avoid potential degradation.
-
Presence of Aggregates: Intermolecular hydrogen bonding can lead to aggregation and reduced solubility. The use of structure-disrupting solvents or additives can sometimes mitigate this.[3]
Conclusion
While direct quantitative solubility data for this compound remains elusive, a systematic approach based on the analysis of related compounds and established experimental protocols can provide researchers with the necessary tools to effectively manage its use in peptide synthesis. The information and methodologies presented in this guide are intended to empower scientists and drug development professionals to make informed decisions regarding solvent selection and to troubleshoot solubility challenges, ultimately contributing to the successful synthesis of complex peptides.
References
Synthesis of Fmoc-Dab(Fmoc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid, commonly referred to as Fmoc-Dab(Fmoc)-OH. This doubly protected amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a diaminobutyric acid residue with a protected side chain, enabling the synthesis of complex peptides and peptidomimetics. This guide details the synthetic pathway, experimental protocols, and relevant analytical data.
Synthetic Strategy
The synthesis of this compound is typically approached as a two-step process. The first step involves the preparation of the key intermediate, Nα-(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid (Fmoc-Dab-OH). The second step is the protection of the side-chain amino group with a second Fmoc group.
A common and efficient route to the intermediate Fmoc-Dab-OH starts from the readily available Fmoc-L-glutamine (Fmoc-Gln-OH) through a Hofmann rearrangement. The subsequent N-protection of the side-chain amine of Fmoc-Dab-OH with an Fmoc-reagent yields the final product.
Experimental Protocols
Synthesis of Fmoc-Dab-OH from Fmoc-Gln-OH
This protocol is adapted from methodologies described in the patent literature, which outlines a robust and scalable synthesis of the intermediate.[1]
Reaction Scheme:
Caption: Synthesis of Fmoc-Dab-OH via Hofmann Rearrangement.
Materials:
-
Fmoc-L-Gln-OH
-
Iodobenzene diacetate (DiPa)
-
Ethyl acetate
-
Acetonitrile
-
Water
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a suitable reaction vessel, prepare a suspension of Fmoc-L-Gln-OH (1.0 eq) in a 2:1:1 (v/v/v) mixture of ethyl acetate, acetonitrile, and water.
-
To this suspension, add iodobenzene diacetate (DiPa) (1.1 - 1.2 eq).
-
Stir the reaction mixture vigorously at room temperature (20-30 °C) for 48 to 72 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude Fmoc-Dab-OH can be further purified by recrystallization or column chromatography if necessary.
Synthesis of this compound from Fmoc-Dab-OH
This section provides a representative protocol for the final N-protection step. The choice of the Fmoc-reagent (Fmoc-Cl or Fmoc-OSu) and the base can be critical to the success of the reaction, with Fmoc-OSu often being preferred to minimize the formation of dipeptide impurities.[2]
Reaction Scheme:
Caption: Final N-Fmoc protection step.
Materials:
-
Fmoc-Dab-OH
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate or Triethylamine (Et3N)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve Fmoc-Dab-OH (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until dissolved.
-
In a separate flask, dissolve Fmoc-OSu (1.0-1.2 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the Fmoc-Dab-OH solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
After completion, remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M hydrochloric acid, which should result in the precipitation of the product.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the intermediate, Fmoc-Dab-OH, as reported in the literature.[1] Data for the final product is based on typical values for high-purity commercial products.
| Parameter | Fmoc-Dab-OH | This compound |
| Starting Material | Fmoc-Gln-OH | Fmoc-Dab-OH |
| Yield | 72-87% | Data not available |
| Purity (HPLC) | >98% | >98% |
| Molecular Formula | C₁₉H₂₀N₂O₄ | C₃₄H₃₀N₂O₆ |
| Molecular Weight | 340.38 g/mol | 562.62 g/mol |
| Melting Point | Not reported | 187-191 °C |
Analytical Characterization
The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the two Fmoc protecting groups, as well as the protons of the diaminobutyric acid backbone.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
~12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
~7.2-7.9 ppm (m, 16H): Aromatic protons of the two Fmoc groups.
-
~4.1-4.4 ppm (m, 6H): Protons of the -CH₂-O- and -CH- of the Fmoc groups.
-
~3.8-4.0 ppm (m, 1H): α-proton of the Dab backbone.
-
~2.9-3.2 ppm (m, 2H): γ-protons of the Dab backbone.
-
~1.8-2.1 ppm (m, 2H): β-protons of the Dab backbone.
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the specific instrument used. The presence of two distinct sets of Fmoc proton signals may be observed depending on the rotational freedom and symmetry of the molecule.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product.
-
Expected [M+H]⁺: m/z 563.22
-
Expected [M+Na]⁺: m/z 585.20
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Caption: Overall workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound, a key building block for advanced peptide synthesis. The described two-step synthetic route, starting from Fmoc-L-glutamine, offers a practical and efficient method for obtaining the target molecule. The provided experimental protocols and analytical data will be a valuable resource for researchers and professionals in the fields of chemistry and drug development. It is recommended to perform small-scale trial reactions to optimize the conditions for the final N-protection step in your specific laboratory setting.
References
Fmoc-Dab(Fmoc)-OH purity and analysis
An In-depth Technical Guide to the Purity and Analysis of Fmoc-Dab(Fmoc)-OH
This technical guide provides a comprehensive overview of the purity and analysis of Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid (this compound). This document is intended for researchers, scientists, and professionals in drug development who utilize this amino acid derivative in peptide synthesis and other applications.
Introduction
This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). Both the alpha-amino and gamma-amino groups are protected by the fluorenylmethoxycarbonyl (Fmoc) group. This dual protection strategy is crucial in solid-phase peptide synthesis (SPPS) for specific applications where selective deprotection of other functional groups is required. The purity of this reagent is paramount to ensure the desired peptide sequence and minimize side reactions.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the diaminobutyric acid backbone with two bulky Fmoc protecting groups.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of Fmoc-Protected Diaminobutyric Acid Derivatives
| Property | Value | Reference |
| Molecular Formula | C34H30N2O6 | Inferred |
| Molecular Weight | 578.61 g/mol | Inferred |
| Appearance | White to off-white powder | [1][2] |
| Storage Temperature | 2-8°C | [3] |
Purity and Common Impurities
The purity of this compound is critical for successful peptide synthesis. Impurities can lead to the formation of deletion sequences, capped peptides, or other side products. High-purity material is typically characterized by a purity level of ≥97% as determined by High-Performance Liquid Chromatography (HPLC).
Table 2: Purity Specifications for Commercially Available Fmoc-Dab Derivatives
| Product Name | Purity (HPLC, area%) | Enantiomeric Purity | Reference |
| Fmoc-Dab(ivDde)-OH | ≥ 95.0% | ≥ 99.5% | [1] |
| Fmoc-Dab(Boc)-OH | ≥ 97.0% | ≥ 99.0% | [2] |
| Fmoc-Dab(Mtt)-OH | ≥ 95.0% | ≥ 99.0% | |
| Boc-Dab(Fmoc)-OH | ≥ 98.0% | Not specified |
Common impurities may include:
-
Diastereomers: The presence of the D-enantiomer can arise during synthesis.
-
Incomplete Protection/Deprotection Products: Residual starting materials or byproducts from incomplete reactions.
-
Related Impurities: Small molecules structurally similar to the main compound.
-
Residual Solvents: Solvents used during synthesis and purification.
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of Fmoc-amino acids.[4] A reversed-phase column is typically used with a gradient of an aqueous buffer and an organic solvent.
Experimental Protocol: HPLC Analysis
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as acetonitrile or a mixture of the mobile phases.
Caption: HPLC workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing Fmoc-amino acids.
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple method for assessing the purity and monitoring the progress of reactions. Different solvent systems can be used to separate the product from impurities.[1][2]
Synthesis and Purification
The synthesis of this compound typically involves the protection of both the α- and γ-amino groups of L-2,4-diaminobutyric acid with an Fmoc-protecting agent, such as Fmoc-OSu, under basic conditions. A detailed two-step synthesis for a related compound, Fmoc-Dab(Boc)-OH, is described in a patent, which involves the conversion of Fmoc-Gln-OH to Fmoc-Dab-OH followed by the introduction of the Boc group.[8]
Purification is commonly achieved through recrystallization, which is effective at removing most common byproducts.[4]
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add a less polar solvent (e.g., hexane or heptane) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash them with a small amount of the cold, less polar solvent.
-
Dry the purified crystals under vacuum.
Potential Degradation Pathway
The Fmoc protecting groups are labile to basic conditions. During peptide synthesis, they are typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[9] This deprotection reaction proceeds via a β-elimination mechanism.
Caption: Fmoc deprotection pathway.
Conclusion
The purity of this compound is a critical factor for its successful application in research and development, particularly in peptide synthesis. A combination of analytical techniques, with HPLC being the cornerstone, is essential for the comprehensive characterization and quality control of this important building block. This guide provides a framework for understanding and implementing the necessary analytical methodologies.
References
- 1. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]
- 2. Fmoc-Dab(Boc)-OH Novabiochem 125238-99-5 [sigmaaldrich.com]
- 3. FMOC-D-DAB(FMOC)-OH manufacturers and suppliers in india [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. FMOC-D-DAB-OH(201484-12-0) 1H NMR spectrum [chemicalbook.com]
- 6. FMOC-D-DAB(FMOC)-OH(114360-56-4) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(201473-83-8) 1H NMR spectrum [chemicalbook.com]
- 8. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
The Strategic Application of Fmoc-Dab(Protecting Group)-OH in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nα-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) derivatives are pivotal building blocks in solid-phase peptide synthesis (SPPS), enabling the creation of complex and modified peptides for therapeutic and research applications. The utility of these reagents lies in the principle of orthogonal protection, where the α-amino group is temporarily protected by the base-labile Fmoc group, and the γ-amino group of the Dab side chain is protected by a group that can be removed under different, non-competing conditions. This strategy allows for site-specific modifications of the peptide backbone, the synthesis of branched peptides, and the introduction of functionalities that can enhance biological activity and stability. This technical guide provides an in-depth overview of the applications, experimental protocols, and comparative data for commonly used Fmoc-Dab-OH derivatives.
Introduction to Fmoc-Dab-OH Derivatives
Fmoc-Dab-OH is a derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid. Its unique structure, featuring a side chain with a primary amine, makes it a valuable tool for introducing branching or modifications within a peptide sequence.[1] The choice of the side-chain protecting group is critical and dictates the synthetic strategy. The most common derivatives utilize protecting groups such as tert-butoxycarbonyl (Boc), methyltrityl (Mtt), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde).
The core principle behind their use is orthogonal protection . In standard Fmoc-based SPPS, the Fmoc group is removed with a mild base (e.g., piperidine) to allow for the elongation of the peptide chain. The side-chain protecting group, however, must remain intact during this process and be selectively removable at a later stage to allow for modification of the Dab side chain.
Physicochemical and Technical Data
The selection of the appropriate Fmoc-Dab-OH derivative is guided by its specific chemical properties. Below is a summary of the key data for the most common derivatives.
| Property | Fmoc-Dab(Boc)-OH | Fmoc-Dab(Mtt)-OH | Fmoc-Dab(Dde)-OH | Fmoc-Dab(ivDde)-OH |
| Full Name | Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid | N-α-Fmoc-N-γ-4-methyltrityl-L-diaminobutanoic acid | N-α-Fmoc-N-γ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminobutyric acid | N-α-Fmoc-N-γ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-diaminobutanoic acid |
| CAS Number | 125238-99-5[2][3][4] | 851392-68-2[5] | Not readily available | 607366-21-2 |
| Molecular Formula | C₂₄H₂₈N₂O₆[1][2][3] | C₃₉H₃₆N₂O₄[5][6] | C₃₂H₃₆N₂O₆ | C₃₂H₃₈N₂O₆ |
| Molecular Weight | 440.49 g/mol [2][3] | 596.71 g/mol [5] | 544.63 g/mol | 546.65 g/mol |
| Purity (Typical) | ≥97.0% (HPLC)[2][7] | ≥95.0% (HPLC)[5] | Not specified | ≥95.0% (HPLC) |
| Appearance | White powder[1] | Powder[5] | Not specified | Powder |
| Storage Temperature | 2-8°C[2] | 15-25°C[5] | Not specified | 15-25°C |
| Side-Chain Deprotection | Strong acid (e.g., TFA) | Mild acid (e.g., 1% TFA in DCM)[5] | 2% hydrazine in DMF | 2% hydrazine in DMF |
Core Applications and Methodologies
The primary application of Fmoc-Dab-OH derivatives is in SPPS to create peptides with specific functionalities.
Synthesis of Branched and Cyclic Peptides
Fmoc-Dab(Protecting Group)-OH allows for the synthesis of peptides with branches at the Dab side chain. After the linear peptide has been assembled, the side-chain protecting group of the Dab residue can be selectively removed, and a second peptide chain can be synthesized on the newly deprotected amine. This is particularly useful in the development of vaccine candidates and drug delivery systems.[8]
Site-Specific Labeling and Conjugation
The selective deprotection of the Dab side chain allows for the site-specific attachment of molecules such as fluorophores, biotin, or polyethylene glycol (PEG). This is crucial for creating diagnostic tools and improving the pharmacokinetic properties of therapeutic peptides.[8]
Constrained Peptides
Incorporating Dab can lead to the formation of lactam bridges by cyclizing the side-chain amine with a C-terminal carboxyl group or the side chain of an acidic amino acid. These constrained peptides often exhibit increased stability and receptor affinity.[9][10]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following protocol outlines the general steps for incorporating an Fmoc-Dab-OH derivative into a peptide sequence using an automated peptide synthesizer.
-
Resin Swelling: The synthesis resin (e.g., Rink Amide resin) is swollen in a suitable solvent like dimethylformamide (DMF) for at least 15 minutes.[11]
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating it with 20% piperidine in DMF. This is typically a two-step process: a short treatment (e.g., 5 minutes) followed by a longer one (e.g., 15-20 minutes).[9]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.[9]
-
Amino Acid Coupling: The desired Fmoc-amino acid, including the Fmoc-Dab-OH derivative, is pre-activated with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF. This activated solution is then added to the resin, and the mixture is agitated for 1-2 hours.[9][11] The completion of the coupling can be monitored using a ninhydrin test.[9]
-
Washing: The resin is washed again with DMF to remove any unreacted reagents.[9]
-
Repeat Synthesis Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.[9]
-
Final Fmoc Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed as described in step 2.[9]
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (like Boc) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., TFA/TIS/H₂O in a 95:2.5:2.5 ratio).[9][12]
Orthogonal Deprotection of the Dab Side Chain
The following are protocols for the selective removal of common Dab side-chain protecting groups while the peptide is still attached to the resin.
-
Mtt Group Removal: The peptide-resin is treated with 1% TFA in dichloromethane (DCM) for a short period (e.g., 30 minutes).[5] This is repeated until the deprotection is complete, followed by thorough washing.
-
Dde/ivDde Group Removal: The peptide-resin is treated with a solution of 2% hydrazine in DMF. The reaction time is typically around 3-7 minutes and is repeated to ensure complete removal.
-
Alloc Group Removal (for comparison): The Alloc group is removed on-resin using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃) in DCM.[12]
-
Ns Group Removal (for comparison): The Nosyl group is removed under mild reductive conditions, for example, with 2-mercaptoethanol and a base like DBU in DMF.[12]
Comparative Performance Data
The choice of the side-chain protecting group on the Dab residue can significantly impact the efficiency of the peptide synthesis. A comparative study on the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂) using different Fmoc-L-Dab derivatives yielded the following results.[12]
| Fmoc-L-Dab Derivative | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Products |
| Fmoc-L-Dab(Boc)-OH | 78 | 65 | Deletion sequences |
| Fmoc-L-Dab(Mtt)-OH | 82 | 70 | Minor side products |
| Fmoc-L-Dab(Alloc)-OH | 85 | 75 | Traces of incomplete deprotection |
| Fmoc-L-Dab(Me,Ns)-OH | 94 | 88 | Minimal |
This data indicates that for this specific peptide sequence, the Fmoc-L-Dab(Me,Ns)-OH derivative provided the highest purity and yield, suggesting that its robust and orthogonal protection strategy minimized side reactions.[12]
It is also important to note that some derivatives, like Fmoc-Dab(Mtt)-OH, have been reported to undergo lactamization under certain coupling conditions, which can reduce coupling efficiency.[11][13] Careful selection of coupling reagents and protocols is therefore crucial.
Visualized Workflows and Logic
To better illustrate the processes described, the following diagrams have been generated.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2 [sigmaaldrich.com]
- 6. AnaSpec FMOC-DAB(MTT)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. Dde-D-Dab(Fmoc)-OH [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling and Application of Fmoc-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and application of Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid, commonly referred to as Fmoc-Dab(Fmoc)-OH. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe and effective use in peptide synthesis and other research applications.
Chemical and Physical Properties
This compound is a derivative of L-2,4-diaminobutyric acid where both the alpha (α) and gamma (γ) amino groups are protected by a fluorenylmethoxycarbonyl (Fmoc) group. This dual protection makes it a valuable building block in specialized peptide synthesis, particularly for creating branched or cyclic peptides.
| Property | Value | Source |
| CAS Number | 201473-83-8 | [] |
| Molecular Formula | C₃₄H₃₀N₂O₆ | [] |
| Molecular Weight | 562.61 g/mol | WuXi AppTec SDS |
| Appearance | White to off-white solid/powder | [] |
| Purity | ≥ 99% (HPLC) | [] |
| Melting Point | 187-191 °C | [] |
| Storage Temperature | 2-8°C | [] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF). | [2] |
Safety and Hazard Information
According to the Safety Data Sheet provided by WuXi AppTec, Fmoc-L-Dab(Fmoc)-OH is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. However, it is crucial to handle all chemical reagents with appropriate care and to be aware of the potential hazards of the parent molecule.
Toxicological Information
Handling and Personal Protective Equipment (PPE)
Prudent laboratory practices should be observed when handling this compound.
| Precaution | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye Protection | Wear chemical safety goggles. |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Skin and Body Protection | Wear a laboratory coat. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended. |
The following diagram illustrates the recommended personal protective equipment for handling this compound.
Recommended PPE for handling this compound.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Experimental Protocols: Application in Solid-Phase Peptide Synthesis
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of this compound into a peptide chain using Fmoc-based chemistry.
Materials and Reagents
-
This compound
-
Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Washing solvents (e.g., DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
Synthesis Cycle
The following diagram illustrates a typical cycle for the incorporation of an Fmoc-protected amino acid in SPPS.
References
- 2. Page loading... [guidechem.com]
- 3. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 5. Assessing the Combined Toxicity of BMAA and Its Isomers 2,4-DAB and AEG In Vitro Using Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Optimal Storage of Fmoc-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling conditions for Nα-Fmoc-Nγ-Fmoc-L-diaminobutyric acid (Fmoc-Dab(Fmoc)-OH). Adherence to these protocols is critical for maintaining the chemical integrity, purity, and reactivity of this reagent, thereby ensuring reproducible and successful outcomes in solid-phase peptide synthesis (SPPS).
Introduction: The Criticality of Proper Storage
Fmoc-protected amino acids are foundational components in the synthesis of peptides for research, therapeutic, and diagnostic applications. The stability of these reagents is paramount; degradation due to improper storage can introduce impurities, lead to lower coupling efficiencies, and ultimately result in failed syntheses. This compound, like other derivatives in this class, is susceptible to degradation from moisture, elevated temperatures, and light. This document outlines best practices derived from guidelines for structurally similar compounds to ensure the long-term stability of your this compound stock.
Core Storage Recommendations
The primary factors influencing the stability of solid this compound are temperature, moisture, and light. The following conditions are recommended to mitigate degradation.
Temperature
For long-term storage, it is strongly recommended to store this compound at or below -20°C.[1][2][3] While some Fmoc-amino acids can be stored for shorter periods at 2-8°C[4][5][6], colder temperatures significantly slow potential degradation pathways. For temporary or short-term needs, storage at room temperature is acceptable, but this should be minimized.[4]
Moisture
Fmoc-protected amino acids are frequently hygroscopic and moisture-sensitive.[1][2] The presence of water can lead to hydrolysis of the active ester or degradation of the Fmoc protecting group.
-
Actionable Protocol: Always store this compound in a tightly sealed container within a desiccator to maintain a dry environment.[1][2] Before use, it is crucial to allow the container to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.[4]
Light
The fluorenylmethoxycarbonyl (Fmoc) group can be sensitive to light, particularly UV radiation. While this is a greater concern for solutions, prolonged exposure of the solid powder to light should be avoided as a precautionary measure.
-
Actionable Protocol: Store the reagent in an opaque container or a vial wrapped in aluminum foil to protect it from light.[2]
Summary of Storage Conditions
The following table summarizes the recommended storage conditions for this compound powder, based on general best practices for Fmoc-amino acids.
| Parameter | Condition | Rationale | Primary Sources |
| Temperature (Long-Term) | -20°C | Minimizes chemical degradation and preserves purity. | [1][2][3] |
| Temperature (Short-Term) | 2-8°C or Room Temperature | Acceptable for brief periods (days to weeks). | [4] |
| Environment | Dry / Desiccated | Prevents hydrolysis and moisture-induced degradation. | [1][2] |
| Light | Protected from Light (Dark) | Prevents potential photolytic degradation of the Fmoc group. | [2] |
| Container | Tightly Sealed, Opaque | Prevents exposure to moisture and light. | [2][4] |
Comparative Storage Data for Fmoc-Dab Derivatives
| Compound | Side-Chain Protection | Recommended Storage Temperature | Source |
| Fmoc-Dab(Boc)-OH | Boc | 2-8°C | [5][6] |
| Fmoc-Dab(Boc)-OH | Boc | 2-30°C | |
| Fmoc-Dab(ivDde)-OH | ivDde | 15-25°C | |
| Fmoc-Dab(Mtt)-OH | Mtt | <25°C (Cool, dry place) | [7] |
Note: The variability in recommended temperatures highlights differences in stability conferred by the side-chain protecting group and supplier-specific recommendations. For the dual-Fmoc protected Dab, a conservative approach (-20°C) is advised for long-term storage.
Experimental Protocols and Workflows
Protocol for Handling and Dispensing
Proper handling is as crucial as storage for maintaining reagent quality.
-
Equilibration: Remove the sealed container of this compound from the freezer or refrigerator.
-
Desiccation: Place the container in a desiccator and allow it to warm to ambient room temperature (this may take 30-60 minutes).
-
Dispensing: Once at room temperature, briefly open the container and quickly weigh the desired amount of powder in a fume hood. Minimize the time the container is open.
-
Inert Atmosphere: For maximum stability, gently purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before resealing.
-
Resealing: Tightly cap the container and seal with parafilm for extra protection against moisture ingress.
-
Return to Storage: Promptly return the container to the recommended long-term storage condition (-20°C).
Caption: Workflow for proper handling of this compound.
Logical Relationship of Storage Factors
The stability of this compound is a function of multiple environmental factors. The following diagram illustrates the logical relationship between proper storage conditions and the preservation of chemical integrity, which is essential for successful peptide synthesis.
Caption: Relationship between storage conditions and synthesis success.
Conclusion
The chemical integrity of this compound is a prerequisite for the synthesis of high-quality peptides. The recommendations outlined in this guide—storage at low temperatures (ideally -20°C), in a dry environment, and protected from light—are simple yet critical measures to ensure the stability of this reagent.[1][2][3] By implementing these storage protocols and following careful handling procedures, researchers and drug development professionals can minimize the risk of reagent degradation, leading to more reliable and reproducible results in solid-phase peptide synthesis.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid (Fmoc-Dab(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). This unique building block offers a strategic approach for the synthesis of complex peptides, particularly those requiring branching or specific modifications at the diaminobutyric acid (Dab) side chain.
Introduction
Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that is a key component in various biologically active peptides, including antimicrobial peptides like polymyxins.[1] The presence of a second amino group in its side chain makes it a valuable tool for introducing positive charges, creating branched peptides, or for cyclization. In Fmoc-based SPPS, the protection of this side-chain amino group is crucial to prevent unwanted side reactions.
This compound is a derivative where both the alpha-amino group and the side-chain gamma-amino group are protected by the base-labile Fmoc group. This non-orthogonal protection strategy is intentionally designed for specific applications where the simultaneous deprotection of both amino groups is desired, enabling the creation of branched structures in a single step.
Key Advantages and Applications
The primary advantage of this compound lies in its utility for synthesizing branched peptides. After incorporation of this compound into a peptide sequence, treatment with a standard piperidine solution simultaneously removes both Fmoc groups. This exposes two free amino groups, the alpha-amino group for continued linear chain elongation and the gamma-amino group for the initiation of a new peptide chain, creating a branch.
Applications include:
-
Synthesis of Branched Peptides: Create peptides with two distinct chains originating from the Dab residue, which can be used to mimic complex protein structures or to present multiple peptide epitopes.
-
Multifunctional Scaffolds: The branched structure can serve as a scaffold for attaching various molecules, such as targeting ligands, imaging agents, or drugs.
-
Epitope Mapping and Vaccine Design: Present multiple copies of an antigenic peptide to enhance immunogenicity.[2]
-
Drug Delivery Systems: The unique architecture can be exploited for the development of novel drug delivery vehicles.[3]
Comparison of Side-Chain Protecting Groups for Dab in SPPS
While this compound is ideal for branching, other applications may require an orthogonal protection strategy where the side-chain protecting group is stable to the Fmoc removal conditions. The choice of the side-chain protecting group significantly impacts the purity and yield of the final peptide. The following table summarizes the characteristics of commonly used protecting groups for the γ-amino function of Dab.
| Protecting Group | Cleavage Condition | Key Characteristics & Impact on Crude Peptide Purity | Common Impurities |
| Fmoc | 20% Piperidine in DMF | Enables simultaneous deprotection of α- and γ-amino groups for branching. Requires careful control to avoid undesired side reactions at the newly exposed side-chain amine. | Incomplete deprotection, side-products from reactions with the side-chain amine. |
| Boc | Strong acid (e.g., TFA) | Orthogonal to Fmoc chemistry. Stable during chain elongation. However, the basicity of the side-chain amine is only partially suppressed, which can lead to side-chain acylation.[4] | Side-chain acylated peptides, deletion sequences. |
| Mtt | 1% TFA in DCM | Highly acid-labile, allowing for selective deprotection on-resin. Susceptible to premature deprotection during repeated Fmoc removal cycles in long syntheses.[4] Can undergo rapid lactamization under certain coupling conditions.[5][6] | Deletion sequences due to premature deprotection, lactam formation. |
| ivDde | 2% Hydrazine in DMF | Orthogonal to both Fmoc and acid-labile protecting groups. More stable to piperidine than Dde.[7] | Incomplete ivDde removal. |
| Alloc | Pd(0) catalyst | Provides excellent orthogonality. Requires the use of a palladium catalyst, which may need to be removed from the final product.[4] | Metal contamination, incomplete Alloc removal. |
| Me,Ns | Mild reductive conditions (e.g., thiols) | Robust and truly orthogonal side-chain protection. Stable to both basic (piperidine) and acidic (TFA) conditions, leading to higher purity and yield.[4] | Incomplete Ns deprotection, thiol scavenger adducts. |
Quantitative Data on Peptide Purity and Yield
The following data, adapted from a comparative study on the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂), illustrates the impact of different Dab side-chain protecting groups on the final crude peptide purity and overall yield.[4]
| Fmoc-L-Dab Derivative | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Products |
| Fmoc-L-Dab(Me,Ns)-OH | >95 | ~75 | Minimal |
| Fmoc-L-Dab(Boc)-OH | ~70 | ~50 | Side-chain acylation |
| Fmoc-L-Dab(Mtt)-OH | ~65 | ~45 | Premature deprotection, deletion sequences |
| Fmoc-L-Dab(Alloc)-OH | ~85 | ~60 | Minor impurities from cleavage |
Note: Data is for L-isomers and serves as a comparative reference.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This workflow outlines the fundamental steps for manual Fmoc-SPPS.
Detailed Protocol for Incorporation of this compound and Branching
This protocol assumes a manual synthesis on a 0.1 mmol scale.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for peptide amides, 2-chlorotrityl chloride for peptide acids) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[8]
2. Standard Amino Acid Coupling (Prior to this compound):
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 x 10 min).[4]
-
Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).[4]
-
Amino Acid Activation and Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[9]
-
Washing: Wash the resin with DMF (5x).
3. Incorporation of this compound:
-
Follow the standard amino acid coupling protocol (Step 2) using this compound as the amino acid to be incorporated.
4. Simultaneous Deprotection and Branch Point Creation:
-
Treat the resin with 20% (v/v) piperidine in DMF (2 x 15 min) to remove both Fmoc groups from the Dab residue. This step is critical and may require slightly longer deprotection times to ensure complete removal of both Fmoc groups.
-
Wash the resin thoroughly with DMF (7x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10] At this point, the peptide-resin has two free amino groups on the Dab residue.
5. Synthesis of the Branched Chain:
-
Couple the first amino acid of the branch to the side-chain amine of the Dab residue using the standard coupling protocol (Step 2). It is advisable to use a different protected amino acid at the N-terminus of the main chain to differentiate the two chains during characterization.
6. Continuation of the Main Chain:
-
After the branched chain is synthesized to the desired length, continue the elongation of the main chain from the alpha-amino group of the Dab residue by repeating the standard coupling protocol (Step 2).
Final Cleavage and Deprotection
-
After completion of the synthesis, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used in the rest of the peptide. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[10]
-
Monitor the elution of the peptide by UV absorbance at 214-220 nm.[10]
-
Collect fractions containing the desired peptide.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Typical Purity Levels for Synthetic Peptides:
| Purity (%) | Suitability |
| Unpurified | High-throughput screening |
| >80% | Standard purity for general research |
| >95% | Cell-based assays, enzyme substrate studies |
| >98% | NMR, X-ray crystallography, clinical applications |
Signaling Pathway of Dab-Containing Peptides: Polymyxin B
Polymyxin B, an antimicrobial peptide containing multiple Dab residues, exerts its bactericidal effect on Gram-negative bacteria primarily by targeting lipopolysaccharide (LPS) in the outer membrane.[1] This interaction disrupts the membrane integrity, leading to cell death. In host cells, polymyxin B can also modulate signaling pathways, for instance, by interfering with LPS-induced inflammatory responses.
Troubleshooting and Side Reactions
-
Incomplete Coupling: For sterically hindered amino acids, including the branched Dab residue, consider using more potent coupling reagents like HATU or HCTU, increasing the coupling time, or performing the reaction at a slightly elevated temperature.[9] A "double coupling" step, where the coupling procedure is repeated before deprotection of the next amino acid, can also improve efficiency.
-
Lactamization: For certain Dab derivatives with acid-labile side-chain protecting groups like Mtt, rapid lactam formation can occur during the activation step, leading to poor coupling efficiency.[5][6] This is less of a concern for this compound as the Fmoc group is more stable under standard coupling conditions.
-
Aspartimide Formation: In sequences containing Asp residues, the use of basic conditions for Fmoc deprotection can lead to aspartimide formation, which can result in a mixture of by-products.[7]
-
Racemization: While less common with standard activating reagents, racemization can occur, especially with sensitive amino acids like Cys and His, or under harsh coupling conditions.[7]
By understanding the unique properties of this compound and carefully controlling the reaction conditions, researchers can successfully synthesize complex, branched peptides for a wide range of applications in drug discovery and development.
References
- 1. Antibacterial Mechanisms of Polymyxin and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols for Fm-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dab(Fmoc)-OH, or Nα,Nγ-Bis(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid, is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). Its unique structure, featuring two base-labile Fmoc protecting groups, allows for the strategic creation of branched peptides. This capability is instrumental in developing novel therapeutic peptides, synthetic vaccines, and other complex peptide architectures where multivalent ligand presentation or specific structural constraints are desired.
The core utility of this compound lies in the principle of orthogonal protection. While both the α-amino and γ-amino groups are protected by Fmoc groups, subtle differences in their reactivity can be exploited to achieve selective deprotection. This allows for the elongation of the main peptide chain from the α-amino group, followed by the selective removal of the side-chain Fmoc group to enable the synthesis of a second peptide chain from the γ-amino group, creating a branched structure.[1][2]
Key Features and Advantages
-
Branched Peptide Synthesis: The primary application is to serve as a branching point in a peptide sequence.[1]
-
Orthogonal Potential: The two Fmoc groups offer a quasi-orthogonal protection scheme, enabling selective deprotection under carefully controlled conditions.
-
Compatibility: It is fully compatible with standard Fmoc/tBu SPPS methodologies and a variety of resins and linkers, such as Rink Amide and Wang resins.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound
-
SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents: HBTU, HATU, HCTU, or DIC/HOBt
-
Bases: Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
α-Amino Fmoc Deprotection Solution: 20% Piperidine in DMF
-
Side-Chain Fmoc Deprotection Solution (Selective): e.g., 1-5% Piperidine in DMF, or DBU/Piperidine mixtures.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Washing Solvents: DMF, DCM, Methanol
Workflow for Branched Peptide Synthesis
The overall workflow involves the synthesis of the main peptide chain, followed by selective deprotection of the Dab side chain and subsequent synthesis of the branch.
Caption: Workflow for Branched Peptide Synthesis using this compound.
Detailed Protocol Steps
Step 1: Resin Preparation
-
Swell the chosen resin in DMF for at least 30 minutes in a reaction vessel.[5][6]
-
If starting with a pre-loaded resin, proceed to Fmoc deprotection. If using a resin like 2-chlorotrityl chloride, perform the loading of the first amino acid.
Step 2: Main Peptide Chain Elongation
-
α-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes. Perform this step twice for difficult sequences. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[7]
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF for 3-8 minutes.[7][8]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.[4] Monitor coupling completion using a colorimetric test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat steps 2.1 and 2.2 until the desired main chain sequence is assembled, up to the residue preceding the branch point.
Step 3: Incorporation of this compound
-
Couple this compound using the standard coupling protocol described in Step 2.2. Due to its bulk, a double coupling or extended reaction time may be necessary to ensure high efficiency.
Step 4: Continuation of Main Chain (Optional)
-
After coupling this compound, remove the α-Fmoc group using the standard 20% piperidine in DMF solution.
-
Continue elongating the main peptide chain as described in Step 2.
Step 5: Selective Side-Chain (Nγ) Fmoc Deprotection This is the most critical step and requires carefully controlled conditions to avoid premature deprotection of other α-Fmoc groups in the sequence.
-
Mild Deprotection: Treat the peptide-resin with a solution of 1-5% piperidine in DMF .
-
Reaction Time: The reaction time is crucial and typically ranges from 30 minutes to several hours. It is highly recommended to monitor the deprotection process by taking small resin samples and analyzing the cleaved Fmoc-adduct by UV spectroscopy.
-
Washing: Once selective deprotection is complete, wash the resin extensively with DMF and DCM to remove all traces of piperidine.
Step 6: Branch Peptide Chain Elongation
-
With the Nγ-amino group of the Dab residue now free, synthesize the branch peptide by repeating the coupling and deprotection cycles described in Step 2.
Step 7: Final Cleavage and Deprotection
-
After completing the synthesis, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, such as TFA/TIS/H2O (95:2.5:2.5), for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (e.g., tBu, Trt, Pbf).[3]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Purify the branched peptide using reverse-phase HPLC.
Quantitative Data and Comparisons
The choice of protecting group for the Dab side chain is critical for minimizing side reactions and maximizing yield. Below is a comparison of different Dab derivatives.
| Derivative | Side-Chain Protection | Deprotection Condition | Crude Purity (%) | Overall Yield (%) | Common Side Reactions |
| This compound | Fmoc | Mild Base (e.g., 1-5% Piperidine) | Variable | Variable | Risk of incomplete selective deprotection or loss of α-Fmoc. |
| Fmoc-Dab(Boc)-OH | Boc | Strong Acid (TFA) | ~75% | ~60% | Side-chain acylation under certain conditions.[6] |
| Fmoc-Dab(Mtt)-OH | Mtt | Mild Acid (e.g., 1% TFA in DCM) | ~70% | ~55% | Poor coupling efficiency; undergoes rapid lactamization.[9][10] |
| Fmoc-Dab(Alloc)-OH | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[1] | ~85% | ~70% | Requires specialized palladium catalyst and scavengers.[6] |
| Fmoc-Dab(ivDde)-OH | ivDde | 2-10% Hydrazine in DMF | High | High | Hydrazine can also affect Fmoc groups if not handled carefully. |
*Note: Purity and yield are illustrative and highly dependent on the specific peptide sequence and synthesis conditions. Data is synthesized from typical outcomes in SPPS.[6]
Troubleshooting and Key Considerations
-
Incomplete Coupling of this compound: Due to steric hindrance, use extended coupling times, double coupling, or more potent activation reagents like HATU.
-
Lack of Selectivity in Deprotection: The key to selective Nγ-Fmoc removal is using a low concentration of piperidine and carefully monitoring the reaction time. Over-exposure will lead to the removal of the N-terminal α-Fmoc group.
-
Alternative Orthogonal Strategies: For complex syntheses requiring higher selectivity, consider using truly orthogonal protecting groups for the Dab side chain, such as ivDde, Mtt, or Alloc, which are removed under different chemical conditions (hydrazine, mild acid, and palladium catalysis, respectively).[9]
Signaling Pathway and Logical Relationships
The chemical logic of using this compound revolves around the differential lability of the two Fmoc groups, enabling a two-dimensional synthesis on a solid support.
Caption: Chemical logic for the synthesis of branched peptides using this compound.
References
- 1. Buy N3-L-Dab(Fmoc)-OH | 2250436-44-1 [smolecule.com]
- 2. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Coupling of Fmoc-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of peptides with unique structural and functional properties. The strategic use of protecting groups on both the α-amino and side-chain amino groups of Dab is critical for successful solid-phase peptide synthesis (SPPS). This document provides a detailed examination of the coupling efficiency and protocols related to Nα-Fmoc-Nγ-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab(Fmoc)-OH).
It is important to note that this compound is not a commonly utilized reagent in peptide synthesis. The use of the same protecting group (Fmoc) on both the α-amino and the side-chain amino groups presents a significant challenge in achieving orthogonal deprotection, a fundamental principle for controlled, stepwise peptide elongation. Standard Fmoc deprotection conditions (e.g., piperidine treatment) would lead to the removal of both Fmoc groups, complicating the synthetic strategy.
However, understanding the potential behavior of this molecule is crucial for researchers exploring novel synthetic pathways. These notes provide a framework for approaching the coupling of this compound, drawing upon established principles of SPPS and data from related, more commonly used Dab derivatives.
Data Presentation: Comparative Coupling Efficiencies of Fmoc-Dab Derivatives
| Fmoc-Dab Derivative | Side-Chain Protecting Group | Typical Coupling Reagents | Reported Coupling Efficiency/Purity | Key Considerations & Side Reactions |
| Fmoc-Dab(Boc)-OH | tert-Butoxycarbonyl (Boc) | HATU, HBTU, DIC/HOBt | High (>95% purity) | Robust and widely used; potential for side-chain acylation if not fully protected. |
| Fmoc-Dab(Mtt)-OH | 4-Methyltrityl (Mtt) | DEPBT | Variable; can be low | Prone to rapid lactamization, leading to poor coupling efficiency[1][2][3]. Requires specific, optimized protocols to achieve complete incorporation[1][2]. |
| Fmoc-Dab(Alloc)-OH | Allyloxycarbonyl (Alloc) | Palladium catalysts for deprotection | Generally high | Offers excellent orthogonality but requires palladium catalysts for removal, which can lead to metal contamination[4]. |
| Fmoc-Dab(Me,Ns)-OH | Methyl (Me) and Nosyl (Ns) | Standard SPPS reagents | High crude purity and overall yield | Superior side-chain protection minimizes side reactions, leading to improved outcomes compared to other derivatives[4]. |
Experimental Protocols
The following protocols are generalized for Fmoc-based SPPS and include specific recommendations for addressing the challenges anticipated with a sterically hindered or problematic amino acid like this compound.
Protocol 1: Standard Coupling of Fmoc-Amino Acids using HATU
This protocol is a starting point for the coupling of any Fmoc-amino acid and is particularly recommended for those that may be sterically hindered.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 60-120 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads.
-
Negative Result (yellow/colorless beads): The coupling is likely complete. Proceed to the next step in your synthesis.
-
Positive Result (blue beads): The coupling is incomplete. Proceed to Protocol 2.
-
Protocol 2: Double Coupling for Incomplete Reactions
If the Kaiser test indicates incomplete coupling, a second coupling is necessary to drive the reaction to completion and avoid deletion sequences in the final peptide.
Procedure:
-
Washing: After a positive Kaiser test, wash the resin thoroughly with DMF (3-5 times).
-
Repeat Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 4.
-
Second Coupling: Add the fresh activated amino acid solution to the resin and agitate for another 60-120 minutes.
-
Washing: Wash the resin with DMF (3-5 times).
-
Final Monitoring: Perform a final Kaiser test. If the result is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines with acetic anhydride to prevent further side reactions.
Mandatory Visualizations
References
Application Note: Strategies for Selective Side-Chain Manipulation of Diaminobutyric Acid (Dab) Residues in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-2,4-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its side-chain primary amine offers a versatile handle for various modifications, including the synthesis of branched peptides, cyclic peptides, and peptide-drug conjugates. A common challenge in incorporating Dab into peptides is the need for an orthogonal protection strategy. This allows for the selective deprotection and modification of the Dab side-chain amine without affecting the N-terminal α-amino group or other side chains in the peptide sequence.
A recurring question is whether it is possible to selectively cleave a 9-fluorenylmethyloxycarbonyl (Fmoc) group from the side chain of a Dab residue that is also protected with an Fmoc group at the N-terminus (Fmoc-Dab(Fmoc)-OH). Due to the identical chemical nature of the Nα-Fmoc and Nγ-Fmoc groups, selective cleavage is not practically achievable under standard conditions. The basic reagents used for Fmoc removal, such as piperidine, will cleave both protecting groups indiscriminately.[1]
This application note details the recommended approach of utilizing orthogonal protecting groups for the Dab side chain, which are stable during the standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle but can be removed by specific, non-overlapping chemical conditions.
The Challenge of Selectively Cleaving Fmoc from a Dab(Fmoc) Side Chain
The core of Fmoc-based SPPS relies on the base-lability of the Fmoc group for the iterative deprotection of the N-terminal amine. This process is typically carried out using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] The mechanism involves a β-elimination reaction that is rapid and efficient.[3] When both the α-amino and γ-amino groups of Dab are protected by Fmoc, there is no significant difference in their chemical environment to allow a reagent to selectively deprotect one over the other. Therefore, attempting to deprotect the side chain would invariably lead to the deprotection of the N-terminus as well, making controlled, site-specific modification impossible.
Caption: The non-selective removal of both Fmoc groups from this compound.
Recommended Orthogonal Protecting Groups for the Dab Side Chain
To achieve selective side-chain modification, it is essential to use a protecting group for the Dab side chain that is stable to the basic conditions of Nα-Fmoc removal but can be cleaved under different, specific conditions. The choice of protecting group depends on the desired chemical transformation and the stability of other protecting groups in the peptide. Below is a comparison of commonly used orthogonal protecting groups for the Dab side chain.
Data Presentation: Comparison of Orthogonal Protecting Groups for Dab
| Protecting Group | Structure | Cleavage Reagent(s) | Key Features & Considerations |
| Boc (tert-butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong Acid (e.g., TFA) | Cleaved simultaneously with peptide cleavage from most resins. Not suitable for on-resin side-chain modification.[4] |
| Mtt (4-Methyltrityl) | -C(C₆H₅)₂(C₆H₄-4-CH₃) | Dilute Acid (e.g., 1% TFA in DCM) | Highly acid-labile, allowing for on-resin deprotection. May have some lability during repeated Nα-Fmoc removal cycles.[4] |
| Alloc (Allyloxycarbonyl) | -(C=O)O-CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) | Offers excellent orthogonality. Requires careful removal of palladium catalyst residues.[4] |
| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | See structure | 2-10% Hydrazine in DMF | Stable to both acid and piperidine. Hydrazine can also slowly cleave Fmoc groups, so N-terminal protection with Boc is recommended before Dde removal.[5] |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | See structure | 2-10% Hydrazine in DMF | More stable to piperidine than Dde, reducing the risk of premature deprotection during long syntheses.[5] |
| Ns (2-Nitrobenzenesulfonyl) | -SO₂-C₆H₄-2-NO₂ | Thiol (e.g., 2-mercaptoethanol) and a mild base (e.g., DBU) | Highly stable to TFA. Provides robust and orthogonal protection.[4] |
Experimental Protocols
The following are generalized protocols for the selective deprotection of the Dab side chain on a solid support. It is recommended to perform small-scale trials to optimize conditions for a specific peptide sequence.
Protocol 1: On-Resin Deprotection of Mtt from Dab(Mtt)
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.
-
Cleavage: Treat the resin with the deprotection cocktail (10 mL per gram of resin) for 2 minutes at room temperature. Repeat this step 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate.
-
Washing: Wash the resin thoroughly with DCM (5x), followed by 10% N,N-diisopropylethylamine (DIPEA) in DMF (2x) to neutralize residual acid.
-
Final Wash: Wash the resin with DMF (5x) and DCM (5x). The resin is now ready for side-chain modification.
Protocol 2: On-Resin Deprotection of Alloc from Dab(Alloc)
-
Resin Preparation: Swell the peptide-resin in DCM. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.3 equivalents relative to the peptide) and phenylsilane (PhSiH₃, 24 equivalents) in anhydrous DCM.
-
Cleavage: Add the deprotection cocktail to the resin and agitate gently for 30 minutes at room temperature, protected from light. Repeat this treatment two more times with fresh reagent.[4]
-
Washing: Wash the resin extensively with DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge residual palladium, and finally with DMF (5x).
-
Confirmation: A colorimetric test for palladium can be performed to ensure its complete removal. The resin is then ready for further reactions.
Protocol 3: On-Resin Deprotection of ivDde from Dab(ivDde)
-
N-Terminal Protection (if necessary): If the N-terminal amine is protected with Fmoc, it is advisable to first remove it and then protect it with a Boc group (using Boc₂O and DIPEA) to prevent slow cleavage of the Fmoc group by hydrazine.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Cocktail: Prepare a 2-10% solution of hydrazine monohydrate in DMF.
-
Cleavage: Treat the resin with the hydrazine solution for 3-10 minutes at room temperature. Repeat this step if necessary. Monitor the deprotection by LC-MS analysis of a small cleaved sample.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x). The resin is now ready for side-chain modification.
Visualization of Orthogonal Deprotection Workflow
The following diagram illustrates the principle of using an orthogonal protecting group (PG) for the selective modification of the Dab side chain during Fmoc-based SPPS.
Caption: Workflow for selective side-chain modification using an orthogonal protecting group.
While the selective cleavage of an Fmoc group from a Dab(Fmoc) side chain is not a feasible strategy, a variety of robust and well-established orthogonal protecting groups are available to the peptide chemist. The choice of protecting group should be guided by the overall synthetic strategy, including the nature of other protecting groups on the peptide and the conditions required for the desired side-chain modification. By employing one of the orthogonal strategies detailed in this note, researchers can successfully perform selective chemistry on the side chain of Dab residues, enabling the synthesis of complex and novel peptide structures.
References
Application Notes and Protocols: Incorporation of Fmoc-Dab(Fmoc)-OH and Orthogonally Protected Analogues in Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry. As a homologue of lysine, its shorter side chain provides unique structural constraints and functionalities. Peptides incorporating Dab have shown significant potential in various therapeutic areas, including the development of antimicrobial agents, enzyme inhibitors, and conformationally constrained cyclic peptides. The successful incorporation of Dab into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and well-defined protecting group strategy.
This document provides detailed application notes and protocols for the incorporation of Fmoc-protected Dab derivatives into peptide sequences. It addresses the specific query regarding Fmoc-Dab(Fmoc)-OH and details the more conventional and recommended use of orthogonally protected Fmoc-Dab analogues.
Core Concept: The Principle of Orthogonal Protection in Fmoc-SPPS
Modern peptide synthesis, particularly Fmoc-based SPPS, relies on the principle of orthogonal protection . This strategy employs protecting groups for different functionalities (α-amino group, side chains) that can be removed under distinct chemical conditions without affecting other protecting groups. In standard Fmoc-SPPS, the temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups are stable to this condition and are only removed at the end of the synthesis using a strong acid (e.g., trifluoroacetic acid, TFA).
The Challenge of this compound
The use of this compound, where both the α-amino and the side-chain amino groups are protected by Fmoc, presents a significant challenge in conventional SPPS. Since both Fmoc groups are labile to the same basic conditions, treatment with piperidine during the deprotection step of the synthesis cycle would lead to the removal of both protecting groups simultaneously. This non-orthogonality would expose two reactive amine sites, leading to undesirable side reactions such as:
-
Peptide branching: The growing peptide chain could be extended from both the α-amino and the side-chain amino group of the Dab residue.
-
Intra- and intermolecular side reactions: The unprotected side-chain amine could react with activated carboxyl groups, leading to a complex mixture of products.
Therefore, This compound is not a suitable building block for the stepwise elongation of a peptide chain in standard Fmoc-SPPS where selective side-chain modification is desired. Its use would only be feasible in specific scenarios where simultaneous deprotection of both amino groups is intended, for example, in the synthesis of certain symmetrical structures.
Application Notes: Incorporation of Orthogonally Protected Fmoc-Dab(PG)-OH Derivatives
To successfully incorporate Dab into a peptide sequence with the flexibility for selective side-chain modification, it is crucial to use an Fmoc-Dab derivative with an orthogonal side-chain protecting group (PG). The choice of the side-chain protecting group depends on the desired chemical modifications and the overall synthetic strategy. Below is a summary of commonly used orthogonally protected Fmoc-Dab derivatives.
| Derivative | Side-Chain Protecting Group (PG) | Cleavage Conditions for PG | Key Characteristics & Potential Issues |
| Fmoc-Dab(Boc)-OH | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) | Most common and cost-effective. Cleaved during the final TFA-mediated resin cleavage. Not suitable for on-resin side-chain modification. |
| Fmoc-Dab(Mtt)-OH | 4-Methyltrityl (Mtt) | Mildly acidic conditions (e.g., 1-5% TFA in DCM) | Allows for selective on-resin deprotection of the side chain. Can be prone to lactam formation, which can lead to poor coupling efficiency.[1][2][3] |
| Fmoc-Dab(Alloc)-OH | Allyloxycarbonyl (Alloc) | Palladium catalysis (e.g., Pd(PPh₃)₄ and a scavenger) | Provides an orthogonal protection scheme that is stable to both acid and base. Useful for complex peptide architectures. |
| Fmoc-Dab(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | Hydrazine-based reagents (e.g., 2-10% hydrazine in DMF) | Offers an alternative orthogonal protection strategy, particularly useful when palladium catalysis is not desired. |
Experimental Protocols
The following are generalized protocols for the incorporation of orthogonally protected Fmoc-Dab(PG)-OH derivatives in automated solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Standard Incorporation of Fmoc-Dab(PG)-OH into a Peptide Sequence
This protocol describes a single cycle of amino acid incorporation using an automated peptide synthesizer.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin with a fresh solution of 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution by dissolving Fmoc-Dab(PG)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HATU, HBTU) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the coupling solution.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes.
-
Wash the resin with DMF and then with dichloromethane (DCM) before proceeding to the next cycle.
-
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Recommended Activation Time | Notes |
| HATU | 1:0.95:2 | < 1 minute | Highly efficient, especially for sterically hindered couplings. |
| HBTU/HOBt | 1:0.95:2 | 2-3 minutes | A standard and cost-effective choice for routine peptide synthesis. |
| DIC/HOBt | 1:1:2 | 2-3 minutes | Can lead to the formation of a urea byproduct; thorough washing is essential. |
Protocol 2: Selective Side-Chain Deprotection and On-Resin Modification
This protocol outlines the steps for removing the side-chain protecting group of a Dab residue while the peptide is still attached to the resin, allowing for further chemical modification.
-
Peptide Synthesis: Synthesize the peptide sequence up to the desired point using Protocol 1.
-
Selective Deprotection (Example using Mtt group):
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1-2% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the effluent.
-
Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.
-
-
On-Resin Modification:
-
The now-exposed side-chain amine of the Dab residue can be acylated, alkylated, or conjugated with other molecules using standard coupling or reaction conditions.
-
-
Resumption of Peptide Synthesis: After the side-chain modification is complete, the synthesis can be continued by proceeding with the standard Fmoc deprotection and coupling cycle for the next amino acid in the sequence.
Visualizations
General Workflow for Fmoc-Dab(PG)-OH Incorporation
References
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Fmoc-Dab(Fmoc)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nα-Fmoc-Nγ-Fmoc-L-2,4-diaminobutyric acid, abbreviated as Fmoc-Dab(Fmoc)-OH, is a derivative of diaminobutyric acid where both the alpha-amino and the gamma-amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).[1] Its removal is a critical step, enabling the subsequent coupling of the next amino acid in the sequence or allowing for side-chain modifications.
This document provides detailed protocols and application notes for the simultaneous deprotection of both Fmoc groups from this compound using standard basic conditions. The conditions described are applicable for this compound that has been incorporated into a peptide sequence on a solid support.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1] A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the fluorene ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. Excess piperidine then acts as a nucleophile to scavenge the electrophilic DBF, forming a stable adduct and driving the reaction to completion.[1][2] Both the Nα- and Nγ-Fmoc groups on the Dab residue are removed by this same mechanism.
Quantitative Data Summary
The efficiency of Fmoc deprotection is influenced by the reagent concentration, reaction time, and solvent quality. The following table summarizes standard conditions for the complete and simultaneous removal of both Fmoc groups from a resin-bound Dab residue.
| Parameter | Condition | Expected Outcome | Notes |
| Primary Reagent | 20% (v/v) Piperidine in DMF | >99% Deprotection | The most common and highly effective condition for rapid and complete Fmoc removal.[3] |
| Alternative Reagent | 2% DBU / 2% Piperidine in DMF | >99% Deprotection | A very fast deprotection cocktail. Useful for sterically hindered sequences.[4] |
| Alternative Reagent | 10% (w/v) Piperazine / 1% (v/v) DBU in DMF | >98% Deprotection | A safer and efficient alternative to piperidine, often used in greener synthesis protocols.[3] |
| Reaction Time | 2-Step: 2-5 min, followed by 5-20 min | Complete Deprotection | A two-step treatment ensures the reaction goes to completion.[4] |
| Temperature | Room Temperature (~25°C) | Standard | The reaction is typically fast at room temperature; no heating is required. |
| Solvent | N,N-Dimethylformamide (DMF), peptide synthesis grade | High Efficiency | High-quality, amine-free DMF is crucial to prevent side reactions.[1] |
Experimental Protocols
The following protocols are designed for the deprotection of this compound attached to a solid support resin in a standard SPPS workflow.
Materials:
-
Peptide-resin functionalized with this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
SPPS reaction vessel with a frit
-
Shaker or rocker
-
Inert gas (Nitrogen or Argon)
Reagent Preparation:
-
Deprotection Solution (20% Piperidine in DMF): To prepare 100 mL, carefully add 20 mL of piperidine to 80 mL of DMF. Mix thoroughly. This solution should be prepared fresh for optimal results.
Procedure:
-
Resin Preparation: If the resin is dry, swell it in DMF for 15-30 minutes in the reaction vessel. Drain the DMF.
-
Initial DMF Wash: Wash the resin with DMF (using approximately 10 mL per gram of resin) for 1 minute with agitation, then drain. Repeat this wash step twice.[1]
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 2-5 minutes at room temperature.[1][4] Drain the deprotection solution.
-
Main Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate the mixture for 5-20 minutes at room temperature.[4]
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Thorough Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[1] Each wash should be for at least 1 minute with agitation.
-
The resin, now bearing the deprotected H-Dab-OH residue, is ready for the next coupling step or for qualitative monitoring.
The Kaiser (ninhydrin) test is a colorimetric assay used to detect the presence of free primary amines on the resin.[1] A positive result (a deep blue color) indicates a successful deprotection.
Procedure:
-
Take a small sample of the resin beads (a few beads are sufficient) after the final DMF wash (Step 6 in Protocol 4.2).
-
Wash the collected beads with ethanol and allow them to dry completely.
-
Add 2-3 drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol) to the beads.
-
Heat the sample at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Deprotection Complete): The beads and solution turn a dark blue/purple color.
-
Negative Result (Incomplete Deprotection): The beads and solution remain yellow or colorless, indicating the absence of free primary amines and the need for repeated deprotection.
-
References
Applications of Dab-Containing Peptides: A Guide for Researchers and Drug Development Professionals
Introduction: Peptides incorporating the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dab) have emerged as a versatile class of molecules with significant potential in various biomedical applications. The presence of the Dab residue, with its primary amine side chain, imparts unique structural and functional properties to these peptides, influencing their biological activity, stability, and therapeutic potential. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the utility of Dab-containing peptides.
Antimicrobial Peptides (AMPs)
The most prominent application of Dab-containing peptides is in the development of novel antimicrobial agents. The cationic nature of the Dab side chain at physiological pH is crucial for the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This interaction is the first step in a cascade of events leading to membrane disruption and subsequent cell death.
Quantitative Data: Antimicrobial and Hemolytic Activity
The efficacy of antimicrobial peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. A crucial aspect of AMP development is ensuring selectivity for microbial cells over host cells. Hemolytic activity, the lysis of red blood cells, is a common measure of cytotoxicity. The therapeutic index (TI), often calculated as the ratio of the concentration causing 50% hemolysis (HC50) to the MIC, is a key parameter for evaluating the therapeutic potential of an AMP.
| Peptide ID | Target Organism | MIC (µM) | HC50 (µM) | Therapeutic Index (HC50/MIC) | Reference |
| Model Peptide A | E. coli | 8 | >200 | >25 | Fictional Data |
| Model Peptide B | S. aureus | 4 | 150 | 37.5 | Fictional Data |
| Polymyxin B | P. aeruginosa | 1-4 | 50-100 | ~12.5-100 | [1][2] |
| Dab-AMP-1 | A. baumannii | 16 | >256 | >16 | Fictional Data |
Experimental Protocols
This protocol outlines the determination of the MIC of a Dab-containing peptide against a bacterial strain using the broth microdilution method.
Materials:
-
Test Dab-containing peptide
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide Dilution:
-
Prepare a stock solution of the Dab-containing peptide in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted peptide.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the peptide at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
This protocol describes the evaluation of the hemolytic activity of a Dab-containing peptide against human red blood cells (hRBCs).
Materials:
-
Test Dab-containing peptide
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
Sterile 96-well V-bottom plates
-
Centrifuge
-
Microplate reader
Procedure:
-
hRBC Preparation:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to pellet the hRBCs.
-
Carefully remove the supernatant and wash the hRBC pellet three times with cold PBS.
-
Resuspend the washed hRBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of the Dab-containing peptide in PBS in a 96-well plate.
-
Add 100 µL of the 2% hRBC suspension to each well containing 100 µL of the peptide dilutions.
-
For the negative control (0% hemolysis), add 100 µL of PBS to the hRBC suspension.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to the hRBC suspension.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact hRBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Mechanism of Action of Dab-Containing Antimicrobial Peptides
The primary mechanism of action for most cationic antimicrobial peptides, including those containing Dab, involves the disruption of the bacterial cell membrane. Several models have been proposed to describe this process.
Caption: Mechanism of action of Dab-containing antimicrobial peptides.
Peptide Synthesis and Modification
Dab is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptides with modified properties. The two primary amine groups of Dab allow for the creation of branched or cyclic peptides, as well as for the attachment of various functional moieties.
Experimental Protocol
This protocol provides a general workflow for the manual solid-phase synthesis of a linear peptide containing a Dab residue using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
Fmoc-protected amino acids, including Fmoc-Dab(Boc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence. For incorporating Dab, use Fmoc-Dab(Boc)-OH.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on Dab).
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Cell-Penetrating Peptides (CPPs)
The cationic nature of Dab can be exploited to design cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and delivering various cargo molecules, such as drugs, nucleic acids, and imaging agents, into cells.
Quantitative Data: Cell Penetration Efficiency
The efficiency of CPPs is often evaluated by quantifying the amount of a fluorescently labeled cargo delivered into cells.
| CPP ID | Cell Line | Cargo | Uptake Efficiency (%) | Reference |
| Dab-CPP-1 | HeLa | Fluorescein | 85 | Fictional Data |
| Dab-CPP-2 | A549 | siRNA | 70 | Fictional Data |
| Polyarginine (R8) | Jurkat | Dextran | 90 | [3] |
Experimental Protocol
This protocol describes a method to quantify the cellular uptake of a fluorescently labeled Dab-containing CPP using flow cytometry.
Materials:
-
Fluorescently labeled Dab-containing CPP (e.g., FITC-labeled)
-
Mammalian cell line (e.g., HeLa)
-
Complete cell culture medium
-
PBS, pH 7.4
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Treatment:
-
Prepare different concentrations of the fluorescently labeled CPP in serum-free medium.
-
Wash the cells with PBS and replace the medium with the peptide-containing medium.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
Wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the cell pellet in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the fluorophore at its appropriate wavelength.
-
Measure the mean fluorescence intensity of the cell population to quantify the amount of internalized peptide.
-
Use untreated cells as a negative control.
-
Diagnostic Applications
Dab-containing peptides can be functionalized with imaging agents (e.g., radioisotopes or fluorescent dyes) for use in diagnostic applications. The peptide's ability to target specific receptors or biomarkers can enable the visualization of disease states, such as cancer.
Workflow for Peptide-Based Diagnostics
The development and application of a peptide-based diagnostic agent typically follows a structured workflow, from peptide design to clinical imaging.
Caption: Workflow for the development and application of a peptide-based diagnostic agent.
The incorporation of L-2,3-diaminopropionic acid into peptides offers a powerful strategy for developing novel therapeutics and diagnostic agents. The unique properties of Dab contribute to enhanced biological activity, particularly in the context of antimicrobial peptides, and provide a versatile handle for chemical modification. The protocols and data presented in this document serve as a valuable resource for researchers and drug development professionals seeking to harness the potential of Dab-containing peptides in their work. Further exploration of structure-activity relationships and the development of more sophisticated delivery systems will undoubtedly expand the applications of this promising class of molecules.
References
The Strategic Use of Orthogonally Protected Fmoc-Dab-OH in Cyclic Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a compelling class of therapeutic agents, offering a unique combination of high binding affinity, target selectivity, and enhanced proteolytic stability compared to their linear counterparts. The synthesis of these constrained architectures often relies on the strategic incorporation of bifunctional amino acids that can serve as anchor points for macrocyclization. Among these, 2,4-diaminobutyric acid (Dab) is a valuable building block for creating lactam-bridged cyclic peptides. The use of Nα-Fmoc (9-fluorenylmethoxycarbonyl) protected Dab derivatives with an orthogonally protected side chain is central to the successful solid-phase synthesis of these complex molecules.
While the specific reagent Fmoc-Dab(Fmoc)-OH is not commonly utilized due to the lack of orthogonality between the two Fmoc groups, this document will focus on the practical and widely adopted applications of orthogonally protected Fmoc-Dab(side-chain)-OH derivatives, such as Fmoc-Dab(Boc)-OH , in the synthesis of cyclic peptides. We will provide detailed application notes, experimental protocols, and quantitative data for two primary cyclization strategies: side-chain to side-chain cyclization and head-to-tail cyclization.
Principle of Orthogonal Protection in Cyclic Peptide Synthesis
The successful synthesis of cyclic peptides on a solid support hinges on the concept of orthogonal protection. This strategy employs protecting groups for different functional moieties (α-amino group, side chains) that can be selectively removed under distinct chemical conditions. This allows for the precise deprotection of specific side chains to facilitate intramolecular cyclization without disturbing other protecting groups or the peptide-resin linkage.
In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the Nα-Fmoc group is labile to a mild base (e.g., piperidine), while side-chain protecting groups are typically acid-labile (e.g., Boc, OtBu, Trt) and are removed during the final cleavage from the resin. For on-resin cyclization, a side-chain protecting group that can be removed under conditions orthogonal to both Fmoc and the final cleavage conditions is required.
Application 1: Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)
One of the most common applications of Fmoc-Dab(side-chain)-OH is the formation of a lactam bridge between the γ-amino group of Dab and the side-chain carboxyl group of an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu). This strategy is widely used to create constrained peptide loops that can mimic protein secondary structures and enhance biological activity.
Experimental Workflow: On-Resin Side-Chain to Side-Chain Cyclization
The general workflow for the on-resin synthesis of a lactam-bridged cyclic peptide using Fmoc-Dab(Boc)-OH and Fmoc-Asp(OtBu)-OH is depicted below. In this scheme, the Boc group on the Dab side chain is selectively removed with a mild acid, which does not cleave the OtBu group of Asp or the peptide from the resin. However, a more common and truly orthogonal approach involves using a protecting group for the Dab side chain that is labile to conditions other than acid or base, such as Alloc (allyloxycarbonyl) or Mtt (4-methyltrityl). For the purpose of illustrating a widely applicable protocol, we will describe a method using Fmoc-Dab(Boc)-OH where selective deprotection can be achieved under controlled acidic conditions, followed by on-resin cyclization. A more robust orthogonal strategy would involve Fmoc-Dab(Alloc)-OH, where the Alloc group is removed with a palladium catalyst, or Fmoc-Dab(Mtt)-OH, where the Mtt group is removed with dilute trifluoroacetic acid (TFA).
Detailed Experimental Protocol: On-Resin Lactam Bridge Formation
This protocol describes the synthesis of a cyclic peptide with a lactam bridge between Dab and Asp using Fmoc-Dab(Alloc)-OH and Fmoc-Asp(OtBu)-OH for a robust orthogonal strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Dab(Alloc)-OH and Fmoc-Asp(OtBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
-
Base: DIEA (N,N-diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)
-
Alloc deprotection cocktail: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), PhSiH₃ (phenylsilane) in DCM (dichloromethane)
-
Cyclization reagents: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIEA
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (triisopropylsilane)
-
Solvents: DMF, DCM, diethyl ether
Procedure:
-
Resin Swelling and Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes. Deprotect the terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Linear Peptide Synthesis:
-
Perform automated or manual Fmoc-SPPS to assemble the linear peptide sequence.
-
For each coupling cycle, use 3 equivalents of Fmoc-amino acid, 3 equivalents of HBTU/HOBt, and 6 equivalents of DIEA in DMF. Allow the coupling to proceed for 1-2 hours.
-
Incorporate Fmoc-Dab(Alloc)-OH and Fmoc-Asp(OtBu)-OH at the desired positions in the sequence.
-
After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
-
Selective Side-Chain Deprotection (Alloc Removal):
-
Wash the resin thoroughly with DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and PhSiH₃ (15 equivalents) in DCM.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DCM (3x), 0.5% DIEA in DMF (3x), and DMF (3x).
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 4-24 hours. Monitor the cyclization by cleaving a small sample of resin and analyzing by LC-MS.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Purify the crude cyclic peptide by reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Quantitative Data
The yields for on-resin cyclization can vary significantly depending on the peptide sequence, ring size, and reaction conditions.
| Cyclization Strategy | Peptide Sequence (Example) | Cyclization Reagents | Cyclization Time | Crude Purity | Isolated Yield | Reference |
| Side-Chain to Side-Chain | c(Dab-Gly-Asp)-NH₂ | PyBOP, DIEA | 12 h | ~70% | 30-50% | Representative data |
| Side-Chain to Side-Chain | c(Lys-Ala-Glu)-NH₂ | HBTU, DIEA | 18 h | >60% | 25-45% | Representative data |
Application 2: Head-to-Tail Cyclization via Side-Chain Anchoring
Fmoc-Dab derivatives can also be used to synthesize head-to-tail cyclic peptides. In this strategy, the side chain of Dab is used to anchor the peptide to the resin, leaving the C-terminus free to react with the N-terminus after the linear sequence has been assembled. This approach requires an Fmoc-Dab derivative where the α-amino and carboxyl groups are protected, and the side-chain amino group is free or can be selectively deprotected for attachment to the resin. A common approach is to use a resin that allows for side-chain attachment, such as a 2-chlorotrityl chloride resin, and a suitably protected Dab derivative like Boc-Dab(Fmoc)-OH.
Experimental Workflow: Head-to-Tail Cyclization
Detailed Experimental Protocol: Head-to-Tail Cyclization
This protocol outlines the synthesis of a head-to-tail cyclic peptide using Boc-Dab(Fmoc)-OH for side-chain anchoring to a 2-chlorotrityl chloride resin.[1]
Materials:
-
2-Chlorotrityl chloride resin
-
Boc-Dab(Fmoc)-OH
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt
-
Bases: DIEA, piperidine
-
Boc deprotection solution: TFA in DCM (e.g., 20%)
-
Cyclization reagents: PyBOP, DIEA
-
Cleavage cocktail: TFA/DCM/TIS (e.g., 1:97:2)
-
Solvents: DMF, DCM, diethyl ether
Procedure:
-
Resin Loading:
-
Swell the 2-chlorotrityl chloride resin in DCM.
-
Dissolve Boc-Dab(Fmoc)-OH (1.5 equivalents) and DIEA (4 equivalents) in DCM and add to the resin.
-
Shake for 2-4 hours. Cap any unreacted sites with methanol/DIEA in DCM.
-
-
Linear Peptide Synthesis:
-
Remove the Fmoc group from the loaded Dab with 20% piperidine in DMF.
-
Synthesize the linear peptide sequence using standard Fmoc-SPPS as described in the previous protocol.
-
-
N-terminal Boc Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM.
-
Treat the resin with a solution of 20% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Wash the resin with DCM and neutralize with 10% DIEA in DCM.
-
-
On-Resin Head-to-Tail Cyclization:
-
Swell the resin in DMF.
-
Add a solution of PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Shake at room temperature for 4-24 hours, monitoring by LC-MS.
-
-
Cleavage and Purification:
-
Cleave the cyclic peptide from the resin using a mild cleavage cocktail (e.g., TFA/DCM/TIS 1:97:2) to avoid side-product formation.
-
Precipitate, purify, and lyophilize the product as previously described.
-
Quantitative Data
| Cyclization Strategy | Peptide Sequence (Example) | Cyclization Reagents | Cyclization Time | Crude Purity | Isolated Yield | Reference |
| Head-to-Tail | c(Gly-Phe-Leu-Pro-Dab) | PyBOP, DIEA | 24 h | ~50-60% | 20-40% | Representative data |
| Head-to-Tail | c(Ala-Val-Gly-Dab-Phe) | HATU, DIEA | 12 h | >60% | 30-50% | Representative data |
Application in Drug Development: The Case of Polymyxins
Polymyxins are a class of cyclic lipopeptides that are used as last-resort antibiotics against multidrug-resistant Gram-negative bacteria.[2][3] The structure of polymyxin B consists of a cyclic heptapeptide and a linear tripeptide chain acylated with a fatty acid. The cyclic portion is formed via an amide bond between the side chain of a Dab residue and the C-terminus. The multiple Dab residues provide a strong positive charge, which is crucial for its mechanism of action.
Mechanism of Action of Polymyxin B
The antimicrobial activity of polymyxin B involves a multi-step interaction with the outer membrane of Gram-negative bacteria.
References
Application Notes and Protocols for the Use of Fmoc-Dab(Fmoc)-OH in Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nα-Fmoc-Nγ-Fmoc-L-diaminobutyric acid (Fmoc-Dab(Fmoc)-OH) for the synthesis of modified peptides. This document outlines the principles of its application, detailed experimental protocols, comparative data, and visual workflows to facilitate its effective use in research and drug development.
Introduction to this compound in Peptide Synthesis
L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that contains a primary amine on its side chain, in addition to the α-amino group. This side-chain amine provides a valuable point for peptide modification, such as branching, cyclization, or the attachment of various moieties like fluorescent labels, biotin, or drug payloads.[1]
In solid-phase peptide synthesis (SPPS), protecting groups are essential to ensure the selective formation of peptide bonds.[2] The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for the temporary protection of the α-amino group of amino acids.[2][3] The use of this compound, where both the α-amino and the side-chain γ-amino groups are protected by Fmoc groups, presents a unique scenario. While standard orthogonal strategies employ side-chain protecting groups that are labile to different conditions than the α-amino protecting group (e.g., acid-labile Boc or Mtt groups), the use of two Fmoc groups implies that both can be removed under basic conditions.[4][5][6]
The primary application of this compound is in situations where simultaneous deprotection of both amino groups is desired, or where the differential lability of the two Fmoc groups under specific, milder basic conditions can be exploited. However, for applications requiring selective side-chain modification, orthogonally protected Dab derivatives such as Fmoc-Dab(Boc)-OH, Fmoc-Dab(Mtt)-OH, or Fmoc-Dab(Alloc)-OH are more commonly employed.[5][7] These allow for the removal of the side-chain protecting group while the peptide remains attached to the resin and the N-terminus is still protected, enabling site-specific modifications.[1][7]
Data Presentation: Comparative Performance of Dab Derivatives
The choice of the side-chain protecting group on the Dab residue is critical for the successful synthesis of the target peptide, impacting both purity and overall yield. The following table summarizes comparative data on the performance of different Fmoc-L-Dab derivatives in the synthesis of a model hexapeptide.
| Fmoc-L-Dab Derivative | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Products Observed |
| Fmoc-L-Dab(Me,Ns)-OH | 92 | 85 | Minimal |
| Fmoc-L-Dab(Boc)-OH | 75 | 68 | Side-chain acylation |
| Fmoc-L-Dab(Mtt)-OH | 68 | 62 | Premature deprotection leading to deletion sequences |
| Fmoc-L-Dab(Alloc)-OH | 85 | 78 | Minor side products from incomplete deprotection |
Data adapted from a comparative study under identical SPPS conditions.[5] The data highlights that the use of a robust and truly orthogonal protecting group, such as the nosyl (Ns) group, can lead to significantly higher purity and yield.[5]
Experimental Protocols
This protocol describes the manual solid-phase synthesis of a peptide containing a Dab residue using this compound.
Materials:
-
This compound
-
Other Fmoc-protected amino acids
-
Dimethylformamide (DMF)[5]
-
Dichloromethane (DCM)[5]
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU[2][5]
-
N,N-Diisopropylethylamine (DIPEA)[5]
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[5]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 1 hour.[5]
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 10 minutes, twice.[5] Wash the resin thoroughly with DMF (5x) and DCM (3x).[5]
-
First Amino Acid Coupling: Couple the first Fmoc-amino acid (4 eq.) to the resin using a coupling reagent like HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF. Allow the reaction to proceed for 2 hours.[5] Wash the resin with DMF (5x) and DCM (3x).[5]
-
Peptide Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
-
Incorporation of this compound:
-
Perform the Fmoc deprotection of the N-terminal amino group of the growing peptide chain as described in Step 2.
-
Dissolve this compound (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc Deprotection: After the last amino acid is coupled, remove the final N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and shake for 2 hours.[5] This step will cleave the peptide from the resin and remove all side-chain protecting groups, including both Fmoc groups on the Dab residue.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
-
Purification and Analysis: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10] Confirm the identity of the peptide by mass spectrometry (MS).[9][10][11]
This protocol illustrates the synthesis of a branched peptide, a key application of Dab, using Fmoc-Dab(Alloc)-OH as an example of an orthogonally protected building block.
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide sequence up to the point of Dab incorporation using the SPPS protocol described above (Protocol 1, Steps 1-4).
-
Incorporate Fmoc-Dab(Alloc)-OH: Couple Fmoc-Dab(Alloc)-OH to the peptide chain as you would any other amino acid.
-
Continue Linear Synthesis: Continue elongating the main peptide chain to the desired length.
-
Selective Alloc Group Removal:
-
After completing the linear sequence (with the N-terminal Fmoc group still on), wash the resin with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.3 eq.) and PhSiH₃ (24 eq.) in DCM for 30 minutes. Repeat this treatment two more times to ensure complete removal of the Alloc group from the Dab side chain.[5]
-
Wash the resin thoroughly with DCM and DMF.
-
-
Side Chain Elongation (Branching):
-
The now-free amine on the Dab side chain can be coupled with the first Fmoc-amino acid of the branch sequence using standard coupling conditions (e.g., HBTU/DIPEA).
-
Continue the synthesis of the peptide branch by repeating the deprotection and coupling cycles.
-
-
Final Deprotection and Cleavage: Once the branched peptide is fully assembled, remove the final N-terminal Fmoc group and then cleave the peptide from the resin using the TFA cocktail as described in Protocol 1.
-
Purification and Analysis: Purify and characterize the branched peptide using RP-HPLC and MS.[9][10][11]
Visualizations: Workflows and Concepts
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Synthesis of a branched peptide using an orthogonally protected Dab residue.
Caption: Dab as an attachment point for a payload on a target-binding peptide.
References
- 1. Dde-D-Dab(Fmoc)-OH [myskinrecipes.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. ijsra.net [ijsra.net]
- 10. researchgate.net [researchgate.net]
- 11. biopharmaspec.com [biopharmaspec.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Dab(Fmoc)-OH Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling yields with Fmoc-Dab(Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid to couple?
This compound is a derivative of L-2,4-diaminobutyric acid where both the alpha-amino group (Nα) and the side-chain amino group (Nγ) are protected by a fluorenylmethoxycarbonyl (Fmoc) group. Several factors contribute to its difficult nature in SPPS:
-
Steric Hindrance: The bulky Fmoc group on the side chain, in addition to the Nα-Fmoc group, creates significant steric hindrance. This physically obstructs the activated carboxylic acid from efficiently approaching the free N-terminal amine of the growing peptide chain on the solid support.
-
Lack of Orthogonality: The most critical issue is the use of the same protecting group (Fmoc) for both the temporary Nα-protection and the "permanent" side-chain protection. The conditions used to remove the Nα-Fmoc group (typically 20% piperidine in DMF) will also cleave the Fmoc group from the Dab side chain.
-
Potential for Side Reactions: Premature deprotection of the side chain exposes a free amine, which can lead to undesirable side reactions such as side-chain acylation (leading to branched peptides) or intramolecular cyclization (lactam formation).
Q2: What are the primary consequences of the non-orthogonal protection strategy in this compound?
The primary consequence is the simultaneous deprotection of both the Nα- and Nγ-amino groups during the Fmoc removal step. This leads to two major problems:
-
Branched Peptide Formation: The exposed Nγ-amine can react with the subsequent activated amino acid, leading to the synthesis of a branched peptide impurity.
-
Incomplete Coupling at the N-terminus: If the side-chain amine is acylated, the N-terminal amine may remain unreacted, resulting in a deletion sequence.
Q3: Are there alternative, more suitable Dab derivatives for SPPS?
Yes, due to the inherent problems with this compound, several alternative derivatives with orthogonal side-chain protecting groups are commercially available and highly recommended. The choice depends on the desired deprotection strategy for the side chain.
| Derivative | Side-Chain Protecting Group | Cleavage Condition | Orthogonality |
| Fmoc-Dab(Boc)-OH | tert-Butoxycarbonyl (Boc) | Acid-labile (e.g., TFA) | Orthogonal to base-labile Fmoc group. Cleaved during final peptide cleavage from resin. |
| Fmoc-Dab(Alloc)-OH | Allyloxycarbonyl (Alloc) | Palladium catalysis (e.g., Pd(PPh₃)₄) | Fully orthogonal to both base-labile (Fmoc) and acid-labile (Boc, tBu) groups. |
| Fmoc-Dab(Mtt)-OH | 4-Methyltrityl (Mtt) | Highly acid-labile (e.g., dilute TFA) | Orthogonal to Fmoc and standard acid-labile groups. Allows for selective side-chain deprotection on-resin. |
| Fmoc-Dab(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | Hydrazine-based reagents | Orthogonal to Fmoc and acid-labile groups. Offers an alternative deprotection chemistry. |
Q4: Can I improve the coupling yield if I must use this compound?
While highly challenging, some strategies can be employed to mitigate the issues, primarily by addressing steric hindrance and using highly efficient coupling reagents. However, the fundamental problem of non-orthogonality will persist. See the troubleshooting guide below for specific recommendations.
Troubleshooting Guide: Low Coupling Yield with this compound
This guide addresses the common problem of a positive Kaiser test (indicating free amines) after the coupling step with this compound.
Problem: Positive Kaiser Test (Blue/Purple Beads) After Coupling
A positive Kaiser test signifies incomplete acylation of the N-terminal amine. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low this compound coupling.
Comparison of Coupling Reagents for Hindered Amino Acids
For sterically demanding couplings, the choice of reagent is critical. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.
| Reagent Class | Examples | Coupling Efficiency | Notes |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Highly reactive and fast. Recommended for sterically hindered residues. HATU is a gold standard for difficult couplings.[1] |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective for demanding couplings, though byproducts can sometimes be challenging to remove. |
| Phosphonium-based | DEPBT | High | Shown to be effective for lactamization-prone residues like Fmoc-Dab(Mtt)-OH when used without pre-incubation.[2] |
| Carbodiimides | DIC, DCC | Moderate to Low | Generally not reactive enough for this type of hindered coupling unless used with additives (e.g., HOBt, Oxyma) and may still yield poor results.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for maximizing the coupling efficiency of this compound.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For very difficult sequences, the temperature can be raised to 40-50°C.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion.
-
Washing: Once the Kaiser test is negative (yellow/colorless beads), wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times) before proceeding to the next synthesis cycle.
Protocol 2: Kaiser Test for Free Primary Amines
-
Sample Preparation: Transfer a small sample of resin beads (approx. 1-2 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 2% (v/v) of 0.001 M KCN in pyridine.
-
-
Heating: Heat the test tube in a heating block at 100-110°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Dark blue or purple color on the beads and/or in the solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.
-
Logical Relationship of Side Reactions
The non-orthogonality of this compound is the root cause of major side reactions during SPPS.
Caption: Side reactions resulting from the lack of orthogonality.
References
Technical Support Center: Fmoc-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you might encounter when using Fmoc-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the incorporation of this compound into a peptide sequence.
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency or incomplete reaction (Positive Kaiser test after coupling) | 1. Lactam Formation: Intramolecular cyclization of the activated this compound to form a six-membered lactam, which is unreactive for coupling.[1][2][3] 2. Steric Hindrance: The bulky Fmoc groups on both the alpha-amino and side-chain amino groups can sterically hinder the coupling reaction. | 1. Minimize Pre-activation Time: Pre-activate the amino acid for a very short duration (e.g., 1-2 minutes) before adding it to the resin. In-situ activation is highly recommended. 2. Use a Potent Coupling Reagent: Employ a highly efficient coupling reagent such as HATU or HCTU. For particularly difficult couplings, consider using a phosphonium-based reagent like PyAOP. 3. Double Coupling: If the Kaiser test is positive after the first coupling, perform a second coupling with a fresh solution of activated this compound.[4] 4. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents). |
| Mass spectrometry shows a peak corresponding to the peptide plus an unexpected mass addition, or branched peptides are observed. | Premature Deprotection of the Side-Chain Fmoc Group: The side-chain Fmoc group is labile to the piperidine solution used for Nα-Fmoc removal. This premature deprotection exposes the side-chain amine, which can then be acylated in subsequent coupling steps, leading to peptide branching. | 1. Use a Milder Deprotection Cocktail: Reduce the piperidine concentration in DMF from the standard 20% to 10%, or even 5%. Alternatively, use a different base like piperazine, which has been shown to cause fewer side reactions in some cases.[5][6] 2. Reduce Deprotection Time: Shorten the deprotection time, but ensure complete removal of the Nα-Fmoc group by monitoring with a test like the Kaiser test. 3. Use an Orthogonal Protecting Group: For critical applications, consider using a Dab derivative with a more stable side-chain protecting group that is orthogonal to the Fmoc group, such as Boc, Mtt, or ivDde. |
| Significant peptide cleavage from the resin, especially when Dab is the second amino acid. | Diketopiperazine (DKP) Formation: If the side-chain Fmoc group is prematurely removed at the dipeptide stage, the free side-chain amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic derivative. | 1. Use a Sterically Hindered Resin: Employ a resin like 2-chlorotrityl chloride resin, which is less susceptible to DKP formation.[7] 2. Couple a Pre-synthesized Dipeptide: Instead of coupling single amino acids for the first two residues, use a pre-synthesized Fmoc-dipeptide. |
| Presence of deletion sequences in the final peptide. | Incomplete Coupling Followed by Capping: If the coupling of this compound is incomplete and the unreacted amines are capped (e.g., with acetic anhydride), this will result in peptides lacking the Dab residue. | 1. Optimize Coupling Conditions: Refer to the solutions for low coupling efficiency to ensure complete incorporation of the Dab residue. 2. Avoid Unnecessary Capping: Only cap unreacted amines if you are certain that subsequent coupling attempts will also fail. It is often better to attempt a double or even triple coupling before resorting to capping.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in SPPS?
The two main side reactions are:
-
Lactam Formation: During the activation step for coupling, the side-chain amine can attack the activated carboxylic acid group, leading to the formation of a stable six-membered lactam. This lactam is then unable to couple to the growing peptide chain, resulting in low coupling efficiency. This has been observed with similar Dab derivatives like Fmoc-Dab(Mtt)-OH.[1][2][3]
-
Premature Side-Chain Deprotection: The Fmoc protecting group on the side chain of Dab is susceptible to removal by the piperidine solution used for Nα-Fmoc deprotection. This can lead to the formation of branched peptides if the newly exposed side-chain amine is acylated in a subsequent coupling step.
Q2: Why is the side-chain Fmoc group on this compound labile to piperidine?
The Fmoc protecting group is removed by a base-catalyzed β-elimination mechanism.[8][9] The lability of the Fmoc group is largely independent of its location on the amino acid. Therefore, the conditions used to remove the Nα-Fmoc group (typically 20% piperidine in DMF) can also cleave the Fmoc group from the side chain.
Q3: How can I detect lactam formation?
Lactam formation can be inferred from poor coupling efficiency (a positive Kaiser test after coupling). Direct detection can be achieved by HPLC/MS analysis of the activated amino acid solution before it is added to the resin. A peak corresponding to the mass of the lactam (this compound minus a molecule of water) would indicate its formation.
Q4: Are there alternative protecting groups for the side chain of Dab that are more stable to piperidine?
Yes, several orthogonal protecting groups can be used for the side chain of Dab that are stable to piperidine but can be removed under different conditions. Common examples include:
-
Boc (tert-butyloxycarbonyl): Removed with strong acid (e.g., TFA).
-
Mtt (4-methyltrityl): Cleaved by dilute acid, allowing for selective deprotection on the resin.
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed with hydrazine.
The choice of protecting group depends on the overall synthetic strategy and the desired final product.[10]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound with Minimized Lactam Formation
This protocol is designed to maximize coupling efficiency by using a potent coupling reagent and minimizing pre-activation time.
Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (3 equivalents)
-
DIPEA (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate reaction vessel, dissolve this compound and HATU in DMF.
-
Drain the DMF from the swollen resin.
-
Immediately add the solution from step 2 to the resin, followed by the addition of DIPEA. This constitutes an in-situ activation.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines.
-
If the Kaiser test is positive, perform a double coupling by repeating steps 3-5.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Modified Fmoc Deprotection to Minimize Side-Chain Cleavage
This protocol uses a milder deprotection solution to reduce the premature removal of the side-chain Fmoc group.
Reagents:
-
Peptide-resin with an N-terminal Fmoc group
-
Deprotection solution: 10% (v/v) piperidine in anhydrous DMF
Procedure:
-
Wash the peptide-resin with DMF (3x).
-
Add the 10% piperidine solution to the resin and agitate for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 10% piperidine solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x).
-
Perform a test to confirm the presence of free amines (e.g., Kaiser test).
Visualizations
Caption: Competing pathways during the activation and coupling of this compound.
Caption: Side reaction pathway due to premature side-chain deprotection.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc SPPS Linkers [sigmaaldrich.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Premature Fmoc Group Removal from Dab Side Chain
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the premature removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the side chain of 2,4-diaminobutyric acid (Dab) during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Premature Fmoc Deprotection of Dab Side Chain
Premature deprotection of the Dab side chain can lead to undesired side reactions, such as branching, and the formation of impurities, ultimately impacting the yield and purity of the final peptide. This guide provides a systematic approach to identifying and resolving these issues.
Q1: I am observing unexpected side products and a lower yield of my target peptide containing a Dab residue. Could this be due to premature Fmoc group removal from the Dab side chain?
A1: Yes, these are common symptoms of premature deprotection of the Dab side chain, particularly when using the methyltrityl (Mtt) protecting group. The primary side reaction observed with Fmoc-Dab(Mtt)-OH is rapid lactamization, which occurs during the coupling step.[1][2][3] This leads to a capped and truncated peptide sequence.
To confirm this issue:
-
Mass Spectrometry (MS) Analysis: Analyze the crude peptide product by MS. Look for masses corresponding to the truncated peptide and potential lactam-containing byproducts.
-
HPLC Analysis: Compare the HPLC chromatogram of your crude product with a reference standard if available. The presence of significant, early-eluting peaks can indicate smaller, more polar byproducts resulting from premature termination.
Q2: What are the primary causes of premature Fmoc removal from the Dab side chain?
A2: The stability of the side-chain protecting group is the most critical factor.
-
Protecting Group Lability: The Mtt group is known to be highly acid-labile and can be partially cleaved under the repetitive basic conditions of Fmoc deprotection using piperidine.[4] More significantly, it is prone to intramolecular cyclization (lactamization) during the activation/coupling step.[1][2]
-
Alternative Protecting Groups: Protecting groups like 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) and tert-butoxycarbonyl (Boc) are generally more stable to standard Fmoc SPPS conditions.[5]
Q3: How can I prevent premature Fmoc removal and lactamization when using Fmoc-Dab(Mtt)-OH?
A3: While switching to a more stable protecting group is recommended, the following strategies can help minimize side reactions if using Fmoc-Dab(Mtt)-OH is necessary:
-
Coupling Reagent Selection: The choice of coupling reagent can influence the rate of lactamization. It has been reported that using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) without pre-activation can allow for the complete incorporation of Fmoc-Dab(Mtt)-OH.[1]
-
Minimize Pre-activation Time: The lactamization of Fmoc-Dab(Mtt)-OH is rapid upon activation. Therefore, minimizing the time between activation of the amino acid and its addition to the resin is crucial. In-situ activation is preferred.
-
Multiple Couplings: Performing multiple short couplings instead of a single long one can help to favor the intermolecular coupling over the intramolecular lactamization.
Frequently Asked Questions (FAQs)
Q1: Which side-chain protecting group is most stable for Dab in Fmoc SPPS?
A1: Based on available data, the ivDde and Boc protecting groups offer significantly higher stability compared to the Mtt group under standard Fmoc SPPS conditions. The Mtt group is susceptible to both premature deprotection during piperidine treatment and rapid lactamization during coupling.[2][4] The ivDde group is stable to piperidine and requires a specific deprotection cocktail (e.g., 2-5% hydrazine in DMF) for removal, offering excellent orthogonality.[5] The Boc group is stable to piperidine but is cleaved by strong acids like TFA, which is typically used for the final cleavage from the resin.
Q2: Can I use standard 20% piperidine in DMF for Fmoc deprotection when I have a Dab(ivDde) residue in my sequence?
A2: Yes, the ivDde protecting group is designed to be stable to the standard 20% piperidine in DMF solution used for Nα-Fmoc deprotection, providing orthogonality.[5]
Q3: How do I remove the ivDde protecting group from the Dab side chain?
A3: The ivDde group is typically removed by treating the resin-bound peptide with a solution of 2-5% hydrazine in DMF for a short period (e.g., 3-10 minutes, repeated 2-3 times).[5]
Q4: Is the Boc protecting group on the Dab side chain completely stable to repeated piperidine treatments?
A4: The Boc group is generally considered stable to the basic conditions of piperidine treatment used for Nα-Fmoc deprotection. It provides effective orthogonal protection and is removed during the final TFA cleavage step.[6]
Data Presentation
Table 1: Comparative Stability of Dab Side-Chain Protecting Groups in Fmoc SPPS
| Protecting Group | Stability to 20% Piperidine/DMF | Primary Side Reaction | Cleavage Conditions | Orthogonality |
| Mtt | Low to Moderate | Rapid Lactamization | 1-2% TFA in DCM | Poor |
| ivDde | High | Minimal | 2-5% Hydrazine in DMF | Excellent |
| Boc | High | Minimal | >50% TFA in DCM | Good |
This table summarizes qualitative stability based on literature. Quantitative data on the precise rate of deprotection under various conditions can be dependent on sequence and reaction conditions.
Experimental Protocols
Protocol 1: Monitoring Premature Deprotection of Dab Side Chain by HPLC
Objective: To qualitatively and semi-quantitatively assess the stability of the Dab side-chain protecting group during Fmoc deprotection steps.
Materials:
-
Resin-bound peptide containing the Dab residue with the protecting group of interest.
-
Deprotection solution: 20% piperidine in DMF.
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O.
-
HPLC system with a C18 column.
-
Mobile phase A: 0.1% TFA in water.
-
Mobile phase B: 0.1% TFA in acetonitrile.
-
Mass spectrometer.
Procedure:
-
After coupling the Dab amino acid, take a small sample of the resin (approx. 5-10 mg).
-
Treat the main batch of resin with the deprotection solution as per your standard protocol.
-
After each subsequent coupling and deprotection cycle, take another small sample of the resin.
-
Cleave the peptide from each resin sample using the cleavage cocktail for 1-2 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze each sample by RP-HPLC and MS.
-
Data Analysis: Compare the chromatograms and mass spectra of the samples taken at different cycles. The appearance and increase of peaks corresponding to side-chain deprotected or modified peptides over time indicate instability of the protecting group.
Protocol 2: Minimizing Lactamization of Fmoc-Dab(Mtt)-OH during Coupling
Objective: To improve the incorporation of Fmoc-Dab(Mtt)-OH by minimizing the lactamization side reaction.
Materials:
-
Fmoc-Dab(Mtt)-OH.
-
Coupling reagent: DEPBT.
-
Base: Diisopropylethylamine (DIPEA).
-
Resin with a free N-terminal amine.
-
DMF (high purity).
Procedure:
-
Swell the resin in DMF.
-
Perform the Nα-Fmoc deprotection of the preceding amino acid and wash the resin thoroughly.
-
In a separate vial, dissolve Fmoc-Dab(Mtt)-OH (3-4 equivalents relative to resin loading) and DEPBT (3-4 equivalents) in DMF.
-
Immediately add the amino acid/coupling reagent solution to the resin.
-
Add DIPEA (6-8 equivalents) to the resin slurry.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
Take a small sample of the resin for a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step with fresh reagents for a shorter duration (e.g., 30-60 minutes).
-
Proceed with the synthesis of the peptide.
Mandatory Visualization
Caption: Lactamization mechanism of Fmoc-Dab(Mtt)-OH during coupling.
Caption: Troubleshooting workflow for premature Dab side-chain deprotection.
References
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. drivehq.com [drivehq.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Fmac-Dab(Fmoc)-OH Coupling Time
Welcome to the technical support center for optimizing the coupling of Fmoc-Dab(Fmoc)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple?
This compound presents a significant steric hindrance challenge due to the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting groups on both the α-amino and the side-chain amino groups. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction rates and incomplete couplings.
Q2: How do I know if the coupling of this compound is incomplete?
The most common method for monitoring coupling completeness in real-time is the Kaiser test (or ninhydrin test). A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines and, therefore, an incomplete coupling reaction. A negative result (yellow or colorless beads) suggests a complete reaction. For quantitative assessment, a small sample of the peptide can be cleaved from the resin and analyzed by HPLC to identify the presence of deletion sequences.
Q3: What are the most effective coupling reagents for this compound?
For sterically hindered amino acids like this compound, potent coupling reagents are highly recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often the reagents of choice due to their high reactivity.
-
DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) can also be effective, and may reduce the risk of certain side reactions.
Q4: What is "double coupling" and should I use it for this compound?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after an initial, incomplete coupling. This is a highly recommended strategy for difficult residues like this compound, especially if a Kaiser test is positive after the first coupling.
Q5: Are there any known side reactions specific to this compound?
A significant side reaction to be aware of is the potential for intramolecular lactam formation. Studies on the similar building block, Fmoc-Dab(Mtt)-OH, have shown that it can undergo rapid lactamization under various coupling conditions.[1][2][3] This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain and leading to low yields.
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of this compound and provides systematic solutions.
| Problem | Symptom | Potential Cause | Recommended Action |
| Incomplete Coupling | Positive Kaiser test (blue/purple beads) after coupling. | 1. Insufficiently reactive coupling reagent.2. Inadequate reaction time.3. Steric hindrance.4. Peptide aggregation. | 1. Switch to a more potent coupling reagent like HATU or HCTU.2. Increase the coupling time to 2-4 hours, or even overnight. Monitor progress with the Kaiser test.3. Perform a double coupling with fresh reagents.4. If aggregation is suspected, switch the solvent from DMF to NMP or a mixture of DMF/DMSO. |
| Low Yield of Final Peptide | Low recovery of the desired peptide after cleavage and purification. | 1. Incomplete coupling leading to deletion sequences.2. Lactam formation of the this compound.3. Incomplete Fmoc deprotection of the preceding residue. | 1. Optimize coupling conditions as described above.2. Minimize pre-activation time of the amino acid before adding it to the resin. Consider using coupling conditions known to suppress side reactions (e.g., DIC/Oxyma).3. Ensure complete Fmoc deprotection of the previous amino acid by performing a Kaiser test before the this compound coupling step. |
| Unexpected Peaks in HPLC | Presence of unexpected peaks close to the main product peak in the HPLC chromatogram. | 1. Deletion peptides from incomplete coupling.2. Diastereomeric impurities from racemization.3. Byproducts from side reactions. | 1. Implement double coupling or capping of unreacted amines.2. Use a hindered base like 2,4,6-collidine instead of DIPEA, especially with potent coupling reagents. Minimize pre-activation and coupling times where possible.3. Analyze byproducts by mass spectrometry to identify their nature and adjust the synthesis strategy accordingly. |
Data Presentation
The following tables provide an illustrative comparison of coupling conditions for this compound. The quantitative data is extrapolated from typical performance for sterically hindered amino acids and should be used as a guideline for optimization.
Table 1: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Reagent Type | Typical Coupling Time | Estimated Purity (%) | Key Considerations |
| HATU | Uronium/Aminium Salt | 30 - 120 minutes | >95 | Highly reactive, very effective for hindered couplings. |
| HCTU | Uronium/Aminium Salt | 30 - 120 minutes | >95 | Similar reactivity to HATU, can be more cost-effective. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 240 minutes | >90 | Cost-effective, may reduce certain side reactions. Slower reaction rates. |
Table 2: Estimated Coupling Efficiency of this compound with HATU over Time
| Coupling Time (minutes) | Estimated Coupling Efficiency (%) |
| 30 | 80 - 85 |
| 60 | 90 - 95 |
| 120 | >95 |
| 240 | >98 |
Note: Efficiency can be sequence-dependent and influenced by factors like peptide aggregation.
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol is designed for the efficient coupling of the sterically hindered this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or 2,4,6-collidine and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Protocol 2: Qualitative Monitoring of Coupling with the Kaiser Test
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001M KCN in 98 mL pyridine
Procedure:
-
Take a small sample of resin beads (1-2 mg) from the reaction vessel.
-
Wash the resin beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of Solution A, B, and C to the resin beads in a small test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Protocol 3: Capping of Unreacted Amines
This protocol should be used if a double coupling fails to yield a negative Kaiser test.
Materials:
-
Acetic anhydride (10 equivalents)
-
DIPEA (10 equivalents)
-
DMF
Procedure:
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 times).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride and DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times) before proceeding to the next Fmoc deprotection step.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Experimental workflow for this compound coupling.
References
Technical Support Center: Aggregation Issues with Dab-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the aggregation of peptides incorporating L-α,γ-diaminobutyric acid (Dab) and other non-canonical amino acids.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and what are the primary causes?
A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures such as oligomers or fibrils.[1][2] This process is a significant challenge in the development of peptide therapeutics as it can lead to loss of efficacy, altered pharmacokinetics, and potential immunogenicity.[3] The primary drivers of aggregation include:
-
Hydrophobic Interactions: Peptides with a high content of hydrophobic amino acids tend to aggregate to minimize their contact with the aqueous environment.[2][4]
-
Intermolecular Hydrogen Bonding: The formation of intermolecular hydrogen bonds can lead to ordered structures like β-sheets, which are a hallmark of many aggregated peptides.[5]
-
Environmental Factors: Conditions such as pH, temperature, ionic strength, and peptide concentration can significantly influence the rate and extent of aggregation.[2][3][4]
Q2: How does the incorporation of L-α,γ-diaminobutyric acid (Dab) affect peptide aggregation?
A2: The effect of incorporating Dab into a peptide sequence on aggregation is multifaceted. While specific data on Dab's direct contribution is limited, its properties suggest it can influence aggregation in several ways:
-
Hydrophobicity: Dab has a short, aliphatic side chain, which contributes to the overall hydrophobicity of the peptide, potentially increasing the tendency to aggregate.[5]
-
Charge: The gamma-amino group in the Dab side chain is positively charged at physiological pH. This can either inhibit aggregation by increasing electrostatic repulsion between peptide chains or, in some contexts, promote it through interactions with negatively charged residues.
-
Structural Disruption: The stereochemistry of non-canonical amino acids like D-amino acids can disrupt the formation of stable β-sheets that are common in aggregating peptides composed of L-amino acids, potentially reducing aggregation.[5][6]
Q3: What are the initial signs that my Dab-containing peptide is aggregating?
A3: Aggregation can manifest in several ways during both synthesis and in solution:
-
During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can hinder subsequent coupling and deprotection steps.[7] Signs include shrinking of the resin bed, slowed or incomplete reactions (e.g., a positive Kaiser test after coupling), and sometimes a color change in the resin.[5]
-
In Solution: The most obvious sign is the appearance of visible precipitates, cloudiness, or gel formation in the peptide solution.[2][8] However, aggregation can also occur at a smaller scale (soluble oligomers) that is not visible to the naked eye.
Q4: How can I detect and quantify the aggregation of my peptide?
A4: Several analytical techniques can be used to detect and quantify peptide aggregation. It is often recommended to use orthogonal methods to get a comprehensive understanding.[9]
-
Visual Inspection: The simplest method is to check for any visible particles or turbidity.[2]
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive method for detecting aggregates and determining their size distribution in the range of 0.5 nm to 1 µm.[1][10][11] An increase in the hydrodynamic size of the particles in solution compared to the monomeric peptide is indicative of aggregation.[1]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide suggests the presence of soluble aggregates.[10]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits increased fluorescence upon binding to the β-sheet structures characteristic of amyloid-like fibrils.[12][13] This assay is widely used to monitor the kinetics of fibril formation.[13][14]
-
UV-Visible Spectroscopy: An increase in light scattering due to the formation of large aggregates can be monitored by an apparent increase in absorbance, often measured at wavelengths like 340 nm or 600 nm.[15]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting aggregation issues with your Dab-containing peptide.
Issue 1: Poor Solubility and Visible Precipitation Upon Dissolution
| Possible Cause | Suggested Solution |
| High Hydrophobicity | Start by dissolving a small amount of the peptide in sterile, distilled water. If it fails to dissolve, try adding a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by a gradual addition of the aqueous buffer.[2] Sonication may also help.[7] |
| Suboptimal pH | The net charge of the peptide, influenced by the pH of the solution, is critical for solubility.[8] Try dissolving the peptide in a buffer with a pH at least one unit away from its isoelectric point (pI).[16] For basic peptides (containing residues like Dab, Lys, Arg), an acidic buffer (e.g., acetic acid) may be suitable. For acidic peptides (Asp, Glu), a basic buffer (e.g., ammonium bicarbonate) may work. |
| High Peptide Concentration | High concentrations increase the likelihood of intermolecular interactions.[5][8] Attempt to dissolve the peptide at a lower concentration. |
Issue 2: Aggregation Observed Over Time in Solution
| Possible Cause | Suggested Solution |
| Unfavorable Formulation Conditions | Optimize the formulation to enhance stability. This is a multi-parameter problem that may require screening different conditions.[4] |
| Temperature Fluctuations | Store peptide solutions at the recommended temperature (e.g., 2-8°C for short-term, -20°C or -80°C for long-term) and avoid repeated freeze-thaw cycles.[8] |
| Inappropriate Ionic Strength | The effect of salt concentration can be complex.[3] Systematically screen a range of salt concentrations (e.g., 50-150 mM NaCl) to find the optimal condition for your peptide. |
| Presence of Destabilizing Factors | If the peptide is in a complex medium, other components could be promoting aggregation. Consider purifying the peptide further or simplifying the buffer composition. |
Formulation Strategies to Mitigate Aggregation
If simple dissolution and buffer optimization are insufficient, consider using excipients to stabilize your peptide solution.
| Excipient Class | Examples | Mechanism of Action | Considerations |
| Amino Acids | Arginine, Glycine, Aspartic Acid, Glutamic Acid | Can reduce intermolecular interactions and inhibit aggregation.[4][8] | High concentrations may be required. |
| Sugars/Polyols | Trehalose, Mannitol, Sucrose | Act as cryoprotectants and lyoprotectants, stabilizing the peptide during lyophilization and in solution.[8][17] | May increase the viscosity of the solution. |
| Surfactants | Polysorbate 20, Polysorbate 80 | Non-ionic surfactants can bind to hydrophobic regions of the peptide, preventing self-association.[17] | Can interfere with some biological assays. |
| Co-solvents | Polyethylene glycol (PEG) | Creates a steric barrier around the peptide, preventing close contact between molecules.[4] | The stabilizing effect is dependent on concentration and molecular weight. |
Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their hydrodynamic size.[18]
-
Sample Preparation:
-
Filter the peptide solution through a low-protein-binding 0.22 µm filter to remove dust and extraneous particles.
-
Ensure the sample is free of air bubbles.
-
Use a concentration that is within the instrument's detection range.
-
-
Instrument Setup:
-
Set the temperature to the desired experimental condition (e.g., 25°C).
-
Allow the instrument to equilibrate.
-
-
Data Acquisition:
-
Perform multiple measurements to ensure reproducibility.
-
The instrument software will generate a size distribution plot.
-
-
Data Interpretation:
-
A single, narrow peak at the expected size of the monomeric peptide indicates a homogenous, non-aggregated sample.
-
The presence of larger species (additional peaks or a high polydispersity index - PDI) suggests the presence of oligomers or aggregates.[18]
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibril Quantification
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.[13]
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM in water). Protect from light.
-
Prepare the peptide solution at the desired concentration in the aggregation buffer (e.g., PBS).
-
-
Assay Setup (96-well plate format):
-
To each well, add your peptide sample.
-
Add ThT from the stock solution to a final concentration of 10-20 µM.[14]
-
Include control wells (buffer + ThT) for background subtraction.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, a growth phase, and a plateau.[20]
-
Visualizing Aggregation Factors and Troubleshooting
Factors Influencing Peptide Aggregation
The following diagram illustrates the key intrinsic and extrinsic factors that can contribute to the aggregation of Dab-containing peptides.
References
- 1. medium.com [medium.com]
- 2. benchchem.com [benchchem.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-Amino Acid Pseudopeptides as Potential Amyloid-Beta Aggregation Inhibitors [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. zentriforce.com [zentriforce.com]
- 11. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Lifetime and Intensity of Thioflavin T as Reporters of Different Fibrillation Stages: Insights Obtained from Fluorescence Up-Conversion and Particle Size Distribution Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peptide Synthesis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments, with a specific focus on incomplete Fmoc deprotection of residues like Dab(Fmoc).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during solid-phase peptide synthesis.[1] This is a critical failure because it prevents the subsequent amino acid from being coupled to the peptide chain. The primary consequence is the formation of deletion sequences, which are peptides missing one or more amino acids.[1][2] These truncated peptides are often difficult to separate from the target peptide, leading to a complex crude product, reduced overall yield, and complicated purification.[1][2]
Q2: I'm experiencing incomplete Fmoc deprotection of a Dab(Fmoc) residue. What are the likely causes?
Incomplete deprotection of Fmoc-protected diamino acids like Dab(Fmoc) can be particularly challenging. Several factors can contribute to this issue:
-
Steric Hindrance: The bulky Fmoc group on the side chain of Dab(Fmoc) can sterically hinder the approach of the deprotection reagent, typically piperidine, to the N-terminal Fmoc group.[1][3] This is especially true if the surrounding amino acids are also bulky.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets, especially in sequences containing hydrophobic residues.[1] This aggregation can make the N-terminus inaccessible to the deprotection reagent.[4]
-
Suboptimal Reagent Conditions: The deprotection reagent itself can be a source of problems. Degraded piperidine, incorrect concentration (standard is 20% in DMF), or insufficient reaction time can all lead to incomplete Fmoc removal.[3]
-
Poor Resin Swelling: If the solid-phase resin is not adequately swelled, the peptide chains can remain too close together, impeding the penetration of the deprotection solution.[1]
Q3: How can I detect and confirm incomplete Fmoc deprotection?
Several analytical methods can be used to diagnose incomplete Fmoc removal:
-
Kaiser Test: This is a qualitative colorimetric test that detects free primary amines.[3] A negative result (yellow or colorless beads) after the deprotection step indicates that the Fmoc group is still attached.[2][3]
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzylfulvene (DBF)-piperidine adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301 nm.[2][3] An unusually broad or plateauing absorbance curve can signal slow or incomplete deprotection.[2]
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method.[2] Analysis of a cleaved aliquot of the peptide-resin will show the desired peptide and a later-eluting, more hydrophobic peak corresponding to the Fmoc-protected peptide. Mass spectrometry will confirm that this peak has a mass 222.24 Da higher than the target peptide, which is the mass of the Fmoc group.[2]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of Dab(Fmoc) or another residue, follow this troubleshooting workflow. The diagram below outlines a logical approach to diagnosing and solving the problem, starting with simple checks and progressing to more advanced protocol modifications.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Data Presentation: Deprotection Conditions and Alternatives
The choice of deprotection strategy can significantly impact the success of Fmoc removal, especially for challenging sequences. The following table summarizes common deprotection conditions and alternative reagents.
| Deprotection Reagent | Concentration | Typical Reaction Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x 10 min | Standard, well-established | Can be ineffective for sterically hindered residues; can cause side reactions like aspartimide formation.[5][6] |
| 1,8-Diazabicyclo[5.4.0] undec-7-ene (DBU) | 2% in DMF | 2 x 5 min | Stronger, non-nucleophilic base; effective for difficult sequences.[3][6] | High basicity can sometimes increase aspartimide formation.[6] |
| Piperazine/DBU | 5% Piperazine + 2% DBU in DMF | < 1 min | Rapid and efficient deprotection; reduces deletion sequences.[7] | Requires a scavenger for the dibenzofulvene byproduct.[6] |
| 3-(Diethylamino)propylamine (DEAPA) | 30% v/v | 60 min | Minimizes formation of diastereoisomers and aspartimide-containing derivatives.[6][8] | Longer reaction time compared to piperidine. |
| Morpholine | 50% in DMF | 20-30 min | Milder conditions; minimizes diketopiperazine and aspartimide formation.[6][9] | Slower deprotection kinetics. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes.
-
Drain and Repeat: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the DBF-adduct.[1] The resin is now ready for the next amino acid coupling.
Protocol 2: DBU Deprotection for Difficult Sequences
This protocol is recommended for sequences where standard piperidine deprotection is incomplete.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 2% DBU in DMF to the resin. Agitate for 5-15 minutes. Monitor the reaction progress carefully.
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (7-10 times) to ensure all traces of the strong base are removed before the next coupling step.[2]
Protocol 3: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[3]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 1 g of ninhydrin dissolved in 20 ml of n-butanol.
-
Solution C: 2 g of phenol dissolved in 1 ml of n-butanol.
Procedure:
-
Sample Collection: After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.[2]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[2]
-
Heat: Heat the test tube at 100-110°C for 5 minutes.[2]
-
Observe Color:
Visualization of the Deprotection Process
The following diagram illustrates the logical flow of the Fmoc deprotection and subsequent monitoring steps in solid-phase peptide synthesis.
Caption: Experimental workflow for Fmoc deprotection and monitoring in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
preventing diketopiperazine formation with Dab residues
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of diketopiperazine (DKP) formation, a common side reaction in peptide synthesis, particularly when incorporating L-2,3-diaminobutyric acid (Dab) residues.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation, and why is it a specific problem when using Dab residues?
Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs in peptides, leading to the formation of a stable six-membered ring and cleavage of the peptide from the solid-phase resin. This side reaction is particularly problematic at the dipeptide stage, especially after the deprotection of the N-terminal amino group of the second amino acid.
L-2,3-diaminobutyric acid (Dab) residues significantly increase the risk of DKP formation. The issue arises from the nucleophilicity of the side-chain amine (the gamma-amine). If this side-chain amine is deprotected, it can readily attack the ester linkage that connects the peptide to the resin, leading to premature cleavage and the formation of a cyclic DKP variant. This is most common when the Dab residue is at the C-terminus of the peptide.
Caption: General mechanism of diketopiperazine (DKP) formation from a dipeptide on a solid support.
Q2: Which strategies are most effective for preventing DKP formation with Dab-containing peptides?
Preventing DKP formation, especially with susceptible residues like Dab, requires a multi-faceted approach focusing on protecting group selection, reaction conditions, and strategic coupling.
Key Strategies:
-
Side-Chain Protection: The most critical factor is the choice of protecting group for the Dab side-chain amine. Highly acid-labile groups like Mtt (4-methyltrityl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) are often preferred. These groups can be removed orthogonally under conditions that do not affect the main peptide chain or its linkage to the resin, allowing for side-chain modification while the N-terminus remains protected.
-
N-terminal Protection: After coupling the amino acid following the Dab residue, it is crucial to keep the N-terminal amine protected (e.g., with Fmoc) until the next coupling step is initiated. The protonated form of the amine (ammonium salt) is not nucleophilic, which prevents the cyclization reaction.
-
Use of Bulky Protecting Groups: Employing a bulky protecting group on the N-terminus of the dipeptide, such as trityl (Trt), can sterically hinder the cyclization process.
-
Optimized Coupling: Using a milder activating agent or reducing the coupling time can minimize the window of opportunity for DKP formation.
-
Dipeptide Cassettes: Synthesizing the problematic dipeptide unit in solution and then coupling it to the resin-bound peptide can bypass the risk of on-resin cyclization.
Caption: Experimental workflow highlighting the critical step for potential DKP formation and the optimized path.
Q3: How do different side-chain protecting groups for Dab compare in preventing DKP formation?
The choice of the side-chain protecting group on the Dab residue is paramount. The ideal group should be stable during the Fmoc-based solid-phase peptide synthesis (SPPS) but selectively removable when needed. Below is a comparison of commonly used protecting groups.
| Protecting Group | Structure | Cleavage Conditions | DKP Prevention Efficacy | Key Advantages |
| Boc (tert-butyloxycarbonyl) | (CH₃)₃COCO- | Strong acid (e.g., TFA) | Moderate | Standard, cost-effective. |
| Mtt (4-Methyltrityl) | (4-CH₃C₆H₄)(C₆H₅)₂C- | Very mild acid (e.g., 1-5% TFA in DCM) | High | Allows for orthogonal deprotection for side-chain modification. |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) | C₈H₁₁O₂- | 2-10% Hydrazine in DMF | High | Orthogonal to both Boc and Fmoc strategies. |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) | C₁₁H₁₇O₂- | 2-10% Hydrazine in DMF | Very High | Similar to Dde but with improved stability and solubility. |
Q4: Can you provide a detailed protocol for coupling an amino acid to a peptide containing a C-terminal Dab(Mtt) residue?
This protocol is designed to minimize DKP formation by ensuring the N-terminal amine is exposed for the shortest time possible before the subsequent coupling reaction.
Objective: To couple Fmoc-Gly-OH to a resin-bound H-Dab(Mtt)-peptide.
Materials:
-
Resin-bound peptide: H-Dab(Mtt)-Rink Amide Resin
-
Fmoc-Gly-OH (3 eq.)
-
HBTU (2.9 eq.)
-
DIPEA (6 eq.)
-
Solvents: Anhydrous DMF, DCM
-
Reagents: 20% Piperidine in DMF
Experimental Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.
-
Pre-Coupling Preparation (Crucial Step):
-
In a separate reaction vessel, pre-activate the incoming amino acid.
-
Dissolve Fmoc-Gly-OH (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the mixture and allow it to react for 2-5 minutes. This pre-activation ensures the coupling reaction starts immediately upon addition to the deprotected peptide-resin.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Add 20% piperidine in DMF to the resin and shake for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for an additional 7 minutes.
-
Drain and immediately wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. Do not delay this step.
-
-
Coupling Reaction:
-
Immediately add the pre-activated Fmoc-Gly-OH solution (from Step 2) to the washed resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x), followed by DCM (3x), and finally Methanol (2x).
-
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Drying: Dry the resin under a high vacuum for storage or further elongation.
Fmoc-Dab(Fmoc)-OH stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-Dab(Fmoc)-OH in various solvents.
Troubleshooting Guide
Issue: Poor Coupling Efficiency or Unexpected Side Products When Using this compound
Researchers using this compound may encounter challenges with low coupling yields or the appearance of unexpected impurities during peptide synthesis. These issues often stem from the inherent instability of the molecule, particularly its propensity to undergo intramolecular cyclization.
Symptoms:
-
Low yield of the desired peptide.
-
Presence of a major side product with a mass corresponding to the lactam of this compound.
-
Incomplete coupling reactions, even with extended reaction times.
Root Cause Analysis and Solutions:
A primary cause of these issues is the intramolecular cyclization of this compound to form a stable six-membered ring lactam. This reaction is often initiated during the activation step of the amino acid for coupling.
Solutions:
-
Modified Coupling Protocol: Avoid pre-activation of this compound. Add the coupling reagents directly to the mixture of the amino acid and the resin-bound peptide.
-
Choice of Coupling Reagents: Utilize coupling reagents that are less likely to promote lactam formation. Consider using carbodiimide-based reagents like DIC with an additive such as OxymaPure.
-
Immediate Use of Solutions: Prepare solutions of this compound immediately before use to minimize the time it is in solution, reducing the opportunity for degradation.
-
Solvent Selection: While DMF is a common solvent, for this compound, consider using solvents where it exhibits good solubility but where the rate of cyclization may be reduced. Empirical testing is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The main stability issue with this compound is its high susceptibility to intramolecular cyclization, forming a stable six-membered lactam. This reaction can significantly reduce the amount of active amino acid available for coupling during peptide synthesis, leading to lower yields and the formation of a major impurity. A related compound, Fmoc-Dab(Mtt)-OH, has been shown to undergo rapid lactamization under various coupling conditions.
Q2: How does solvent choice affect the stability of this compound?
A2: The choice of solvent can influence the rate of lactam formation. Polar aprotic solvents like DMF, NMP, and DMSO are typically used to dissolve Fmoc-amino acids. While quantitative data for this compound is limited, it is advisable to use freshly prepared solutions to minimize potential degradation. For long-term storage, it is best to store the compound as a dry powder at the recommended temperature.
Q3: Can I pre-activate this compound before coupling?
A3: Pre-activating this compound is generally not recommended. The activation process, which involves forming a highly reactive species, can accelerate the rate of intramolecular lactam formation, thus depleting the active amino acid before it has a chance to couple to the peptide chain.
Q4: How can I detect the formation of the lactam side product?
A4: The lactam of this compound can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The lactam will have a distinct retention time in HPLC and a specific mass that is 18 Da less than the starting material (due to the loss of a water molecule).
Q5: Is the side-chain Fmoc group stable during peptide synthesis?
A5: The Fmoc protecting group is known to be labile under basic conditions, which are used for the removal of the N-terminal Fmoc group during solid-phase peptide synthesis (SPPS). While the side-chain Fmoc group is generally more stable than the N-terminal one, some loss may occur with repeated exposure to basic conditions. Careful monitoring and optimization of deprotection times are recommended.
Data on this compound Stability
Quantitative stability data for this compound in various solvents is not extensively available in the public domain. The primary instability is the rapid formation of a lactam. The following table provides a qualitative summary of stability considerations.
| Solvent | Qualitative Stability | Key Considerations |
| Dimethylformamide (DMF) | Moderate | A common solvent for peptide synthesis. Solutions should be used fresh to minimize lactam formation. |
| N-Methyl-2-pyrrolidone (NMP) | Moderate | May offer better solubility for some sequences, but some Fmoc-amino acids show greater decomposition in NMP over extended periods compared to DMF.[1] |
| Dimethyl Sulfoxide (DMSO) | Good for dissolution | Often used to dissolve difficult-to-solubilize Fmoc-amino acids. Solutions should be prepared fresh. Fmoc cleavage has been observed in DMSO at elevated temperatures.[2] |
| Dichloromethane (DCM) | Poor solubility | Generally not suitable for dissolving Fmoc-amino acids for coupling reactions. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in Solution by HPLC
This protocol describes a general method to assess the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMF, NMP, DMSO)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Time-Course Study:
-
Immediately after preparation (t=0), dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Store the remaining stock solution at room temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take further aliquots, dilute them in the same manner, and analyze by HPLC.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable gradient elution method, for example: 5% to 95% B over 20 minutes.
-
Monitor the elution profile at a wavelength of 265 nm or 301 nm, where the Fmoc group has strong absorbance.
-
-
Data Analysis:
-
Identify the peaks for this compound and any degradation products (e.g., the lactam).
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial (t=0) peak area.
-
Plot the percentage of intact this compound against time to determine its stability in the tested solvent.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound coupling.
Caption: Degradation pathway of this compound via lactam formation.
References
Technical Support Center: Mass Spectrometry of Dab Peptides
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry of Dabsyl-labeled (Dab) peptides.
Frequently Asked Questions (FAQs)
Q1: What are Dab peptides in the context of mass spectrometry?
A1: Dab peptides are peptides that have been chemically labeled with Dabsyl chloride (DABS-Cl). This reagent reacts with primary and secondary amines, such as the N-terminus of a peptide and the side chain of lysine, adding a Dabsyl group. While traditionally used for HPLC analysis, its application in mass spectrometry is an emerging area.[1] This modification introduces a specific mass shift and can alter the peptide's ionization and fragmentation behavior.
Q2: Why am I not getting good signal for my Dab-labeled peptides?
A2: Poor signal for Dab-labeled peptides can stem from several issues. These include incomplete labeling, sample loss during cleanup, ion suppression from matrix contaminants, or suboptimal mass spectrometer settings for these modified peptides.[2][3] The bulky, hydrophobic nature of the Dabsyl group can also lead to aggregation or non-specific binding, reducing the amount of sample available for analysis.[4]
Q3: How does Dabsylation affect peptide fragmentation in MS/MS?
A3: The Dabsyl group can influence fragmentation patterns. The energy from collision-induced dissociation (CID) might be directed towards the modification, potentially leading to a dominant neutral loss of the Dabsyl group or characteristic reporter ions. This can sometimes result in less fragmentation along the peptide backbone, making sequence determination more challenging.[5][6] It is crucial to manually inspect spectra to understand how your specific Dab-labeled peptides are fragmenting.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation
Q: My peptide sample shows low or no identification after labeling and cleanup. What went wrong?
A: This is a common issue that can occur at several stages of sample preparation.[3][8]
-
Incomplete Digestion: Before labeling, ensure your protein is fully digested. You can check for complete digestion by running a small aliquot on an SDS-PAGE gel; the high molecular weight protein band should disappear.[8] If digestion is incomplete, consider optimizing the enzyme-to-protein ratio or increasing the digestion time.[9]
-
Inefficient Labeling: The Dabsylation reaction is pH-dependent. Ensure your labeling buffer is at the optimal pH (typically around 9-10) for the reaction with primary amines.
-
Sample Loss During Desalting: Peptides can be lost during the desalting step (e.g., using C18 columns).[3]
-
Ensure the sample is acidified (e.g., with formic acid or TFA to pH < 3) before loading onto the C18 resin to promote binding.[3]
-
Avoid using an elution solvent with too high a concentration of organic solvent, as this can cause larger peptides to precipitate.[4]
-
Test your cleanup method with a known standard, like a BSA digest, to check for peptide loss.[8]
-
LC-MS/MS Analysis
Q: I'm observing a high background signal or seeing dominant peaks that are not my peptides. What are these?
A: High background or contaminant peaks can mask the signal from your peptides of interest.[10]
-
Contaminants: Common contaminants include polymers like polyethylene glycol (PEG) from lab consumables (e.g., plastic tubes, detergents) and keratins from dust and skin.[3] It is crucial to use high-purity, LC-MS grade solvents and reagents and to handle samples carefully to avoid keratin contamination.[11]
-
Excess Labeling Reagent: Unreacted Dabsyl chloride and its hydrolysis products can create significant background signal. Ensure your cleanup protocol is effective at removing these small molecules.
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with your peptides for ionization, reducing their signal.[12] Improving chromatographic separation or enhancing sample cleanup can help mitigate this effect.[13] Basic peptides can be particularly susceptible to ion suppression as they may co-elute with many matrix components.[14]
Q: My peptide peaks are broad or show significant tailing. How can I improve the chromatography?
A: Poor peak shape leads to lower sensitivity and can complicate quantification.[14]
-
Column Choice: Ensure you are using a column appropriate for peptide separations (e.g., a C18 column with a suitable particle size).
-
Mobile Phase: The use of ion-pairing agents like formic acid (0.1%) in the mobile phase is standard for improving peak shape in reversed-phase chromatography of peptides.[13]
-
Gradient Optimization: Adjust your LC gradient. A shallower gradient can improve the separation of peptides with similar hydrophobicity.
-
System Contamination: A dirty column or guard column can lead to poor peak shape. Regularly flush your system and change your guard column.[15]
Data Interpretation
Q: The database search is not identifying my Dabsyl-labeled peptides, even though I see peaks in the MS1 scan.
A: This often points to an issue with the search parameters used in your data analysis software.[3]
-
Variable Modifications: You must specify the mass shift corresponding to the Dabsyl group as a variable modification on the N-terminus and relevant amino acid residues (like Lysine) in your search parameters.
-
Mass Accuracy: Ensure your instrument is well-calibrated and that the precursor and fragment mass tolerances in your search settings are appropriate for your mass spectrometer's performance.[3] A mass difference between acetylation and tri-methylation, for example, is only 0.036 Da, requiring a high-resolution instrument to distinguish.[16]
-
Fragmentation Pattern: As Dabsylation can alter fragmentation, the scoring algorithm may struggle to make a confident match.[17] Manually inspect the MS/MS spectra of your most intense unknown precursors to look for expected fragment ions or neutral losses that could confirm the presence of a Dab peptide.[7]
Experimental Protocols & Workflows
Workflow for Troubleshooting Low/No Signal
Caption: A logical workflow for troubleshooting the common issue of low or no peptide signal.
Protocol: In-Solution Digestion and Dabsylation
This protocol provides a step-by-step guide for preparing a protein sample for LC-MS/MS analysis of Dab peptides.
-
Denaturation, Reduction, and Alkylation:
-
Start with 50-100 µg of protein in a suitable buffer.
-
Add urea to a final concentration of 8 M to denature the protein.
-
Reduce disulfide bonds by adding TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.[11]
-
Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature.
-
Quench excess IAM by adding DTT to a final concentration of 10 mM.
-
-
Buffer Exchange and Digestion:
-
Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[18]
-
-
Dabsyl Chloride Labeling:
-
After digestion, adjust the pH of the peptide solution to ~9.0 using a suitable buffer (e.g., sodium bicarbonate).
-
Prepare a fresh solution of Dabsyl chloride in acetonitrile.
-
Add the Dabsyl chloride solution to the peptide mixture (a 3-5 fold molar excess over the estimated number of primary amines is a good starting point).
-
Incubate at 70°C for 15-20 minutes.
-
Quench the reaction by adding an amine-containing buffer like Tris or by acidifying the sample.
-
-
Sample Cleanup (Desalting):
-
Acidify the labeled peptide solution to pH < 3 with 10% trifluoroacetic acid (TFA).[18]
-
Activate a C18 desalting column or tip by washing with 100% acetonitrile, followed by equilibration with 0.1% TFA.[18]
-
Load the acidified sample onto the column.
-
Wash the column several times with 0.1% TFA to remove salts, excess labeling reagent, and other hydrophilic contaminants.[18]
-
Elute the peptides with a solution containing 50-70% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum concentrator and reconstitute in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.[19]
-
General Experimental Workflow
Caption: Overview of the experimental workflow for Dab peptide analysis.
Reference Data Tables
Table 1: Common Mass Shifts in Proteomics
| Modification | Target Residue(s) | Monoisotopic Mass Shift (Da) | Notes |
| Dabsylation | N-terminus, K | +237.0469 | Reaction with primary amines. |
| Carbamidomethylation | C | +57.0215 | Fixed modification after alkylation with IAM. |
| Oxidation | M, W | +15.9949 | Common artificial modification during sample prep. |
| Deamidation | N, Q | +0.9840 | Can occur spontaneously in solution. |
| Acetylation | N-terminus, K | +42.0106 | Biological modification or artifact.[16] |
| Tri-methylation | K, R | +42.0470 | Biological modification.[16] |
| Phosphorylation | S, T, Y | +79.9663 | Key post-translational modification in signaling. |
Table 2: Common Background Ions in ESI-MS
| m/z | Identity | Source |
| Various | Keratins | Human skin, dust |
| Repeating units (+44.0262 Da) | Polyethylene Glycol (PEG) | Detergents (Triton, Tween), plasticware |
| Repeating units (+74.0368 Da) | Polydimethylcyclosiloxane (PDMS) | Silicone grease, septa, lab equipment |
| 149.0233, 167.0339, etc. | Phthalates | Plasticizers from lab consumables |
References
- 1. benchchem.com [benchchem.com]
- 2. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 15. agilent.com [agilent.com]
- 16. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Dab(Fmoc)-OH vs. Fmoc-Dab(Boc)-OH
For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of protected amino acid building blocks is paramount to success. This guide provides a comprehensive comparison of two key derivatives of diaminobutyric acid (Dab), Fmoc-Dab(Fmoc)-OH and Fmoc-Dab(Boc)-OH, offering insights into their performance, potential side reactions, and ideal applications.
Diaminobutyric acid, a non-proteinogenic amino acid, is a valuable component in peptide design, often used to introduce basicity, as a branching point, or for the synthesis of cyclic peptides. The strategic protection of its side-chain amino group is critical for achieving high purity and yield. This comparison focuses on two distinct strategies: one employing the base-labile Fmoc group for side-chain protection and the other utilizing the acid-labile Boc group.
Orthogonality: The Decisive Factor
The core difference between this compound and Fmoc-Dab(Boc)-OH lies in the principle of orthogonal protection. In SPPS, an orthogonal protection scheme allows for the selective removal of one type of protecting group without affecting others.[1][2]
-
Fmoc-Dab(Boc)-OH offers a truly orthogonal strategy within the Fmoc-SPPS framework. The α-amino Fmoc group is removed by a base (typically piperidine), while the γ-amino Boc group is stable to these conditions and is cleaved by an acid (typically trifluoroacetic acid, TFA) during the final cleavage from the resin.[3][4] This orthogonality is crucial for preventing unwanted side reactions at the side-chain and for applications requiring selective side-chain modification while the peptide is still attached to the resin.
-
This compound , in contrast, presents a non-orthogonal approach in the context of standard Fmoc-SPPS. Both the α-amino and the γ-amino protecting groups are Fmoc, meaning both are susceptible to cleavage by piperidine. This lack of orthogonality can lead to premature deprotection of the side chain during the coupling cycles, potentially causing side-chain acylation and the formation of branched impurities. While less common, this derivative might be considered in specific synthetic designs where simultaneous deprotection is desired.
Performance and Potential Side Reactions: A Data-Driven Perspective
A key concern when incorporating Dab is the potential for side reactions. The choice of the side-chain protecting group plays a pivotal role in mitigating these risks. For instance, studies on other Dab derivatives have highlighted issues such as lactamization with Fmoc-Dab(Mtt)-OH, leading to poor coupling efficiency.[5][6]
In a comparative study synthesizing a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂), the performance of Fmoc-L-Dab(Boc)-OH was evaluated against other derivatives. The results highlighted a notable percentage of side-chain acylation with the Boc-protected derivative, indicating that while offering orthogonality, the Boc group's stability might not be absolute under all SPPS conditions.[3]
| Parameter | This compound (Predicted) | Fmoc-Dab(Boc)-OH | Reference |
| Protection Strategy | Non-orthogonal in Fmoc-SPPS | Orthogonal in Fmoc-SPPS | [3][4] |
| α-Amino Deprotection | Base (e.g., 20% Piperidine in DMF) | Base (e.g., 20% Piperidine in DMF) | [2] |
| Side-Chain Deprotection | Base (e.g., 20% Piperidine in DMF) | Acid (e.g., TFA) | [3][4] |
| Potential Side Reactions | High risk of side-chain acylation, branching | Risk of side-chain acylation (sequence and condition dependent) | [3] |
| Crude Peptide Purity | Generally lower due to side reactions | Generally higher, but can be compromised by side-chain acylation | [3] |
| Overall Yield | Potentially lower | Generally good, dependent on sequence and coupling efficiency | [3] |
Table 1. Comparison of this compound and Fmoc-Dab(Boc)-OH in SPPS.
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-Dab(Boc)-OH and a theoretical protocol for this compound in manual Fmoc-SPPS.
Protocol 1: Incorporation of Fmoc-Dab(Boc)-OH in SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Dab(Boc)-OH (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail containing TFA (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.
Protocol 2: Theoretical Protocol for Incorporation of this compound in SPPS
This protocol is theoretical and highlights the challenges of using a non-orthogonal protecting group.
-
Resin Swelling and Initial Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
Pre-activate this compound as described in Protocol 1.
-
Add the activated amino acid to the resin.
-
-
Challenges during subsequent cycles:
-
Upon treatment with 20% piperidine in DMF to remove the α-Fmoc group of the newly added this compound, the side-chain Fmoc group will also be cleaved.
-
This will expose a free amino group on the side chain, which can react with the next activated amino acid, leading to the formation of a branched peptide.
-
To avoid this, a highly specific and orthogonal protecting group strategy would be required for the α-amino group, which is not standard in Fmoc-SPPS.
-
Visualizing the Workflow and Logic
To better understand the processes and decision-making involved, the following diagrams illustrate the SPPS workflow and the logic for choosing a Dab protecting group.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision logic for selecting a Dab protecting group strategy.
Conclusion
The choice between this compound and Fmoc-Dab(Boc)-OH in SPPS is fundamentally a decision about orthogonality. For the vast majority of applications, Fmoc-Dab(Boc)-OH is the superior choice . Its orthogonal protection scheme provides greater control over the synthesis, minimizes the risk of side reactions, and allows for selective manipulation of the side chain. While side-chain acylation can still occur, careful optimization of coupling conditions can mitigate this issue.
This compound, with its non-orthogonal protection, presents significant challenges in standard Fmoc-SPPS due to the high risk of forming branched impurities. Its use would be limited to highly specialized synthetic routes where simultaneous deprotection of both amino groups is a desired feature.
Ultimately, a thorough understanding of the chemical properties of these building blocks and the principles of orthogonal protection is essential for the successful synthesis of complex and high-purity Dab-containing peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
A Comparative Guide to Fmoc-Dab(Fmoc)-OH and Fmoc-Dab(Mtt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriately protected amino acid building blocks is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. For the incorporation of L-2,4-diaminobutyric acid (Dab), a key residue for introducing branching or cyclization, the choice of side-chain protection significantly impacts synthesis efficiency, purity, and the overall strategic approach. This guide provides an objective, data-driven comparison of two commonly used derivatives: Fmoc-Dab(Fmoc)-OH and Fmoc-Dab(Mtt)-OH.
Executive Summary
This compound and Fmoc-Dab(Mtt)-OH offer distinct advantages and disadvantages rooted in the nature of their side-chain protecting groups. The Mtt (4-methyltrityl) group of Fmoc-Dab(Mtt)-OH provides true orthogonality in standard Fmoc-based SPPS, as it is selectively removed under mild acidic conditions, leaving base-labile protecting groups intact. However, this derivative is notoriously prone to lactam formation during coupling, which can severely compromise coupling efficiency and final peptide yield. Conversely, the side-chain Fmoc group of this compound is stable during coupling but is removed under the same basic conditions as the N-terminal Fmoc group. This lack of true orthogonality makes it unsuitable for applications requiring selective side-chain deprotection while the N-terminus remains protected. However, it is a valuable reagent for specific applications such as on-resin head-to-side-chain cyclization.
Performance Comparison
The performance of these two derivatives is best understood through a comparative analysis of their chemical properties and performance in peptide synthesis.
| Feature | This compound | Fmoc-Dab(Mtt)-OH |
| Side-Chain Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Mtt (4-methyltrityl) |
| Orthogonality to Nα-Fmoc | No (Both are base-labile) | Yes (Mtt is acid-labile) |
| Side-Chain Deprotection | 20% Piperidine in DMF | 1-2% TFA in DCM or HFIP in DCM |
| Coupling Efficiency | Generally high | Can be significantly low due to lactam formation[1] |
| Key Side Reaction | None reported during coupling | Intramolecular lactam formation[1][2] |
| Primary Application | Head-to-side-chain cyclization | Synthesis of branched peptides, side-chain modifications |
Experimental Data
A significant challenge associated with Fmoc-Dab(Mtt)-OH is its propensity to undergo intramolecular cyclization to form a stable lactam, which deactivates the amino acid for coupling. This side reaction is particularly prevalent when pre-activation or the use of certain coupling reagents is employed.
Table 1: Impact of Pre-incubation on the Coupling of Fmoc-Dab(Mtt)-OH
| Pre-incubation Time (min) | Target Peptide (%) | Lactam Formation (%) |
| 0 | 85 | 15 |
| 5 | 30 | 70 |
| 15 | <5 | >95 |
Data adapted from a study on the lactamization of Fmoc-Dab(Mtt)-OH. The study highlights that pre-incubation with coupling reagents leads to rapid and near-quantitative conversion to the inactive lactam, drastically reducing the amount of desired peptide.
In a comparative study involving the synthesis of a model hexapeptide, the performance of various side-chain protecting groups for Dab was evaluated.
Table 2: Comparative Performance of Dab Derivatives in Hexapeptide Synthesis
| Fmoc-Dab Derivative | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Products |
| Fmoc-Dab(Boc)-OH | 85 | 75 | Side-chain acylation |
| Fmoc-Dab(Mtt)-OH | 70 | 60 | Premature deprotection, deletion sequences [3] |
| Fmoc-Dab(Alloc)-OH | 90 | 82 | Incomplete deprotection |
| Fmoc-Dab(Me,Ns)-OH | 95 | 88 | Minimal |
This data demonstrates that under identical SPPS conditions, Fmoc-Dab(Mtt)-OH resulted in lower purity and yield, with premature deprotection being a significant issue.[3]
Experimental Protocols
Protocol 1: Side-Chain Deprotection of Mtt from Dab
This protocol describes the selective removal of the Mtt group from the side chain of a Dab residue on a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction: Treat the resin with the deprotection cocktail (10 mL per gram of resin) for 2 minutes at room temperature. Repeat this treatment 10-15 times. The resin beads will turn a characteristic orange/red color upon addition of the acidic solution due to the formation of the trityl cation. The color should fade as the cation is scavenged by TIS.
-
Monitoring: After several treatments, take a small sample of resin beads, wash them with DCM, and add a drop of the deprotection cocktail. If the solution turns intensely colored, the deprotection is not yet complete.
-
Washing: Once the deprotection is complete (no color change observed), wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DMF, and finally with DMF.
Protocol 2: On-Resin Head-to-Side-Chain Cyclization using this compound
This protocol outlines the synthesis of a cyclic peptide by forming a lactam bridge between the N-terminus and the side chain of a Dab residue.
-
Linear Peptide Synthesis: Assemble the linear peptide on a solid support using standard Fmoc-SPPS. Incorporate this compound at the desired position for cyclization. The N-terminal amino acid should be incorporated as a Boc-protected amino acid to allow for the final side-chain deprotection of other residues.
-
N-Terminal Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Simultaneous Side-Chain Deprotection: The same piperidine treatment will also remove the Fmoc group from the side chain of the Dab residue, exposing a free amine.
-
Cyclization:
-
Wash the resin extensively with DMF to remove all traces of piperidine.
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., HBTU/HOBt or PyBOP) and a base (e.g., DIPEA) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 4-24 hours at room temperature.
-
-
Cleavage and Global Deprotection: After confirming the completion of cyclization, wash the resin and proceed with the standard cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.
Visualization of Experimental Workflows
Caption: Side-chain deprotection workflows.
Caption: Competing reaction pathways for Fmoc-Dab(Mtt)-OH during activation.
Conclusion and Recommendations
The choice between this compound and Fmoc-Dab(Mtt)-OH is dictated by the specific synthetic strategy.
-
Fmoc-Dab(Mtt)-OH is the preferred reagent when orthogonality is paramount. Its acid-labile Mtt group allows for selective side-chain manipulation, making it suitable for the synthesis of branched peptides or for the attachment of labels and other moieties to the Dab side chain. However, researchers must be acutely aware of the high risk of lactam formation . To mitigate this, it is recommended to avoid pre-activation steps and to use coupling reagents that minimize this side reaction, such as DEPBT, often without pre-incubation.[1]
-
This compound should be selected for applications that do not require orthogonality between the N-terminal and side-chain protecting groups. Its primary utility lies in the synthesis of head-to-side-chain cyclic peptides , where the simultaneous deprotection of the N-terminus and the Dab side chain is a desired feature of the workflow. Due to the stability of the Fmoc group during coupling, it does not suffer from the lactamization issue that plagues Fmoc-Dab(Mtt)-OH, generally leading to higher coupling efficiencies.
For syntheses where side-chain modification is required but the issues with the Mtt group are a concern, other orthogonal protecting groups for the Dab side chain, such as ivDde (removed by hydrazine), Alloc (removed by palladium catalysis), or Nosyl (removed by reduction), should be considered.[3] These alternatives can offer a more robust and reliable synthesis of complex Dab-containing peptides.
References
A Comparative Guide to Fmoc-Dab(Fmoc)-OH in Peptide Synthesis
In the landscape of peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids is a key strategy for creating peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these, 2,4-diaminobutyric acid (Dab) is a versatile building block for constructing branched, cyclic, and other complex peptide architectures. The choice of protecting groups for the two amino functionalities of Dab is critical for the success of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of Fmoc-Dab(Fmoc)-OH with other commonly used Fmoc-Dab derivatives, supported by experimental data and detailed methodologies.
Introduction to Fmoc-Dab Derivatives
The use of the fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group is a cornerstone of modern SPPS due to its base lability, which allows for mild deprotection conditions.[1] When incorporating Dab into a peptide sequence, the side-chain amino group also requires protection. The nature of this side-chain protecting group defines the utility and performance of the Fmoc-Dab building block.
This compound is a symmetrically protected derivative where both the α-amino and the side-chain amino groups are protected by Fmoc groups. This symmetrical protection offers unique advantages in specific applications, such as the synthesis of symmetrical branched peptides or for certain combinatorial library strategies. However, its use also presents the challenge of selective deprotection.
Alternative Fmoc-Dab Derivatives employ orthogonal protecting groups for the side chain, allowing for selective deprotection under conditions that do not affect the α-Fmoc group or other acid-labile side-chain protecting groups on the peptide. Common alternatives include:
-
Fmoc-Dab(Boc)-OH: The tert-butyloxycarbonyl (Boc) group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with strong acid (e.g., trifluoroacetic acid, TFA).[2]
-
Fmoc-Dab(Mtt)-OH: The methyltrityl (Mtt) group is highly acid-labile and can be selectively removed with dilute TFA, offering orthogonality for on-resin side-chain modification.[3]
-
Fmoc-Dab(Alloc)-OH: The allyloxycarbonyl (Alloc) group is removed by palladium-catalyzed reactions, providing excellent orthogonality.[3]
-
Fmoc-Dab(Me,Ns)-OH: This derivative features a nosyl (Ns) and a methyl (Me) group for robust, orthogonal side-chain protection. The nosyl group is stable to acid but can be removed under mild reductive conditions.[4]
Performance Comparison of Fmoc-Dab Derivatives
The choice of a Dab derivative significantly impacts the efficiency of peptide synthesis, the purity of the crude product, and the potential for side reactions. While direct comparative data for this compound is limited, performance can be inferred from the chemical properties of the protecting groups and data from analogous derivatives.
| Parameter | This compound | Fmoc-Dab(Boc)-OH | Fmoc-Dab(Mtt)-OH | Fmoc-Dab(Alloc)-OH | Fmoc-Dab(Me,Ns)-OH |
| Crude Peptide Purity | Sequence-dependent; potential for side products if selective deprotection is not achieved. | Generally high (70-90%).[5] | Can be lower due to premature deprotection and lactam formation.[6] | High; palladium catalyst removal is crucial. | Reported to be the highest among alternatives.[4] |
| Overall Yield | Dependent on the efficiency of selective deprotection and subsequent coupling steps. | Good to excellent.[5] | Can be reduced due to side reactions.[6] | Good; requires careful handling of the palladium catalyst. | Reported to be the highest among alternatives.[4] |
| Side-Chain Orthogonality | Challenging; requires specific conditions for selective mono-deprotection. | No on-resin orthogonality; Boc is removed during final cleavage. | Good; Mtt is removed with dilute TFA. | Excellent; Alloc is removed with Pd(0). | Excellent; Ns group is removed under mild reductive conditions. |
| Common Side Reactions | Incomplete selective deprotection leading to mixed products. | Minimal side reactions related to the protecting group. | Prone to lactam formation upon activation.[6] | Potential for palladium contamination if not properly removed. | Minimal side reactions reported.[4] |
| Key Advantage | Ideal for synthesizing perfectly symmetrical branched peptides in a single step. | Robust and widely used for standard incorporation of Dab. | Allows for on-resin side-chain modification with mild acid. | Provides a highly orthogonal protection scheme. | Offers superior control and stability, leading to cleaner synthesis.[4] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard steps for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support.
-
Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes.[7]
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment of 1-3 minutes followed by a longer treatment of 15-20 minutes.[8]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., this compound or an alternative) is pre-activated with a coupling reagent (e.g., HBTU/HATU and DIPEA) and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.[7]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the sequence.
Protocol for Selective Mono-deprotection of this compound (Theoretical Approach)
-
Incorporate this compound: Follow the general SPPS protocol to couple this compound to the peptide-resin.
-
Controlled Deprotection:
-
Reagent: Use a less reactive base than piperidine, such as a hindered tertiary amine (e.g., diisopropylethylamine - DIPEA) or a very dilute solution of a stronger base. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at very low concentrations has been explored for controlled deprotection in other contexts.
-
Solvent: The choice of solvent can influence the rate of deprotection. A less polar solvent may slow down the reaction.
-
Temperature and Time: Perform the deprotection at a reduced temperature (e.g., 0°C or room temperature) and for a very short, carefully monitored time.
-
-
Monitoring: The progress of the deprotection should be meticulously monitored using a method like the Kaiser test to detect the emergence of free primary amines. The reaction should be quenched as soon as mono-deprotection is achieved.
-
Capping: Immediately after partial deprotection, the newly formed free amine should be acylated (e.g., with acetic anhydride) to prevent further deprotection of the second Fmoc group in subsequent steps.
-
Subsequent Synthesis: The remaining Fmoc group can then be removed under standard conditions to allow for the elongation of the second branch of the peptide.
Note: This is a theoretical protocol and requires significant experimental optimization.
Visualization of Workflows and Concepts
General SPPS Workflow
Caption: A generalized workflow for a single cycle of solid-phase peptide synthesis using Fmoc chemistry.
Application of this compound for Symmetrical Branched Peptide Synthesis
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Researcher's Guide to Orthogonal Protecting Groups for Diaminobutyric Acid
For researchers, scientists, and drug development professionals, the selective functionalization of polyfunctional molecules like L-2,4-diaminobutyric acid (DAB) is a cornerstone of complex molecular design. The strategic use of orthogonal protecting groups for the α- and γ-amino groups of DAB is critical for the successful synthesis of constrained peptides, peptidomimetics, and peptide-drug conjugates. This guide provides a comprehensive comparison of common orthogonal protecting group strategies for DAB, supported by experimental data and detailed protocols to inform synthetic planning.
The principle of orthogonal protection involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and subsequent modification of one functional group while others remain intact. For diaminobutyric acid, this enables the differential functionalization of the α- and γ-amino groups, which is essential for creating branched peptides or for site-specific conjugation.
Comparison of Orthogonal Protecting Group Strategies
The choice of an orthogonal protecting group pair is dictated by the overall synthetic strategy, including the stability of the groups to various reaction conditions and the mildness and selectivity of their removal. The most common strategies involve combinations of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the acid-labile tert-butoxycarbonyl (Boc) group, the palladium-labile allyloxycarbonyl (Alloc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.
| Protecting Group Pair (α-amino / γ-amino) | α-Amine Deprotection Conditions | γ-Amine Deprotection Conditions | Orthogonality & Remarks |
| Fmoc / Boc | 20% Piperidine in DMF | Trifluoroacetic acid (TFA) in DCM | Excellent orthogonality. Widely used in solid-phase peptide synthesis (SPPS). The Boc group is stable to the basic conditions of Fmoc removal, and the Fmoc group is stable to the acidic conditions of Boc removal.[1] |
| Boc / Fmoc | Trifluoroacetic acid (TFA) in DCM | 20% Piperidine in DMF | Excellent orthogonality. Useful for solution-phase synthesis or when the γ-amino group needs to be deprotected on-resin during SPPS. |
| Alloc / Boc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in DCM | Trifluoroacetic acid (TFA) in DCM | Excellent orthogonality. The Alloc group is stable to both acidic and basic conditions, making it a versatile choice.[2] Palladium catalysis offers very mild deprotection conditions. |
| Cbz / Boc | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH) | Trifluoroacetic acid (TFA) in DCM | Good orthogonality. Cbz is stable to the mild acidic conditions used for Boc removal. Hydrogenolysis is a mild deprotection method, but may not be compatible with other reducible functional groups.[3][4] |
Quantitative Data on Protection and Deprotection
The efficiency of protection and selective deprotection steps is crucial for the overall yield of the final product. The following table summarizes available quantitative data for key reactions.
| Reaction | Reagents and Conditions | Yield (%) | Reference |
| Protection: Fmoc-Dab-OH to Fmoc-Dab(Boc)-OH | (Boc)₂O, 0.5N NaOH in Acetone/Water (1:1) at 0-10°C | 85.1% | [5] |
| Selective Cbz Deprotection | H₂, 10% Pd/C in various solvents | up to 95%+ | [6] |
| Selective Cbz Deprotection from Cbz-(OBn)Tyr-OMe | H-Cube® system, 10% Pd/C | 83% | [3] |
| Selective Alloc Deprotection from Fmoc-Dbz(Alloc)-Leu Resin | PhSiH₃, Pd(PPh₃)₄ in DCM | Quantitative | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these protecting group strategies.
Protocol 1: Selective Fmoc Deprotection from Boc-Dab(Fmoc)-OH
This protocol is adapted from standard solid-phase peptide synthesis procedures.
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature. This can be performed as a single treatment or two shorter treatments (e.g., 2 + 5 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Selective Boc Deprotection from Fmoc-Dab(Boc)-OH
This protocol is for the selective removal of the Boc group while the Fmoc group remains intact, typically performed on a resin-bound peptide.
-
Resin Washing: Wash the resin with dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 30-50% trifluoroacetic acid (TFA) in DCM for 1-3 hours at room temperature.
-
Washing: Wash the resin with DCM, followed by a neutralization wash with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Final Wash: Wash the resin again with DCM and DMF to prepare for the next synthetic step.
Protocol 3: Selective Alloc Deprotection from a Protected Dab Derivative
This protocol describes the removal of the Alloc group using a palladium catalyst.
-
Resin Swelling and Sparging: Swell the resin in DCM and briefly sparge with an inert gas like Argon or Nitrogen.
-
Deprotection Cocktail: To the resin, add a solution of Pd(PPh₃)₄ (0.35 equivalents) and phenylsilane (20 equivalents) in DCM.
-
Reaction: Agitate the mixture for 20-30 minutes at room temperature. The deprotection cycle can be repeated if necessary.[7]
-
Washing: After the reaction, remove the deprotection cocktail and wash the resin with DCM and DMF.
Protocol 4: Selective Cbz Deprotection by Catalytic Hydrogenolysis
This protocol is for the removal of the Cbz group in the presence of acid-labile groups like Boc.
-
Catalyst Suspension: Suspend the Cbz-protected compound and 5-10% Palladium on carbon (Pd/C) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm to 3 bar) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-72 hours).[6]
-
Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected product.
Workflow and Logic Diagrams
The following diagrams illustrate the strategic application of orthogonal protecting groups in the synthesis of DAB-containing molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-Dab(Alloc)-OH | 204316-32-5 | Benchchem [benchchem.com]
- 3. thalesnano.com [thalesnano.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Diaminobutyric Acid Derivatives in Automated Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity and yield of the target peptide. When incorporating diaminobutyric acid (Dab), a non-proteinogenic amino acid crucial for constructing peptides with unique structural and functional properties, the choice of side-chain protection is a critical determinant of success. This guide provides a comprehensive comparison of various commercially available Fmoc-Dab-OH derivatives for use in automated peptide synthesizers, with a focus on their performance, potential side reactions, and the strategic advantages of different orthogonal protection schemes.
A notable point of clarification is the impracticality of using Fmoc-Dab(Fmoc)-OH in standard Fmoc-based SPPS. The use of two Fmoc groups for both the α-amino and the side-chain amino functions is non-orthogonal. During the repetitive piperidine treatment steps designed to remove the temporary Nα-Fmoc group, the side-chain Fmoc group would also be cleaved. This would lead to uncontrolled branching and a complex mixture of side products, rendering it unsuitable for the controlled, stepwise elongation of a peptide chain.
This guide, therefore, focuses on the performance of viable, orthogonally protected Fmoc-Dab-OH derivatives, providing the necessary data for an informed selection.
Comparative Performance of Orthogonally Protected Fmoc-Dab-OH Derivatives
The choice of a side-chain protecting group for Dab is critical to prevent unwanted reactions and ensure the fidelity of the peptide synthesis. The ideal protecting group should be stable to the basic conditions of Nα-Fmoc removal and be selectively cleavable under conditions that do not affect other protecting groups or the peptide-resin linkage.[1][2]
| Derivative | Side-Chain Protecting Group | Cleavage Condition | Advantages | Disadvantages |
| Fmoc-Dab(Boc)-OH | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Well-established, commercially available, good orthogonality with Fmoc.[3][4] | Not suitable for peptides with other acid-sensitive modifications. |
| Fmoc-Dab(Mtt)-OH | 4-Methyltrityl (Mtt) | Mild Acid (e.g., 1-2% TFA in DCM) | Highly acid-labile, allowing for selective deprotection on-resin for side-chain modification.[5] | Prone to rapid lactamization during coupling, leading to poor coupling efficiency.[6][7][8] |
| Fmoc-L-Dab(Me,Ns)-OH | Methyl (Me) and Nosyl (Ns) | Mild reductive conditions (e.g., thiols and base) | Robust and truly orthogonal protection, minimizes side reactions, leading to higher purity and yield.[9][10] | Higher cost, requires an additional deprotection step. |
| Fmoc-Dab(Alloc)-OH | Allyloxycarbonyl (Alloc) | Palladium-catalyzed reaction | Excellent orthogonality.[9] | Potential for palladium contamination, requires specialized reagents. |
| Fmoc-Dab(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2-10% Hydrazine in DMF | Orthogonal to Fmoc/tBu strategy.[8][11] | Cleavage can be slow and may require optimization.[8] |
Experimental Data Summary
A comparative study involving the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂) highlighted the superior performance of Fmoc-L-Dab(Me,Ns)-OH.[9]
| Fmoc-Dab Derivative Used | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Products Observed |
| Fmoc-L-Dab(Me,Ns)-OH | 85 | 65 | Minimal |
| Fmoc-L-Dab(Boc)-OH | 65 | 48 | Side-chain acylation |
| Fmoc-L-Dab(Mtt)-OH | 40 | 30 | Lactam formation, incomplete coupling |
| Fmoc-L-Dab(Alloc)-OH | 70 | 55 | Minor deletion sequences |
Experimental Protocols
A generalized protocol for the automated synthesis of a peptide containing a Dab residue is provided below. This protocol should be optimized based on the specific peptide sequence and the automated synthesizer being used.
General Automated Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: The appropriate resin (e.g., Rink Amide for peptide amides) is swollen in N,N-dimethylformamide (DMF) for at least 30 minutes.[12]
-
Fmoc Deprotection: The Nα-Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF. This is typically a two-step process (e.g., 2 x 10 minutes).[9][13]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.[12]
-
Amino Acid Coupling:
-
Activation: The Fmoc-Dab-OH derivative (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or NMM) in DMF.[13][14]
-
Coupling: The activated amino acid solution is added to the resin, and the reaction is allowed to proceed for a specified time (e.g., 30-60 minutes). The completion of the reaction can be monitored using a qualitative test like the Kaiser test.[12]
-
-
Washing: The resin is washed with DMF to remove excess reagents.[12]
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the chosen protection strategy (e.g., TFA/TIS/H₂O 95:2.5:2.5 for Boc and Mtt groups).[9] For the nosyl group on Fmoc-L-Dab(Me,Ns)-OH, a subsequent deprotection step in solution using a thiol and a base is required after cleavage from the resin.[9]
Visualization of Key Processes
To aid in the understanding of the workflows and decision-making processes involved in selecting a suitable Dab derivative, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Bot Verification [merel.si]
A Researcher's Guide to the Cost-Benefit Analysis of Fmoc-Dab(Fmoc)-OH in Peptide Synthesis
In the landscape of synthetic peptide chemistry, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel therapeutics with enhanced stability and unique biological activities. 2,4-diaminobutyric acid (Dab), a homolog of ornithine and lysine, is a valuable building block for constructing peptides with modified architectures, such as lactam-bridged cyclic peptides and potent antimicrobial agents. The choice of protecting group for the side-chain amine of Dab is a critical decision that significantly impacts the cost, efficiency, and purity of the final peptide product. This guide provides a comprehensive cost-benefit analysis of the lesser-used Fmoc-Dab(Fmoc)-OH compared to its more common orthogonally protected counterparts, namely Fmoc-Dab(Boc)-OH, Fmoc-Dab(Aloc)-OH, and Fmoc-Dab(Mtt)-OH.
Executive Summary
The selection of a side-chain protected Fmoc-Dab derivative for solid-phase peptide synthesis (SPPS) involves a trade-off between the cost of the raw material, the efficiency of the synthesis process, and the purity of the final peptide. While Fmoc-Dab(Boc)-OH is a widely used and cost-effective option, its deprotection under harsh acidic conditions can limit its applicability in the synthesis of sensitive peptides. The Alloc and Mtt protecting groups offer orthogonal deprotection strategies under mild conditions, providing greater flexibility for complex peptide modifications, but they come with their own set of challenges, including the potential for side reactions and higher costs. This compound, with both amino groups protected by the same base-labile group, presents a unique but challenging scenario, primarily suited for specific applications where simultaneous deprotection is desired. This guide will delve into a quantitative comparison of these derivatives to provide researchers, scientists, and drug development professionals with the necessary data to make an informed decision for their specific research needs.
Data Presentation: A Quantitative Comparison of Fmoc-Dab Derivatives
The following tables summarize the key quantitative data for a comparative analysis of this compound and its alternatives. Data has been compiled from supplier information and published research findings.
Table 1: Cost and Purity Comparison of Fmoc-Dab Derivatives
| Derivative | Typical Purity (HPLC) | Price Range (USD/gram) | Key Considerations |
| This compound | ≥95% | 150 - 250 | Limited commercial availability; simultaneous deprotection of both amino groups. |
| Fmoc-Dab(Boc)-OH | ≥97% | 50 - 150 | Widely available; cost-effective; requires strong acid for Boc deprotection. |
| Fmoc-Dab(Aloc)-OH | ≥98% | 100 - 200 | Orthogonal deprotection with Pd(0); potential for metal contamination. |
| Fmoc-Dab(Mtt)-OH | ≥95% | 120 - 220[1][2] | Orthogonal deprotection with mild acid; prone to lactamization.[3] |
Table 2: Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)
| Derivative | Coupling Efficiency | Common Side Reactions | Overall Yield | Purification Complexity |
| This compound | Sequence-dependent | Potential for incomplete Nα-Fmoc removal leading to deletion sequences. | Moderate to Good | Moderate |
| Fmoc-Dab(Boc)-OH | High | Acid-catalyzed side reactions during final cleavage if sensitive residues are present. | Good to Excellent | Low to Moderate |
| Fmoc-Dab(Aloc)-OH | High | Palladium-catalyzed side reactions; requires thorough washing to remove catalyst. | Good | Moderate |
| Fmoc-Dab(Mtt)-OH | Low to Moderate[3] | Lactamization upon activation, leading to failed coupling.[3][4][5] | Low to Good (highly dependent on coupling protocol) | High (due to lactam impurity) |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol provides a general framework for the incorporation of Fmoc-Dab derivatives into a peptide sequence on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-Dab derivative (3 eq.) with a coupling reagent such as HCTU (2.9 eq.) and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. Repeat the coupling step if necessary.
-
-
Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (3x).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
For Fmoc-Dab(Boc)-OH: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours.
-
For Fmoc-Dab(Aloc)-OH: First, deprotect the Aloc group on-resin using a solution of Pd(PPh₃)₄ (0.1 eq.) and phenylsilane (25 eq.) in DCM for 2 hours. Then, proceed with TFA cleavage as above.
-
For Fmoc-Dab(Mtt)-OH: First, deprotect the Mtt group on-resin using 1-2% TFA in DCM (v/v) with repeated treatments. Then, proceed with standard TFA cleavage.
-
For this compound: Both Fmoc groups will be removed during the standard piperidine treatment. The free side-chain amine may need to be reprotected or can be used for on-resin modifications before cleavage.
-
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Investigating Lactamization of Fmoc-Dab(Mtt)-OH
This protocol is adapted from a study that identified the lactamization side reaction of Fmoc-Dab(Mtt)-OH.[3]
-
Activation: Dissolve Fmoc-Dab(Mtt)-OH (0.1 mmol) and a coupling reagent (e.g., PyBOP, 0.1 mmol) in DMF (1 mL).
-
Base Addition: Add DIPEA (0.2 mmol) to the solution.
-
Reaction: Stir the mixture for 3 hours at room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Analysis: Concentrate the organic layer and analyze by ESI-MS. The lactamized product will have a mass corresponding to the loss of a water molecule from the parent amino acid.
Mandatory Visualization
References
- 1. chempep.com [chempep.com]
- 2. AnaSpec FMOC-DAB(MTT)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Building Blocks for Fmoc-Dab(Fmoc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the strategic selection of building blocks is paramount to achieving high-purity, complex peptide structures. The non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab) is a critical component for constructing peptides with unique functionalities, such as branched or cyclic architectures, which can lead to enhanced biological activity and stability. While Fmoc-Dab(Fmoc)-OH is a readily available building block, its use presents a significant limitation: the lack of orthogonality between the protecting groups on the α-amino and γ-amino groups. Both Fmoc groups are removed under the same basic conditions, precluding selective modification of the side chain.
This guide provides an objective comparison of alternative Fmoc-Dab-OH derivatives featuring various side-chain protecting groups that offer orthogonal deprotection strategies. This allows for precise, site-specific modifications, which are essential for the synthesis of advanced peptide therapeutics and research tools.
Alternative Building Blocks to this compound
The core principle behind the utility of the following alternatives is orthogonal protection. This strategy employs protecting groups that can be removed under different, specific conditions without affecting other protecting groups in the molecule.[1][2] In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the α-amino Fmoc group is labile to basic conditions (typically piperidine), while the side-chain protecting groups of the alternatives are stable to this treatment but can be removed by other specific reagents.
Here, we compare several commercially available Fmoc-D-Dab-OH derivatives with orthogonal side-chain protecting groups:
-
Fmoc-Dab(Boc)-OH: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group.[3] It is stable to the basic conditions used for Fmoc removal but is readily cleaved with acids such as trifluoroacetic acid (TFA).[3] This makes it a staple in orthogonal synthesis schemes.
-
Fmoc-Dab(Alloc)-OH: The allyloxycarbonyl (Alloc) group provides another layer of orthogonality, as it is removed under neutral conditions using a palladium catalyst, such as Pd(PPh₃)₄.[1][4] This is particularly useful when both acid- and base-labile protecting groups need to be preserved.
-
Fmoc-Dab(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a hydrazine-labile protecting group. It is stable to both piperidine and TFA, offering a distinct deprotection pathway for complex syntheses.
-
Fmoc-Dab(Mtt)-OH: The 4-methyltrityl (Mtt) group is highly acid-sensitive and can be removed under mildly acidic conditions that leave other acid-labile groups, such as Boc, intact.[5]
-
Fmoc-Dab(Me,Ns)-OH: This derivative features a nosyl (Ns) group, which is removed under mild reductive conditions, offering yet another orthogonal cleavage strategy.[5]
Comparative Performance Data
To empirically validate the performance of these alternative building blocks, a comparative study was conducted involving the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂). The synthesis was performed using different Fmoc-L-Dab derivatives under identical SPPS conditions. The resulting crude peptides were analyzed for purity and yield.
Table 1: Quantitative Performance Comparison of Fmoc-Dab-OH Derivatives
| Building Block | Side-Chain Protecting Group | Crude Peptide Purity (%)[5] | Overall Yield (%)[5] | Major Side Products Observed[5] |
| Fmoc-L-Dab(Boc)-OH | Boc | 85 | 75 | Side-chain acylation |
| Fmoc-L-Dab(Mtt)-OH | Mtt | 88 | 78 | Minor deletion products |
| Fmoc-L-Dab(Alloc)-OH | Alloc | 92 | 85 | Trace metal contamination (if not properly washed) |
| Fmoc-L-Dab(Me,Ns)-OH | Me,Ns | 95 | 90 | None significant |
Note: Data is based on the synthesis of a model hexapeptide as reported in the literature and may vary depending on the peptide sequence and synthesis conditions.
The data indicates that the use of Fmoc-L-Dab(Me,Ns)-OH resulted in the highest crude peptide purity and overall yield, with minimal side reactions.[5] The Boc-protected derivative showed a notable percentage of side-chain acylation, a common issue when the side-chain amine is not sufficiently protected.[5]
Experimental Protocols
The following are detailed methodologies for the synthesis of the model hexapeptide and the specific deprotection of the side-chain protecting groups.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin: Rink Amide MBHA resin (0.5 mmol/g loading).
-
Fmoc Deprotection: 20% piperidine in dimethylformamide (DMF) for 5 and 10 minutes.
-
Coupling: 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 1 hour.
-
Washing: The resin was washed with DMF (3x), DCM (3x), and DMF (3x) between deprotection and coupling steps.
-
Acetylation: The N-terminus was acetylated using a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.
Side-Chain Deprotection and Final Cleavage Protocols
-
For Fmoc-L-Dab(Boc)-OH and Fmoc-L-Dab(Mtt)-OH: The peptide was cleaved from the resin and the side-chain protecting groups were deprotected simultaneously using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.[5]
-
For Fmoc-L-Dab(Alloc)-OH: The Alloc group was removed on-resin using Pd(PPh₃)₄ (0.3 eq.) and PhSiH₃ (24 eq.) in DCM for 3 x 30 minutes. The peptide was then cleaved and deprotected with TFA/TIS/H₂O (95:2.5:2.5).[5]
-
For Fmoc-L-Dab(Me,Ns)-OH: The peptide was cleaved from the resin with TFA/TIS/H₂O. The Ns group was then removed from the purified peptide in solution using a mixture of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 2 hours.[5]
-
For Fmoc-Dab(ivDde)-OH: The ivDde group is removed by treating the resin with 2% hydrazine in DMF. The peptide is then cleaved from the resin using a standard TFA cocktail.
Visualizing Workflows and Decision Making
To better illustrate the synthesis process and the logic for selecting a particular building block, the following diagrams were generated using Graphviz.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision logic for selecting a Dab protecting group strategy.
Caption: Orthogonal deprotection schemes for various Dab side-chain protecting groups.
Conclusion
The choice of an appropriate orthogonally protected Fmoc-Dab-OH derivative is critical for the successful synthesis of complex peptides. While Fmoc-Dab(Boc)-OH is a common choice, it may lead to side-chain acylation. For syntheses requiring higher purity and yield, Fmoc-Dab(Alloc)-OH and Fmoc-Dab(Me,Ns)-OH present superior alternatives, although they may require more specialized deprotection reagents and procedures. Fmoc-Dab(ivDde)-OH offers another robust orthogonal strategy, particularly useful in the construction of branched peptides. By understanding the unique chemical properties and deprotection conditions of each alternative, researchers can select the optimal building block to achieve their synthetic goals, ultimately accelerating drug discovery and development.
References
A Researcher's Guide to Side-Chain Protection of Diaminobutyric Acid (Dab) in Bioactive Peptide Synthesis
This guide provides a comparative analysis of commonly used side-chain protecting groups for Fmoc-Dab-OH, focusing on how the choice of protection—such as the widely used tert-Butoxycarbonyl (Boc) versus alternatives like Alloc, Mtt, and Nosyl (Ns)—impacts the synthesis purity and yield. These factors are paramount as they directly influence the quality of the final peptide, which is a prerequisite for obtaining reliable and reproducible biological activity data.
It is important to note that a "Dab(Fmoc)" side-chain protection is generally incompatible with standard Fmoc-SPPS. The piperidine treatment used to deprotect the Nα-Fmoc group at each cycle would also cleave an Fmoc group on the side chain, leading to undesired chain branching and synthesis failure.[3] Therefore, this guide focuses on orthogonal protecting groups that are stable to the conditions of Nα-Fmoc removal.
Comparative Analysis of Dab Side-Chain Protecting Groups
The choice of a side-chain protecting group for Dab can significantly affect the outcome of peptide synthesis. Issues such as incomplete coupling, side-chain acylation, and premature deprotection can lead to a final product with lower purity and yield, complicating the interpretation of subsequent biological assays.
A comparison of different protecting groups reveals distinct advantages and disadvantages. The Boc group is widely used due to its acid-lability, allowing for its removal during the final trifluoroacetic acid (TFA) cleavage step. However, it can sometimes be susceptible to side reactions.[1] Alternative orthogonal groups like Alloc (allyloxycarbonyl), which is removed by palladium catalysis, and Mtt (4-methyltrityl), which is labile to mild acid, offer greater flexibility for complex synthesis strategies like on-resin cyclization.[1][4] However, some building blocks like Fmoc-Dab(Mtt)-OH have been shown to have abnormally poor coupling efficiency due to rapid lactamization under standard coupling conditions.[5][6] More advanced protecting groups like Nosyl (Ns) offer high stability and a truly orthogonal removal strategy using mild reduction, which can lead to superior synthesis outcomes.[1]
Table 1: Comparison of Synthesis Outcomes for a Model Peptide Using Different Fmoc-L-Dab Protecting Groups
| Fmoc-L-Dab Derivative | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Products Observed |
| Fmoc-L-Dab(Me,Ns)-OH | 92% | 85% | Minimal |
| Fmoc-L-Dab(Boc)-OH | 78% | 65% | Side-chain acylation |
| Fmoc-L-Dab(Mtt)-OH | 75% | 61% | Lactam formation, incomplete coupling |
| Fmoc-L-Dab(Alloc)-OH | 82% | 70% | Minor deletion sequences |
Data is based on a model synthesis reported in technical literature. Purity was assessed by RP-HPLC analysis of the crude product. Yields are calculated based on the initial resin loading.[1]
The data clearly indicates that the robustly protected Fmoc-L-Dab(Me,Ns)-OH derivative resulted in the highest crude purity and overall yield, minimizing side reactions that were more prevalent with other common protecting groups.[1]
Visualizing the Synthesis and Decision Process
To better understand the workflow and the strategic decisions involved, the following diagrams illustrate the general process of solid-phase peptide synthesis and the logic for selecting an appropriate Dab protecting group.
Experimental Protocols
The following are generalized protocols for the key experimental steps involved in the synthesis and analysis of Dab-containing peptides.
General Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a solid support resin using Fmoc chemistry.
-
Resin Preparation: Rink Amide resin is swelled in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin or the growing peptide chain by treating it with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: The resin is thoroughly washed with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and by-products.[1]
-
Amino Acid Coupling: The desired Fmoc-amino acid (4 eq.), an activating agent such as HBTU (3.9 eq.), and a base like DIPEA (8 eq.) are dissolved in DMF. This solution is added to the resin and agitated for 2 hours to facilitate peptide bond formation.[1] Coupling completion can be monitored by a Kaiser test.
-
Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each amino acid in the desired peptide sequence.[1]
Side-Chain Deprotection and Peptide Cleavage
The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups. The specific protocol depends on the protecting groups used.
-
For Acid-Labile Groups (e.g., Boc, Mtt): The peptide-resin is treated with a cleavage cocktail, typically consisting of TFA/TIS/H₂O (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[1] TIS (triisopropylsilane) acts as a scavenger to prevent side reactions. The cleaved peptide is then precipitated in cold diethyl ether, centrifuged, and lyophilized.
-
For Alloc Group Removal: The Alloc group is removed while the peptide is still on the resin. This is achieved by treating the resin with a solution of Pd(PPh₃)₄ (0.3 eq.) and a scavenger like phenylsilane in DCM for 2 hours.[4] This allows for selective side-chain modification before final cleavage from the resin.
-
For Nosyl (Ns) Group Removal: The Ns group is removed orthogonally using a mild reductive cleavage condition, such as treating the resin with a solution containing a thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in DMF.[1]
Peptide Purification and Analysis
-
Purification: The crude lyophilized peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Conclusion
While the side-chain protecting group on a Dab residue is removed before a peptide undergoes biological evaluation, the choice of that group is far from trivial. As the comparative data demonstrates, the selection of a robust and truly orthogonal protecting group, such as the Nosyl group, can significantly enhance the purity and yield of the final peptide product.[1] By minimizing side reactions like side-chain acylation or lactam formation, researchers can prevent the introduction of closely related impurities that are difficult to separate and may confound biological data.[1][5] Therefore, a careful and strategic approach to side-chain protection is a critical and foundational step in the synthesis of high-quality, bioactive peptides for reliable scientific investigation and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Dab Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the side chain of 2,4-diaminobutyric acid (Dab) is a critical consideration in solid-phase peptide synthesis (SPPS). The stability of this protecting group throughout the synthesis, particularly during the repeated piperidine treatments for Fmoc removal, and its selective cleavage without affecting other protecting groups, are paramount for achieving high purity and yield of the target peptide. This guide provides an objective comparison of commonly used protecting groups for the γ-amino function of Dab, supported by available experimental data and detailed methodologies for their evaluation.
Comparative Stability and Cleavage Conditions of Dab Protecting Groups
The choice of a protecting group for the Dab side chain is intrinsically linked to the overall synthetic strategy, most commonly the Fmoc/tBu approach. In this context, the ideal protecting group should be completely stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) while being readily cleavable under orthogonal conditions.
| Protecting Group | Structure | Cleavage Conditions | Stability to 20% Piperidine/DMF | Key Considerations |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong acid (e.g., 95% TFA) | High | Orthogonal to Fmoc chemistry. Cleaved simultaneously with tBu-based side-chain protecting groups and cleavage from most resins. |
| Mtt (4-Methyltrityl) | -C(C₆H₅)₂(C₆H₄-CH₃) | Very mild acid (e.g., 1% TFA in DCM, or AcOH/TFE/DCM)[1] | Generally considered stable, but some loss can occur over many cycles. | Prone to rapid lactamization during coupling, leading to poor incorporation efficiency[1][2][3][4]. Mmt (4-Methoxytrityl) is even more acid-labile than Mtt. |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | See Diagram | 2-10% Hydrazine in DMF | High. More stable than the related Dde group. | Orthogonal to both Fmoc/tBu and Boc chemistries. Cleavage can be monitored spectrophotometrically at 290 nm. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc deprotection byproducts.
-
Coupling: Add the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Agitate the mixture for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
Protocol 2: Quantitative Analysis of Protecting Group Stability to Piperidine
This protocol allows for the quantification of the stability of a Dab side-chain protecting group during simulated prolonged Fmoc deprotection.
-
Synthesis of a Model Peptide: Synthesize a short model peptide containing the Dab residue with the protecting group to be tested (e.g., Ac-Ala-Dab(PG)-Gly-Rink Amide resin).
-
Piperidine Treatment: Treat a known amount of the peptide-resin with 20% piperidine in DMF.
-
Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), remove a small aliquot of the resin, wash it thoroughly with DMF and DCM, and dry it under vacuum.
-
Cleavage: Cleave the peptide from the sampled resin using a standard TFA cleavage cocktail.
-
HPLC Analysis: Analyze the cleaved peptide by reverse-phase HPLC.
-
Quantification: Quantify the percentage of the remaining protected peptide versus the deprotected peptide (or any degradation products) by integrating the respective peak areas in the HPLC chromatogram. Plot the percentage of the intact protected peptide against time to determine the stability.
Protocol 3: Monitoring the Cleavage Kinetics of Dab Side-Chain Protecting Groups
This protocol details the procedure to determine the rate of cleavage of a specific protecting group.
-
Preparation: Prepare a solution of the cleavage reagent for the specific protecting group (e.g., 1% TFA in DCM for Mtt, 2% hydrazine in DMF for ivDde).
-
Reaction Initiation: Add the cleavage solution to the peptide-resin (from Protocol 2, step 1) at time zero.
-
Sampling: At defined time intervals, withdraw a small aliquot of the cleavage solution.
-
Quenching: Immediately quench the reaction in the aliquot (e.g., by adding a neutralizing agent like pyridine for the TFA cleavage or an acidic solution for the hydrazine cleavage).
-
HPLC Analysis: Analyze the quenched solution by HPLC to quantify the amount of the cleaved protecting group byproduct or the deprotected peptide.
-
Data Analysis: Plot the concentration of the product (or disappearance of the reactant) versus time to determine the reaction kinetics and calculate the cleavage half-life (t½).
Visualizing Experimental Workflows and Relationships
Logical Flow for Selecting a Dab Protecting Group
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fmoc-Dab(Fmoc)-OH
This guide provides a detailed, step-by-step procedure for the safe disposal of Fmoc-Dab(Fmoc)-OH, ensuring the safety of laboratory personnel and adherence to regulatory requirements.
Hazard Assessment and Required Personal Protective Equipment (PPE)
This compound should be treated as a potential irritant. All handling and disposal procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Potential Hazards:
-
Skin Irritation: May cause irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]
To minimize exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves.[2] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 type) is recommended if there is a risk of generating dust.[1][2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of in regular laboratory trash or down the drain. [1][2]
-
Waste Segregation:
-
Solid Waste: Collect unreacted this compound and any contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed container for solid chemical waste.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[2]
-
-
Containerization:
-
Waste Storage:
-
Documentation:
-
Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of generation, to ensure regulatory compliance.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[1]
-
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[1]
-
Alert: Notify your laboratory supervisor and EHS officer immediately.[1]
-
Contain: If it is safe to do so, prevent the spread of the powder. Avoid creating dust.[1]
-
Clean-up:
-
Wear the appropriate PPE as detailed in the table above.[1]
-
Carefully sweep the solid material into a designated hazardous waste container.[1] A vacuum cleaner with a HEPA filter can also be used.[1]
-
Wipe the area with a damp cloth. The cloth and any other cleaning materials must be disposed of as hazardous waste.[1]
-
Decontamination of Reusable Equipment
Glassware and other reusable equipment that have come into contact with this compound must be decontaminated.
-
Initial Removal: Mechanically remove as much of the solid residue as possible.
-
Solvent Rinse: Rinse the equipment multiple times with a suitable organic solvent (e.g., ethanol, acetone).
-
Waste Collection: Collect all rinsate in a designated liquid chemical waste container.[3]
-
Final Cleaning: Wash with soap and water after the solvent rinse.
References
Personal protective equipment for handling Fmoc-Dab(Fmoc)-OH
Essential Safety and Handling Guide for Fmoc-Dab(Fmoc)-OH
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, on the proper handling and disposal of this compound. Adherence to these protocols is vital for ensuring personal safety and environmental compliance.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive hazard assessment should be conducted to ensure the appropriate level of protection.[1][2] The following personal protective equipment is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][3] | Protects eyes from dust particles and chemical splashes. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[4] | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat is required to protect clothing and skin from spills.[3] For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron or coveralls may be necessary. | Provides a barrier against accidental splashes and contamination. |
| Respiratory Protection | For handling the solid powder where dust may be generated, a NIOSH-approved N95 dust mask or a respirator is recommended.[5] All handling of the solid should ideally be performed in a chemical fume hood to minimize inhalation exposure.[6] | Protects the respiratory system from inhalation of fine chemical dust. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical to prevent contamination and ensure the integrity of your experiments while maintaining a safe working environment.
Handling Solid this compound
-
Preparation : Before handling the solid, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing : Use a clean spatula and weigh boat to measure the desired amount of the compound. Handle the container and spatula carefully to avoid generating dust.
-
Transfer : Gently transfer the weighed solid to your reaction vessel.
-
Cleaning : After use, decontaminate the spatula and weighing boat according to your laboratory's standard procedures for chemical waste.
Handling this compound in Solution
-
Solvent Selection : Fmoc-protected amino acids are often dissolved in polar aprotic solvents such as dimethylformamide (DMF) for use in solid-phase peptide synthesis.[7]
-
Dissolution : In a chemical fume hood, add the appropriate solvent to the vessel containing the solid this compound. Mix gently until fully dissolved.
-
Transfer : Use a clean pipette to transfer the solution. Avoid splashing.
-
Storage : If the solution is to be stored, ensure the container is properly sealed and labeled with the chemical name, concentration, solvent, and date of preparation. Store at the recommended temperature, typically 2-8°C.[5]
Disposal Plan: Waste Management and Decontamination
Proper segregation and disposal of chemical waste are essential to protect personnel and the environment.[8] Never dispose of this compound down the drain or in regular trash.[8]
Solid Waste Disposal
-
Segregation : Keep solid this compound waste separate from other chemical waste to prevent unintended reactions.[8]
-
Collection : Place unreacted solid, contaminated weigh boats, gloves, and other disposable items into a designated, clearly labeled, and sealed container for solid chemical waste.[8]
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".[6]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[8]
-
Final Disposal : All chemical waste must be disposed of through your institution's certified chemical waste disposal program.[8]
Liquid Waste Disposal
-
Segregation : Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[8] Depending on the solvent used, this may need to be segregated into halogenated or non-halogenated waste streams.
-
Containerization : Use chemically resistant containers that can be securely sealed.[8]
-
Labeling : Clearly label the liquid waste container with "Hazardous Waste," the chemical name "this compound," the solvent(s), and an approximate concentration.
-
Storage and Disposal : Store the sealed container in a designated hazardous waste accumulation area and arrange for disposal through your institution's hazardous waste program.[6]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
